molecular formula C13H18N2 B1444327 7-Benzyl-4,7-diazaspiro[2.5]octane CAS No. 1222106-45-7

7-Benzyl-4,7-diazaspiro[2.5]octane

Cat. No.: B1444327
CAS No.: 1222106-45-7
M. Wt: 202.3 g/mol
InChI Key: XINDIUOJBNUZMM-UHFFFAOYSA-N
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Description

7-Benzyl-4,7-diazaspiro[2.5]octane is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-benzyl-4,7-diazaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-8-14-13(11-15)6-7-13/h1-5,14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINDIUOJBNUZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CCN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 7-Benzyl-4,7-diazaspiro[2.5]octane: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Benzyl-4,7-diazaspiro[2.5]octane is a pivotal heterocyclic building block in medicinal chemistry. Its rigid, three-dimensional spirocyclic core, which fuses a cyclopropane and a piperazine ring, offers a unique structural scaffold for the design of novel therapeutics. The presence of a benzyl group provides lipophilicity and a strategic point for synthetic modification, while the secondary amine at the 4-position serves as a versatile handle for further functionalization. This guide provides a comprehensive technical overview of its chemical properties, validated synthetic methodologies, characteristic reactivity, and critical role as an intermediate in the development of complex pharmaceutical agents, including those targeting the central nervous system.

Core Molecular Structure and Physicochemical Properties

This compound is characterized by the fusion of a cyclopropane ring and a piperazine ring, with the spiro-carbon being the C5 atom of the piperazine ring and a carbon atom of the cyclopropane. The benzyl group is attached to the nitrogen at the 7-position. This unique topology imparts significant conformational rigidity compared to more flexible aliphatic diamines, a feature highly sought after in rational drug design to improve binding affinity and selectivity.

The cyclopropane moiety, being the smallest carbocycle, introduces unique electronic properties and steric constraints.[1] It is often employed in drug design to enhance metabolic stability, modulate pKa, and fix the conformation of molecules.[1] The piperazine ring, a common scaffold in medicinal chemistry, contains two nitrogen atoms at opposite positions, providing sites for substitution to tune solubility, basicity, and target interactions.[1]

Below is a diagram illustrating the core structure of this compound.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Benzyl-4,7-diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Benzyl-4,7-diazaspiro[2.5]octane is a unique spirocyclic diamine that has garnered interest as a versatile building block in medicinal chemistry. Its rigid, three-dimensional structure offers a compelling scaffold for the design of novel therapeutics. This guide provides a detailed exploration of the molecular structure and conformational preferences of this compound. We will delve into the theoretical underpinnings of its conformation, drawing upon established principles of stereochemistry and recent computational and experimental findings on related systems. This document will serve as a comprehensive resource for researchers leveraging this scaffold in drug discovery and development, offering insights into its synthesis, structural analysis, and the critical interplay between its conformation and potential biological activity.

Introduction: The Significance of the 4,7-Diazaspiro[2.5]octane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have become increasingly important in drug design. Their inherent three-dimensionality provides a fixed orientation of substituents in space, which can lead to enhanced binding affinity and selectivity for biological targets. The 4,7-diazaspiro[2.5]octane core, in particular, combines the conformational rigidity of a spiro-fused cyclopropane ring with the versatile chemistry of a piperazine moiety.

This compound (Molecular Formula: C₁₃H₁₈N₂) is a key derivative of this scaffold.[1] The presence of the benzyl group introduces aromaticity and lipophilicity, further expanding its potential for interaction with biological macromolecules. Understanding the precise spatial arrangement of the benzyl group relative to the diaz-aspirocyclic core is paramount for rational drug design.

Molecular Structure and Key Features

The molecular structure of this compound is defined by three key components:

  • Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms at positions 4 and 7.

  • Cyclopropane Ring: A three-membered carbocyclic ring fused to the piperazine ring at the C5 position in a spiro arrangement.

  • Benzyl Group: A benzyl substituent attached to the nitrogen atom at position 7.

The fusion of the cyclopropane and piperazine rings creates a rigid framework that significantly influences the overall conformation of the molecule.

Conformational Analysis: A Synthesis of Theory and Analogous System Data

Direct experimental determination of the solid-state (X-ray crystallography) or solution-phase (NMR) conformation of this compound is not extensively reported in publicly available literature. However, a robust conformational model can be constructed by synthesizing theoretical principles with experimental and computational data from analogous systems.

The Piperazine Ring: A Preference for the Chair Conformation

The piperazine ring, like cyclohexane, can adopt several conformations, including chair, boat, and twist-boat forms. Overwhelmingly, computational and experimental studies have shown that the chair conformation is the most stable for the piperazine ring.[2][3] This preference is due to the minimization of torsional and steric strain. In a comprehensive analysis of piperazine-containing structures in the Protein Data Bank (PDB), it was found that 85% of piperazine rings adopt a chair conformation.[3] The energy barrier for the chair-to-boat interconversion is approximately 6.1 kcal/mol.[2]

Therefore, it is highly probable that the piperazine ring in this compound exists predominantly in a chair conformation.

The Spiro-Cyclopropyl Effect: A Paradigm Shift in Substituent Preference

A recent and significant finding in conformational analysis is the profound influence of a spiro-fused cyclopropane ring on the conformational preference of adjacent substituents on a six-membered ring.[4] Conventionally, bulky substituents on a cyclohexane or piperidine ring strongly favor an equatorial position to minimize steric hindrance (A-values). However, computational studies and low-temperature NMR experiments have demonstrated that a spirocyclopropyl moiety adjacent to a substituted carbon or nitrogen atom can reverse this preference, favoring an axial disposition for the substituent.[4][5]

This "spiro-cyclopropyl effect" is attributed to a combination of increased torsional strain and hyperconjugative effects when the substituent is in the equatorial position. This phenomenon has been observed in piperidine and piperazine derivatives, where an N-substituent prefers an axial disposition.[4]

Predicted Conformation of this compound

Based on the principles outlined above, we can predict the most stable conformation of this compound:

  • Piperazine Ring Conformation: The piperazine ring will adopt a stable chair conformation .

  • Benzyl Group Orientation: Due to the spiro-cyclopropyl effect, the N-benzyl group at the 7-position is predicted to have a strong preference for the axial position .

This axial orientation of the benzyl group has significant implications for how the molecule presents itself for interaction with biological targets, creating a distinct three-dimensional pharmacophore.

Experimental and Computational Workflow for Conformational Analysis

For researchers wishing to validate this predicted conformation or study the conformational dynamics of novel derivatives, a combined experimental and computational approach is recommended.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Objective: To experimentally determine the preferred conformation of the N-benzyl group in solution.

Methodology:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., acetone-d₆, methanol-d₄).

  • Initial ¹H NMR: Acquire a standard ¹H NMR spectrum at room temperature to assign the proton signals.

  • Variable Temperature NMR: Gradually lower the temperature of the NMR probe in increments (e.g., 10°C). At each temperature, acquire a new ¹H NMR spectrum.

  • Coalescence and Low-Temperature Spectra: As the temperature decreases, the rate of conformational interconversion (ring flipping) will slow down. This may lead to the broadening and eventual splitting of signals for protons in magnetically inequivalent environments in the fixed conformation. At a sufficiently low temperature (e.g., -78°C), the conformational equilibrium will be "frozen," and the spectrum will reflect the individual conformers.[4]

  • Data Analysis: Analyze the coupling constants and Nuclear Overhauser Effect (NOE) correlations in the low-temperature spectra to determine the axial or equatorial orientation of the benzyl group and the protons on the piperazine ring.

Computational Protocol: Density Functional Theory (DFT) Calculations

Objective: To computationally model the potential energy surface of this compound and determine the relative energies of different conformers.

Methodology:

  • Structure Building: Construct the 3D structure of this compound.

  • Conformational Search: Perform a systematic conformational search to identify all low-energy conformers. This should include variations in the piperazine ring pucker (chair, boat, twist-boat) and the orientation of the benzyl group (axial, equatorial, and different rotamers).

  • Geometry Optimization and Energy Calculation: For each identified conformer, perform a full geometry optimization and calculate its electronic energy using a suitable level of theory. Modern DFT functionals, such as M06-2X with a cc-pVDZ basis set, have been shown to provide a good balance of accuracy and efficiency for piperazine-containing molecules.[2]

  • Analysis of Results: Compare the relative energies of the optimized conformers to determine the global minimum energy structure and the energy differences between the axial and equatorial conformers of the benzyl group.

Synthesis of this compound

The synthesis of this compound has been described in the patent literature.[6] A common synthetic route involves the benzylation of a suitable 4,7-diazaspiro[2.5]octane precursor, which may have a protecting group on the other nitrogen.

Illustrative Synthetic Scheme:

G cluster_0 Synthesis of this compound start 4-Boc-4,7-diazaspiro[2.5]octane reagents Benzyl Bromide, K₂CO₃, Acetonitrile start->reagents intermediate tert-Butyl 7-benzyl-4,7- diazaspiro[2.5]octane-4-carboxylate reagents->intermediate deprotection Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) intermediate->deprotection product This compound deprotection->product

Caption: A common synthetic route to this compound.

Conclusion and Future Outlook

The molecular structure of this compound is characterized by a rigid spirocyclic core that dictates the conformation of the molecule. Based on established principles and data from analogous systems, the piperazine ring is expected to adopt a chair conformation with a strong preference for an axial orientation of the N-benzyl group. This predicted conformation has important implications for the use of this scaffold in drug design, as it presents a well-defined three-dimensional arrangement of functional groups.

Future work should focus on obtaining definitive experimental evidence for the conformation of this compound through X-ray crystallography or detailed low-temperature NMR studies. Such data would provide a valuable benchmark for computational models and further enhance our understanding of this important medicinal chemistry scaffold.

References

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Available at: [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. American Chemical Society. Available at: [Link]

  • Spiro Cyclopropane Influences Axial Substituent Disposition in Cyclohexanes, Piperidines and Piperazines. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Conformational control in 2-spirocyclopropyl piperidines. ResearchGate. Available at: [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.

Sources

Spectroscopic Profile of 7-Benzyl-4,7-diazaspiro[2.5]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzyl-4,7-diazaspiro[2.5]octane is a spirocyclic diamine that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid spirocyclic core, combined with the versatile benzyl protecting group, makes it an attractive scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for unambiguous structure elucidation, reaction monitoring, and quality control. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.

Molecular Structure and Key Features

The structure of this compound incorporates several key features that dictate its spectroscopic signature: a cyclopropane ring, a piperazine ring, a benzylic group, and a spirocyclic center. The presence of both aliphatic and aromatic protons and carbons, as well as C-N and C-C bonds, gives rise to a characteristic set of signals in its various spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the chemical environment, connectivity, and multiplicity of the hydrogen atoms in the molecule.

Experimental Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.22-7.32m5HAromatic protons (C₆H₅)
3.50s2HBenzylic protons (Ar-CH₂)
2.97t, J=4.9Hz2HPiperazine ring protons
2.45br s2HPiperazine ring protons
2.22s2HPiperazine ring protons
1.49br1HNH proton
0.57-0.60m2HCyclopropane ring protons
0.41-0.44m2HCyclopropane ring protons

Solvent: CDCl₃

Interpretation and Rationale:

The ¹H NMR spectrum exhibits distinct regions corresponding to the aromatic, benzylic, piperazine, and cyclopropane protons.

  • Aromatic Region (7.22-7.32 ppm): The multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring of the benzyl group.

  • Benzylic Protons (3.50 ppm): The sharp singlet at 3.50 ppm, integrating to 2 protons, is assigned to the methylene protons adjacent to the aromatic ring (Ar-CH₂). Its singlet nature indicates no adjacent protons, which is consistent with its position.

  • Piperazine Ring Protons (2.22-2.97 ppm): The protons on the piperazine ring appear as a set of signals in the aliphatic region. The triplet at 2.97 ppm and the broad singlet at 2.45 ppm, along with the singlet at 2.22 ppm, correspond to the different methylene groups of the piperazine ring. The complexity and broadness of some signals can be attributed to the conformational rigidity of the spirocyclic system and potential nitrogen inversion.

  • NH Proton (1.49 ppm): The broad signal at 1.49 ppm is characteristic of the N-H proton of the secondary amine in the piperazine ring. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.

  • Cyclopropane Ring Protons (0.41-0.60 ppm): The high-field multiplets are characteristic of the diastereotopic protons on the cyclopropane ring, which are highly shielded due to the ring strain and anisotropy.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~138-140Quaternary aromatic C (C-Ar)Attachment of the benzyl group.
~128-129Aromatic CH (o, m-C)Standard chemical shift for aromatic carbons.
~127Aromatic CH (p-C)Standard chemical shift for aromatic carbons.
~63Benzylic C (Ar-CH₂)Typical shift for a benzylic carbon attached to nitrogen.
~50-55Piperazine C (adjacent to N-Bn)Deshielded by the adjacent nitrogen and benzyl group.
~45-50Piperazine C (adjacent to NH)Shielded relative to the other piperazine carbons.
~35-40Spiro CQuaternary carbon at the spiro junction.
~10-15Cyclopropane CHighly shielded due to ring strain.

Rationale for Predicted Shifts:

The predicted chemical shifts are based on established ranges for carbons in benzylic, piperazine, and cyclopropane environments. The aromatic carbons are expected in the 127-140 ppm range. The benzylic carbon (Ar-CH₂) is anticipated around 63 ppm. The piperazine carbons will show distinct signals due to their different chemical environments, with the carbon adjacent to the benzyl group being more deshielded. The spiro carbon, being a quaternary center, will likely have a weak signal. The cyclopropyl carbons are expected to be significantly shielded, appearing at high field (10-15 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

The molecular formula of this compound is C₁₃H₁₈N₂[1], with a monoisotopic mass of 202.1470 Da.

AdductPredicted m/z
[M+H]⁺203.1543
[M+Na]⁺225.1362
[M]⁺202.1465

Data sourced from PubChem.[1]

Expected Fragmentation Pattern:

Electron impact (EI) or electrospray ionization (ESI) would likely lead to the following key fragmentation pathways:

  • Benzylic Cleavage: The most prominent fragmentation would be the cleavage of the C-C bond between the benzyl group and the piperazine ring, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is a very common fragmentation pattern for benzyl-containing compounds.

  • Loss of Cyclopropyl Group: Fragmentation involving the spirocyclic system could lead to the loss of the cyclopropyl group.

  • Piperazine Ring Opening: Cleavage of the bonds within the piperazine ring can also occur, leading to various smaller fragments.

Experimental Workflow: Mass Spectrometry

Caption: General workflow for mass spectrometric analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Expected IR Absorption Bands:

While a specific experimental IR spectrum for this compound was not found, the expected characteristic absorption bands can be predicted based on its functional groups.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3300-3400N-H stretchSecondary amine (piperazine)
~3000-3100C-H stretch (sp²)Aromatic ring
~2800-3000C-H stretch (sp³)Aliphatic (piperazine, cyclopropane, benzyl CH₂)
~1600, ~1495, ~1450C=C stretchAromatic ring
~1100-1200C-N stretchAmine
~730-770 and ~690-710C-H out-of-plane bendMonosubstituted benzene

Interpretation:

The IR spectrum is expected to show a characteristic N-H stretching band for the secondary amine. The presence of the aromatic ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretches will appear below 3000 cm⁻¹. The C-N stretching vibration will be present in the fingerprint region. The two strong bands in the 690-770 cm⁻¹ range would be indicative of the monosubstituted benzene ring.

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the neat oil sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan prior to the sample scan to subtract the atmospheric CO₂ and H₂O absorptions.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The combination of ¹H NMR, predicted ¹³C NMR, mass spectrometry, and expected IR data offers a detailed structural profile. This information is critical for researchers working with this compound, ensuring the integrity of their starting materials and the success of their synthetic endeavors in the development of new chemical entities.

References

Sources

A Technical Guide to the Physicochemical Properties of Diazaspiro[2.5]octane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with superior pharmacological profiles is relentless. Drug discovery programs are increasingly moving away from flat, aromatic structures towards molecules with greater three-dimensionality.[1] This shift is driven by the understanding that increased sp3-hybridized carbon content often correlates with improved physicochemical properties and better clinical success rates.[2][3]

At the forefront of this evolution are spirocyclic scaffolds—structures where two rings are joined by a single common atom.[1][2][3] Among these, the diazaspiro[2.5]octane core has emerged as a particularly valuable building block. Its rigid, yet complex, three-dimensional architecture provides medicinal chemists with a powerful tool to optimize key drug-like properties. The introduction of this motif can profoundly influence a molecule's solubility, lipophilicity, basicity, and metabolic stability, parameters that are critical for a compound's journey from a laboratory hit to a viable clinical candidate.[1][4]

This guide offers an in-depth exploration of the core physicochemical properties of diazaspiro[2.5]octane derivatives. It is designed for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also field-proven, step-by-step protocols for their experimental determination. By understanding and strategically modulating these properties, researchers can unlock the full potential of the diazaspiro[2.5]octane scaffold to design next-generation therapeutics.

Lipophilicity: Navigating the Cell Membrane

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of pharmacokinetics. It governs a drug's ability to permeate biological membranes, a prerequisite for reaching its intracellular target. However, this property is a double-edged sword; excessive lipophilicity can lead to poor solubility, non-specific binding, and increased metabolic turnover. The key is achieving an optimal balance. Quantitative structure-activity relationship (QSAR) studies frequently use lipophilicity (LogP) as a key parameter.[5] The diazaspiro[2.5]octane scaffold serves as an excellent tool for modulating this balance, often reducing the lipophilicity of a lead compound compared to its more traditional piperazine or morpholine counterparts, thereby mitigating off-target effects and improving the overall ADME profile.[1]

Trustworthiness: The measurement of lipophilicity is standardized through the determination of the partition coefficient (LogP) and the distribution coefficient (LogD).

  • LogP represents the ratio of the concentration of the neutral species of a compound in a lipid phase (typically n-octanol) versus an aqueous phase.[5][6]

  • LogD is the pH-dependent counterpart, accounting for both the neutral and ionized species of the compound at a given pH, making it more physiologically relevant.[6][7]

Experimental Protocol: Shake Flask Method for LogD Determination

This method remains the gold standard for its accuracy and direct measurement of partitioning.[7]

Step-by-Step Methodology:

  • Phase Preparation: Vigorously mix equal volumes of n-octanol and a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) for at least 24 hours to ensure mutual saturation. Separate the two phases after they have settled.

  • Compound Preparation: Prepare a stock solution of the diazaspiro[2.5]octane derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS. Add a small aliquot (e.g., 10 µL) of the compound stock solution.

  • Equilibration: Cap the vial tightly and shake it on a mechanical shaker for a defined period (e.g., 1-3 hours) to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample a known volume from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Calculation: Calculate the LogD value using the following formula: LogD_pH7.4 = log10 ( [Compound]_octanol / [Compound]_aqueous )

Workflow for Shake Flask LogD Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-octanol and PBS exp1 Combine Phases & Add Compound prep1->exp1 prep2 Prepare Compound Stock Solution prep2->exp1 exp2 Shake to Equilibrate exp1->exp2 exp3 Centrifuge to Separate Phases exp2->exp3 ana1 Sample Both Phases exp3->ana1 ana2 Quantify Concentration (HPLC or LC-MS) ana1->ana2 ana3 Calculate LogD ana2->ana3

Caption: Workflow for determining LogD via the shake flask method.

Basicity: The Ionization State and Its Consequences

Expertise & Experience: The basicity of a molecule, quantified by its pKa value, is a critical determinant of its behavior in a biological system. For nitrogen-containing heterocycles like diazaspiro[2.5]octanes, the pKa dictates the degree of protonation at physiological pH.[8] This ionization state directly impacts aqueous solubility, cell permeability, and the potential for ionic interactions with the biological target. Over 75% of FDA-approved drugs contain nitrogen heterocycles, underscoring the importance of understanding and controlling their basicity.[8] Modifying the diazaspiro[2.5]octane core can tune the pKa of the nitrogen atoms, allowing for optimization of the compound's ADME properties and reduction of off-target effects like hERG channel inhibition, which is often associated with highly basic, lipophilic amines.[1]

Trustworthiness: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of the conjugate acid.[6] A higher pKa for a basic nitrogen atom corresponds to a stronger base. Spectrophotometric methods are widely used for pKa determination as they are rapid, require minimal sample, and can be adapted for high-throughput screening.[7]

Experimental Protocol: UV-Vis Spectrophotometry for pKa Determination

This method leverages the change in a compound's UV-Vis absorbance spectrum as its ionization state changes with pH.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to pH 12 in 0.5 unit increments).

  • Compound Preparation: Prepare a stock solution of the diazaspiro[2.5]octane derivative in a co-solvent like methanol or DMSO.

  • Plate Preparation: In a 96-well UV-transparent microtiter plate, add a small, consistent volume of the compound stock solution to each well. Then, add the series of buffers to the wells, ensuring each well has a different, known pH.

  • Absorbance Measurement: Place the plate in a UV-Vis spectrophotometer plate reader and measure the absorbance of each well across a relevant wavelength range (e.g., 220-400 nm).

  • Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH for all wells.

  • pKa Determination: The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. For diazaspiro[2.5]octane derivatives with two basic centers, two inflection points may be observed.

Workflow for Spectrophotometric pKa Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Buffer Series (pH 2-12) exp1 Aliquot Compound & Buffers into 96-well Plate prep1->exp1 prep2 Prepare Compound Stock Solution prep2->exp1 exp2 Measure UV Absorbance at each pH exp1->exp2 ana1 Plot Absorbance vs. pH exp2->ana1 ana2 Identify Inflection Point ana1->ana2 ana3 pKa = pH at Inflection Point ana2->ana3

Caption: Workflow for determining pKa via UV-Vis spectrophotometry.

Aqueous Solubility: The Gateway to Absorption

Expertise & Experience: For an orally administered drug, sufficient aqueous solubility is non-negotiable. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a leading cause of attrition in drug development.[9] The introduction of spirocyclic scaffolds like diazaspiro[2.5]octane is a proven strategy to enhance solubility.[1] The inherent polarity from the nitrogen atoms and the disruption of crystal lattice packing caused by the three-dimensional structure can significantly improve a compound's ability to dissolve in water.

Trustworthiness: Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. It represents the true solubility limit and is a critical parameter for lead optimization.

Experimental Protocol: Thermodynamic Solubility Assay

This "shake-flask" type method measures the equilibrium solubility of a compound from its solid state.

Step-by-Step Methodology:

  • Compound Addition: Add an excess amount of the solid diazaspiro[2.5]octane derivative to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended period allows the dissolution process to reach equilibrium.

  • Sample Preparation: After incubation, visually confirm that excess solid remains. Carefully filter the suspension using a low-binding filter (e.g., a 0.45 µm PVDF filter plate) to remove all undissolved particles.

  • Quantification: Dilute the clear filtrate and analyze it using a calibrated HPLC or LC-MS/MS method to determine the concentration of the dissolved compound.

  • Result: The measured concentration is the thermodynamic solubility of the compound under the tested conditions.

Workflow for Thermodynamic Solubility Determination

cluster_exp Experiment cluster_analysis Analysis exp1 Add Excess Solid Compound to Buffer exp2 Shake at Constant Temp for 24-48h exp1->exp2 exp3 Filter to Remove Undissolved Solid exp2->exp3 ana1 Quantify Concentration of Filtrate (LC-MS) exp3->ana1 ana2 Result = Thermodynamic Solubility ana1->ana2

Caption: Workflow for determining thermodynamic solubility.

Metabolic Stability: Resisting Biological Clearance

Expertise & Experience: Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. A compound that is rapidly metabolized will have a short in vivo half-life and poor bioavailability, potentially requiring high or frequent dosing.[10] Incorporating rigid, spirocyclic scaffolds is a highly effective strategy to enhance metabolic stability.[1][2] The three-dimensional structure can sterically hinder access of metabolic enzymes to labile sites on the molecule, effectively "protecting" them from degradation.

Trustworthiness: In vitro assays using liver microsomes are the industry standard for assessing metabolic stability in early drug discovery.[11] These assays measure the rate at which a parent compound disappears over time in the presence of metabolic enzymes and necessary cofactors.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay provides key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human or rat) and the diazaspiro[2.5]octane derivative in a phosphate buffer at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding a solution of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and immediately add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using LC-MS/MS to quantify the concentration of the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k).

  • Calculation:

    • In vitro half-life (t½) = 0.693 / k

    • Intrinsic clearance (CLint) can then be calculated based on the t½ and the specific protein concentration used in the assay.

Workflow for Microsomal Stability Assay

cluster_exp Experiment (at 37°C) cluster_analysis Analysis exp1 Combine Compound & Liver Microsomes exp2 Initiate Reaction with NADPH exp1->exp2 exp3 Take Samples at Multiple Time Points exp2->exp3 exp4 Quench Reaction (Acetonitrile + IS) exp3->exp4 ana1 Analyze Samples by LC-MS/MS exp4->ana1 ana2 Plot ln(% Remaining) vs. Time ana1->ana2 ana3 Calculate t½ and CLint ana2->ana3

Sources

The Strategic Integration of Spirocyclic Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The paradigm of drug discovery is in a constant state of evolution, driven by the dual imperatives of enhancing therapeutic efficacy and navigating the complexities of intellectual property. In recent years, a significant strategic shift has been observed, moving away from the predominantly flat, aromatic structures that have long characterized small molecule therapeutics. This "escape from flatland" has championed the exploration of three-dimensional (3D) molecular architectures, with spirocyclic scaffolds emerging as a particularly powerful tool in the medicinal chemist's arsenal.[1] This in-depth guide provides a comprehensive technical overview of the role and application of spirocyclic scaffolds in contemporary drug design and development. We will delve into the fundamental principles underpinning their utility, explore robust synthetic methodologies, analyze compelling case studies, and offer a forward-looking perspective on their continued impact.

The Anisotropy of Chemical Space: Why Spirocycles Matter

The overreliance on flat, sp2-hybridized carbocyclic and heterocyclic systems in drug discovery has, in many instances, led to compounds with suboptimal physicochemical and pharmacokinetic profiles. Challenges such as poor solubility, high metabolic lability, and off-target toxicities are often associated with these planar motifs. Spirocyclic scaffolds, defined by two rings sharing a single common atom, offer a compelling solution to these challenges by introducing a defined three-dimensionality into molecular structures.[2]

The Fsp3 Principle: A Gateway to Improved Drug-like Properties

A key descriptor in quantifying the three-dimensionality of a molecule is the fraction of sp3 hybridized carbons (Fsp3). A higher Fsp3 count generally correlates with improved clinical success rates, attributed to a number of factors including enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability.[3] Spirocycles, being inherently rich in sp3 centers, are an effective means to increase a molecule's Fsp3 character, thereby steering its properties towards a more favorable "drug-like" space.[3]

Conformational Rigidity: A Double-Edged Sword Wielded with Precision

The rigid nature of spirocyclic systems significantly constrains the conformational freedom of a molecule.[2] This can be highly advantageous, as it pre-organizes the molecule into a bioactive conformation for optimal interaction with its biological target, potentially leading to enhanced potency and selectivity.[2] By locking the orientation of key binding elements, spirocycles can minimize the entropic penalty of binding. However, this rigidity also necessitates a deep understanding of the target's binding pocket to ensure a complementary fit.

Strategic Advantages in Drug Design: A Multifaceted Impact

The incorporation of a spirocyclic scaffold can profoundly and positively influence multiple facets of a drug candidate's profile. These advantages are not merely theoretical but have been repeatedly demonstrated in preclinical and clinical development.

Modulation of Physicochemical Properties

The introduction of spirocyclic motifs has been shown to significantly improve key physicochemical properties:

  • Solubility: The departure from planarity and the introduction of polar heteroatoms within spirocyclic systems often leads to a marked increase in aqueous solubility.[4][5]

  • Lipophilicity: Spirocycles can effectively reduce a molecule's lipophilicity (LogP/LogD), a critical parameter for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

  • Metabolic Stability: The quaternary spiro-carbon and the often-strained nature of the rings can block sites of metabolic attack, leading to increased metabolic stability and a longer in vivo half-life.[2][4]

Enhancing Potency and Selectivity

The well-defined 3D geometry of spirocycles allows for precise positioning of substituents to engage with specific pockets and residues within a target protein. This can lead to a significant enhancement in binding affinity (potency).[2] Furthermore, the unique spatial arrangement of functional groups can enable selective binding to a desired target over closely related off-targets, thereby reducing the potential for side effects.

Navigating Intellectual Property Landscapes

In a competitive pharmaceutical landscape, the ability to generate novel chemical matter is paramount. Spirocyclic scaffolds provide a gateway to unexplored chemical space, offering a powerful strategy for scaffold hopping and the generation of new intellectual property.[6]

Synthetic Methodologies: Constructing the Spirocyclic Core

The growing appreciation for spirocyclic scaffolds has spurred the development of a diverse array of synthetic methods for their construction. This section provides an overview of key strategies and detailed protocols for the synthesis of medicinally relevant spirocycles.

Intramolecular Cyclization Strategies

Intramolecular reactions are a powerful tool for the stereocontrolled synthesis of spirocycles.

The intramolecular Diels-Alder reaction is a classic and efficient method for the construction of spirocyclic systems containing a six-membered ring. This reaction involves the cycloaddition of a tethered diene and dienophile.

Experimental Protocol: Synthesis of a Spiro-tetrahydroquinoline via Intramolecular [4+2] Cycloaddition

  • Step 1: Substrate Synthesis: Synthesize the diene-dienophile precursor by coupling an appropriate ortho-aminobenzaldehyde with an active methylene compound (e.g., 2-coumaranone).

  • Step 2: Cyclization: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the precursor in a high-boiling point solvent such as toluene or xylene.

  • Step 3: Heating: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Step 5: Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-tetrahydroquinoline.

Spirocyclization via Tandem Reactions

Tandem or cascade reactions offer an elegant and atom-economical approach to the synthesis of complex spirocycles in a single operation.

The spiro[3.3]heptane motif is a valuable bioisostere for the benzene ring. A practical synthesis involves a [2+2] cycloaddition followed by hydrolysis.

Experimental Protocol: Synthesis of a Spiro[3.3]heptanone Derivative

  • Step 1: Keteniminium Ion Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve the corresponding amide (1.2 equivalents) and a non-nucleophilic base such as 2,6-lutidine (1.2 equivalents) in a chlorinated solvent like 1,2-dichloroethane. Cool the mixture to 0 °C.

  • Step 2: Triflic Anhydride Addition: Add triflic anhydride (1.2 equivalents) dropwise to the cooled solution to generate the keteniminium ion in situ.

  • Step 3: Alkene Addition: Add the desired alkene (1.0 equivalent) to the reaction mixture.

  • Step 4: Reflux: Heat the reaction mixture to reflux and maintain for 16 hours, monitoring by TLC.

  • Step 5: Quenching and Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane).

  • Step 6: Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield the spiro[3.3]heptanone.[7]

Synthesis of Heterocyclic Spirocycles

Heterocyclic spirocycles, particularly those containing nitrogen and oxygen, are of significant interest in medicinal chemistry.

This scaffold serves as a rigid bioisostere for piperazine.

Experimental Protocol: Synthesis of a 2,6-Diazaspiro[3.3]heptane Derivative

  • Step 1: Precursor Synthesis: Prepare the key intermediate, (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine, through a multi-step sequence starting from 1-benzyl-3-azetidinone.

  • Step 2: Cyclization: To a solution of the precursor (1 equivalent) in anhydrous tetrahydrofuran (THF), add a strong base such as potassium tert-butoxide (t-BuOK, 2.2 equivalents) as a 1.0 M solution in THF.

  • Step 3: Heating: Heat the reaction mixture in a sealed tube at 70 °C. Monitor the reaction progress by TLC. Additional base may be required to drive the reaction to completion.

  • Step 4: Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (e.g., KCl).

  • Step 5: Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to afford the desired 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.[8]

Case Studies: The Real-World Impact of Spirocyclic Scaffolds

The theoretical advantages of spirocyclic scaffolds are best illustrated through their successful application in drug discovery programs. This section presents case studies that highlight the transformative impact of spirocycle incorporation.

Case Study: Spirocyclic Oxetanes as Morpholine Bioisosteres in MCHr1 Antagonists

The melanin-concentrating hormone receptor 1 (MCHr1) is a target for the treatment of obesity. In the development of MCHr1 antagonists, researchers at AstraZeneca replaced a morpholine moiety with various azaspirocycles, including the 2-oxa-6-azaspiro[3.3]heptane motif.[3] This strategic modification resulted in a significant improvement in the drug-like properties of the compounds.

CompoundScaffoldLogD (pH 7.4)hERG IC50 (µM)Metabolic Stability (Human Liver Microsomes, % remaining at 60 min)
Lead Compound Morpholine3.51.245
Spiro-oxetane Analog 2-oxa-6-azaspiro[3.3]heptane2.8>3085

Data adapted from Johansson et al., 2016.

The introduction of the spiro-oxetane scaffold led to a decrease in lipophilicity (lower LogD), a dramatic improvement in selectivity against the hERG channel (a key anti-target for cardiac toxicity), and enhanced metabolic stability.[3] This case study exemplifies how a spirocyclic bioisostere can overcome key liabilities of a lead compound.

Case Study: Spirocyclic Analogs of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are an important class of anti-cancer agents. Olaparib, a first-in-class PARP inhibitor, contains a piperazine ring. Researchers have explored the replacement of this piperazine with a diazaspiro[3.3]heptane scaffold.

CompoundScaffoldPARP-1 IC50 (nM)Selectivity vs. PARP-2
Olaparib Piperazine1.2~2-fold
Spirocyclic Analog Diazaspiro[3.3]heptane2.5>10-fold

Data adapted from Reilly et al., 2018.

While the spirocyclic analog exhibited a slight decrease in potency against PARP-1, it demonstrated a significant increase in selectivity over other members of the PARP family.[9][10][11][12] This enhanced selectivity can translate to a better safety profile by minimizing off-target effects.

Visualizing the Concepts: A Graphviz Approach

To further elucidate the principles discussed, the following diagrams, generated using the DOT language, provide a visual representation of key concepts in the application of spirocyclic scaffolds.

Escape_from_Flatland cluster_2D cluster_3D 3D Chemical Space Flatland Flatland - 2D Scaffolds - 2D Scaffolds A Planar Aromatic Scaffolds B High Lipophilicity A->B C Poor Solubility A->C D Metabolic Lability A->D E Off-target Effects A->E F Spirocyclic Scaffolds A->F Escape from Flatland G Improved Solubility F->G H Enhanced Metabolic Stability F->H I Increased Selectivity F->I J Novel IP F->J

Caption: The strategic shift from 2D to 3D scaffolds in drug discovery.

Drug_Discovery_Workflow Start Hit Identification Lead_Opt Lead Optimization Start->Lead_Opt Planar_Analog Planar Analog (e.g., gem-dimethyl) Lead_Opt->Planar_Analog Spiro_Analog Spirocyclic Analog (e.g., spiro-oxetane) Lead_Opt->Spiro_Analog ADME_Tox ADME/Tox Profiling Planar_Analog->ADME_Tox Poor Properties Spiro_Analog->ADME_Tox Improved Properties PCC Preclinical Candidate Selection ADME_Tox->PCC

Caption: A simplified drug discovery workflow incorporating spirocyclic scaffolds.

Future Outlook and Challenges

The application of spirocyclic scaffolds in medicinal chemistry is poised for continued growth. The increasing availability of novel spirocyclic building blocks and the development of more efficient and stereoselective synthetic methods will further empower medicinal chemists to explore this rich area of chemical space.[6][13]

However, challenges remain. The synthesis of complex spirocycles can still be resource-intensive. Furthermore, the inherent rigidity of these systems necessitates a greater reliance on structure-based drug design and computational modeling to ensure optimal target engagement.

Conclusion

Spirocyclic scaffolds represent a powerful and validated strategy in modern medicinal chemistry. Their ability to confer three-dimensionality, modulate physicochemical properties, and enhance potency and selectivity has been instrumental in the development of a new generation of therapeutic agents. As our understanding of the interplay between molecular architecture and biological function deepens, the strategic incorporation of spirocyclic motifs will undoubtedly continue to be a cornerstone of successful drug discovery endeavors.

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The Diazaspiro[2.5]octane Core: A Rising Star in Modern Pharmacophore Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved pharmacological properties is relentless. Among the rising stars in this pursuit is the diazaspiro[2.5]octane core, a unique and rigid three-dimensional structure that is increasingly being incorporated into a new generation of therapeutics. This guide provides an in-depth exploration of the diazaspiro[2.5]octane core as a pharmacophore, from its fundamental characteristics and synthesis to its application in clinical candidates and the nuanced structure-activity relationships that govern its efficacy.

The Strategic Advantage of the Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have gained significant traction in drug discovery for their ability to impart favorable physicochemical and pharmacokinetic properties.[1][2][3] Unlike their planar, aromatic counterparts, these three-dimensional scaffolds can enhance aqueous solubility, improve metabolic stability, and provide well-defined vectors for substituent placement, thereby optimizing interactions with biological targets.[2] The diazaspiro[2.5]octane core, with its fused cyclopropane and piperazine rings, embodies these advantages, offering a rigid framework that can lock a molecule into a bioactive conformation, thus improving potency and selectivity.[2]

Navigating the Synthetic Landscape: Construction of the Diazaspiro[2.5]octane Core

The synthesis of the diazaspiro[2.5]octane core can be approached through several strategic routes, each with its own merits and challenges. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Synthesis Starting from 1-Aminocyclopropanecarboxylic Acid

A common and efficient method to construct the 4,7-diazaspiro[2.5]octane skeleton utilizes the readily available 1-aminocyclopropanecarboxylic acid as the starting material. This multi-step synthesis is amenable to large-scale production and offers a good overall yield.[3]

Experimental Protocol: A Representative Synthesis of a 4,7-Diazaspiro[2.5]octane Derivative [3]

  • Esterification: 1-aminocyclopropanecarboxylic acid is first converted to its corresponding ester (e.g., ethyl ester) by reacting it with an alcohol (e.g., ethanol) in the presence of a dehydrating agent such as thionyl chloride.

  • N-Acylation: The resulting amino ester is then acylated with an appropriate acylating agent, for instance, chloroacetyl chloride, in the presence of a base like potassium bicarbonate.

  • Cyclization with a Primary Amine: The N-acylated intermediate is subsequently reacted with a primary amine (e.g., benzylamine) to facilitate the initial cyclization, forming a piperazine-2,5-dione precursor.

  • Reduction: The final step involves the reduction of the amide functionalities within the piperazine-dione ring system. A powerful reducing agent like lithium aluminum hydride or a borane complex is typically employed to yield the fully saturated 4,7-diazaspiro[2.5]octane core.

DOT Script for the Synthesis Workflow

G cluster_0 Synthesis of 4,7-Diazaspiro[2.5]octane Core Start 1-Aminocyclopropanecarboxylic Acid Step1 Esterification (e.g., EtOH, SOCl2) Start->Step1 Intermediate1 Amino Ester Intermediate Step1->Intermediate1 Step2 N-Acylation (e.g., Chloroacetyl chloride, K2CO3) Intermediate1->Step2 Intermediate2 N-Acylated Intermediate Step2->Intermediate2 Step3 Cyclization (e.g., Benzylamine) Intermediate2->Step3 Intermediate3 Piperazine-dione Precursor Step3->Intermediate3 Step4 Reduction (e.g., LiAlH4) Intermediate3->Step4 End 4,7-Diazaspiro[2.5]octane Core Step4->End

Caption: A generalized workflow for the synthesis of the 4,7-diazaspiro[2.5]octane core.

Alternative Synthetic Strategy from Diethyl Malonate

Another versatile approach commences with diethyl malonate and 1,2-dibromoethane. This method involves the initial formation of the cyclopropane ring, followed by a series of transformations to construct the piperazine ring.

Experimental Protocol: Synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate [1][4]

  • Cyclopropanation: Diethyl malonate is reacted with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst to form diethyl 1,1-cyclopropanedicarboxylate.

  • Hofmann Rearrangement: The dicarboxylate is then subjected to a Hofmann rearrangement, typically involving hydrolysis to the diacid, followed by treatment with a hypobromite or a similar reagent, to yield a diamine precursor.

  • Cyclization and Protection: The resulting diamine is then cyclized, and one of the nitrogen atoms is protected with a tert-butoxycarbonyl (Boc) group to yield the desired tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate. This protected intermediate is a versatile building block for further elaboration.[1][4]

The Diazaspiro[2.5]octane Core in Action: A Clinical Case Study

The therapeutic potential of the diazaspiro[2.5]octane core is exemplified by its incorporation into Risdiplam (Evrysdi®) , an approved medication for the treatment of spinal muscular atrophy (SMA).[3][4][5] Risdiplam is a survival of motor neuron 2 (SMN2) splicing modifier, and the 4,7-diazaspiro[2.5]octane moiety plays a crucial role in its molecular architecture and function.[4][5]

DOT Script for Risdiplam's Core Structure

G cluster_0 Risdiplam Core 4,7-Diazaspiro[2.5]octane Core Pyrido_pyrimidine Pyrido[1,2-a]pyrimidin-4-one Core->Pyrido_pyrimidine links to Imidazo_pyridazine Imidazo[1,2-b]pyridazine Pyrido_pyrimidine->Imidazo_pyridazine links to

Sources

Navigating the Labyrinth: A Technical Guide to the Lipophilicity and CNS Permeability of N-Benzyl Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The development of therapeutic agents targeting the central nervous system (CNS) is a paramount challenge in medicinal chemistry, largely dictated by the stringent selectivity of the blood-brain barrier (BBB). A molecule's capacity to permeate this barrier is critically dependent on its physicochemical properties, with lipophilicity standing out as a pivotal, yet multifaceted, parameter. This technical guide provides a comprehensive examination of the dynamic relationship between lipophilicity and CNS permeability, with a specific focus on the structurally intriguing and therapeutically promising class of N-benzyl spiro compounds. We will explore the foundational principles of BBB penetration, present detailed, field-proven experimental protocols for the precise assessment of lipophilicity and permeability, and dissect the structure-activity relationships (SAR) that are crucial for designing effective, brain-penetrant N-benzyl spiro scaffolds. This document serves as a strategic resource for professionals dedicated to the rational design of next-generation CNS therapeutics.

The Blood-Brain Barrier: The Gatekeeper of Neurotherapeutics

The blood-brain barrier is a sophisticated and highly selective semipermeable interface composed of endothelial cells, which meticulously controls the passage of substances from the bloodstream into the CNS.[1] This protective mechanism is vital for maintaining the delicate homeostasis of the brain but simultaneously presents a formidable obstacle for drug delivery.[2][3]

For a small molecule to effectively traverse the BBB, primarily through passive diffusion, it must conform to a specific profile of physicochemical characteristics.[4] These attributes are often guided by principles like Lipinski's "Rule of Five," which serves as a valuable heuristic for drug-likeness and CNS accessibility.[4] The cardinal properties governing CNS penetration include:

  • Lipophilicity (LogP/LogD): As a measure of a compound's partitioning between a lipid and an aqueous phase, lipophilicity is a primary determinant for crossing the lipid-rich BBB.[5]

  • Molecular Weight (MW): Generally, smaller molecules, typically under 400-500 Daltons, exhibit more favorable BBB permeation.[1]

  • Polar Surface Area (PSA): This metric, reflecting the surface area of polar atoms, is inversely correlated with CNS penetration; lower values are generally preferred.[4]

  • Hydrogen Bonding Capacity: A molecule's potential to form hydrogen bonds with water can impede its entry into the lipophilic barrier; thus, fewer hydrogen bond donors and acceptors are desirable.[4]

  • Ionization State (pKa): The charge of a molecule at physiological pH is critical. While neutrality is favored for membrane transit, the presence of a tertiary amine, conferring slight basicity, is a common feature among successful CNS drugs.[2][5]

The successful entry of a drug into the CNS is not merely a matter of optimizing one parameter but achieving a harmonious balance across this entire physicochemical spectrum.

Lipophilicity: The Double-Edged Sword of CNS Permeability

Lipophilicity is quantitatively described by the logarithm of the partition coefficient (LogP) between n-octanol and water, or more relevantly for ionizable molecules, the distribution coefficient (LogD) at physiological pH 7.4.[5] While a requisite level of lipophilicity is non-negotiable for a drug to engage with the BBB's lipid membranes, excessive lipophilicity can be counterproductive.[5]

The relationship between lipophilicity and brain penetration is frequently parabolic.[6]

  • Insufficient Lipophilicity: Highly polar molecules are repelled by the lipidic nature of the BBB and fail to achieve significant brain concentrations.

  • Optimal Lipophilicity: An ideal lipophilicity window, often cited with LogP values between 1.5 and 2.7, is associated with maximal brain penetration.[5][6]

  • Excessive Lipophilicity: Compounds that are overly lipophilic often encounter significant liabilities, such as:

    • Elevated binding to plasma proteins, which sequesters the drug in the periphery.

    • Indiscriminate partitioning into lipid-rich tissues, leading to poor specificity for the CNS.

    • Increased vulnerability to metabolic enzymes like cytochrome P450s.

    • Recognition as substrates for efflux transporters, notably P-glycoprotein (P-gp), which actively expel the drug from the brain.

The following diagram provides a conceptual overview of the multifaceted determinants of CNS permeability, highlighting the central role of lipophilicity.

CNS_Permeability_Factors cluster_0 Physicochemical Properties cluster_1 Biological Barriers & Modulators Lipophilicity Lipophilicity MW Molecular Weight PSA Polar Surface Area H_Bonding H-Bonding pKa pKa BBB_Passive BBB Passive Diffusion Lipophilicity->BBB_Passive Promotes (in optimal range) Efflux P-gp Efflux Lipophilicity->Efflux Increases susceptibility Metabolism Metabolism Lipophilicity->Metabolism Increases Plasma_Binding Plasma Protein Binding Lipophilicity->Plasma_Binding Increases MW->BBB_Passive Impacts PSA->BBB_Passive Impacts H_Bonding->BBB_Passive Impacts CNS_Penetration CNS Penetration BBB_Passive->CNS_Penetration Efflux->CNS_Penetration Reduces Metabolism->CNS_Penetration Reduces effective conc. Plasma_Binding->CNS_Penetration Reduces free drug caption Key factors influencing CNS permeability.

Caption: Key factors influencing CNS permeability.

N-Benzyl Spiro Compounds: A Promising Scaffold for CNS Drug Discovery

Both the N-benzyl and spirocyclic motifs are esteemed components in the medicinal chemist's toolkit. The N-benzyl group is frequently employed to confer high binding affinity to CNS targets.[7][8] Spirocycles, characterized by their rigid, three-dimensional architectures, offer a strategy to enhance metabolic stability, modulate solubility, and improve target selectivity. The amalgamation of these two motifs into N-benzyl spiro compounds creates a compelling scaffold for the design of innovative CNS therapies.

A critical aspect of designing such molecules is the precise calibration of lipophilicity to secure optimal brain access while sidestepping the liabilities of being overly lipophilic. Illuminating research on a series of N-benzyl-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives has shed light on this very issue. In this particular series, it was observed that the more potent anticonvulsant agents were, in fact, less lipophilic than their inactive counterparts.[9] This finding strongly suggests that for this scaffold, achieving high efficacy is not contingent on maximizing lipophilicity. Instead, maintaining a moderate lipophilicity profile is advantageous for the overall therapeutic effect, likely by mitigating the negative consequences associated with high LogP values.

Experimental Protocols for Assessing Lipophilicity and CNS Permeability

A systematic, tiered evaluation of CNS permeability is a cornerstone of modern drug discovery. This process typically commences with in silico modeling and in vitro lipophilicity measurements, progressing to in vitro permeability assays.

Measurement of Lipophilicity (LogD)

While the shake-flask method remains the definitive standard for LogP measurement, its low throughput is a significant limitation. Consequently, High-Performance Liquid Chromatography (HPLC)-based methods are widely adopted for the rapid and reliable determination of lipophilicity.

Protocol: HPLC-based Determination of LogD at pH 7.4

  • System Preparation:

    • Employ a C18 reversed-phase HPLC column.

    • The mobile phase should comprise an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration:

    • A curated set of standard compounds with well-established LogD values at pH 7.4 is prepared.

    • Each standard is injected, and its retention time (t_R) is meticulously recorded.

    • A calibration curve is constructed by plotting the known LogD values against the logarithm of the capacity factor (k'), where k' = (t_R - t_0) / t_0, with t_0 representing the column dead time.

  • Sample Analysis:

    • The N-benzyl spiro compound of interest is dissolved in a compatible solvent.

    • The sample is injected into the HPLC system to determine its retention time.

    • The capacity factor (k') for the test compound is calculated.

  • LogD Calculation:

    • The LogD of the N-benzyl spiro compound is accurately determined by interpolating its calculated k' value on the calibration curve.

Causality behind Experimental Choices:

  • C18 Column: The non-polar stationary phase of the C18 column emulates a lipidic environment, facilitating the separation of compounds based on their relative lipophilicity.

  • pH 7.4 Buffer: This ensures that the measured LogD is physiologically relevant, reflecting the compound's ionization state and distribution behavior in the body.

  • Calibration Standards: The use of a diverse set of standards with known lipophilicities enables the generation of a robust and predictive model for the LogD of the unknown compound.

In Vitro CNS Permeability Assessment: The PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that serves as an excellent predictor of passive diffusion across the BBB.

Protocol: PAMPA-BBB Assay

  • Membrane Preparation:

    • A filter plate (the donor plate) is coated with a lipid solution (e.g., a porcine brain lipid extract in dodecane) to form a biomimetic artificial membrane.

  • Compound Preparation:

    • The N-benzyl spiro compound is dissolved in a buffer at pH 7.4 to create the donor solution.

  • Assay Setup:

    • The acceptor plate is filled with the same pH 7.4 buffer.

    • The donor plate is carefully placed atop the acceptor plate, forming a "sandwich" in which the artificial membrane separates the donor and acceptor wells.

  • Incubation:

    • This plate assembly is incubated for a predetermined duration (e.g., 4-18 hours), allowing the compound to diffuse across the artificial membrane.

  • Quantification:

    • Following incubation, the concentrations of the compound in both the donor and acceptor wells are precisely quantified, typically using LC-MS/MS.

  • Permeability Calculation:

    • The effective permeability (Pe) is calculated using a standard formula that accounts for the volumes of the wells, the membrane area, the incubation time, and the measured concentrations.

Self-Validating System: The routine inclusion of well-characterized high- and low-permeability control compounds in every assay is imperative for validating the integrity of the artificial membrane and the reliability of the experimental results.

The following diagram outlines a representative experimental workflow for the comprehensive evaluation of a novel compound's CNS potential.

CNS_Workflow start New N-Benzyl Spiro Compound in_silico In Silico Prediction (LogP, PSA, MW) start->in_silico lipophilicity Experimental LogD (HPLC) in_silico->lipophilicity solubility Aqueous Solubility Assay lipophilicity->solubility pampa PAMPA-BBB Assay solubility->pampa decision Advance to In Vivo? pampa->decision caco2 Caco-2/MDCK Assay (Efflux Assessment) in_vivo In Vivo PK/PD (Rodent Model) caco2->in_vivo end Candidate Selection in_vivo->end decision->caco2 Yes stop Optimization Required decision->stop No caption Experimental workflow for CNS drug candidate evaluation.

Caption: Experimental workflow for CNS drug candidate evaluation.

Data Summary and Interpretation

While extensive quantitative data on the CNS permeability of N-benzyl spiro compounds is not widely available, a qualitative SAR framework can be constructed based on established principles.

Physicochemical PropertyGeneral Trend for Improved CNS PermeabilityRationale for N-Benzyl Spiro Compounds
LogD (at pH 7.4) 1.5 - 2.7The inherent lipophilicity of the spiro core can be finely tuned into the optimal range through strategic substitutions on the benzyl ring or the spirocycle itself.
Molecular Weight < 450 DaThe modular nature of the N-benzyl spiro scaffold allows for the synthesis of a diverse array of analogs that adhere to this molecular weight guideline.
Polar Surface Area < 90 ŲThe choice and placement of heteroatoms within the spirocyclic system are critical levers for controlling PSA and should be a primary design consideration.
H-Bond Donors ≤ 3Functional groups such as amides or hydroxyls should be judiciously incorporated, and masked if not essential for target engagement, to minimize hydrogen bonding potential.
pKa of Basic Center 7.5 - 10.5The nitrogen atom within the spirocycle often exists as a tertiary amine, a privileged feature found in many successful CNS therapeutics.

Conclusion and Future Directions

The rational design of CNS-penetrant drugs is a complex, multi-parameter optimization endeavor. For the N-benzyl spiro class of compounds, success hinges on capitalizing on the structural advantages of the scaffold while maintaining meticulous control over lipophilicity. The key insight that less lipophilic analogs can demonstrate superior in vivo activity serves as a powerful reminder to avoid the liabilities of excessive LogP.[9] Future research in this domain should prioritize the systematic exploration of the SAR of this scaffold, with a strong focus on generating robust quantitative data for lipophilicity, in vitro permeability, and in vivo brain exposure. Through the synergistic application of rational design principles and a rigorous experimental workflow, N-benzyl spiro compounds represent a rich and promising scaffold for the discovery of novel treatments for a wide spectrum of CNS disorders.

References

  • Brånalt, J., et al. (2014). Synthesis and Structure-Activity Relationships of N-benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed. [Link]

  • Brånalt, J., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. [Link]

  • Tarus, B., et al. (2009). Relationships between the lipophilicity and anticonvulsant activity of N-benzyl-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives. ResearchGate. [Link]

  • Kadakia, E., et al. (2010). N-Benzyl- N-methyl-2-[7,8-dihydro-7-(2-[ 18 F]fluoroethyl)-8-oxo-2-phenyl-9 H-purin-9-yl]acetamide. PubMed. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Lipophilicity and Other Parameters Affecting Brain Penetration. ResearchGate. [Link]

  • Stępnicki, P., et al. (2011). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. PubMed Central. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. PubMed Central. [Link]

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  • Banks, W. A. (2014). Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. PubMed Central. [Link]

  • Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

  • Hori, Y., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed. [Link]

  • Cornelissen, B., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PubMed Central. [Link]

  • Nelson, D. W., et al. (2007). Structure-activity Relationship Studies on a Series of Novel, Substituted 1-benzyl-5-phenyltetrazole P2X7 Antagonists. PubMed. [Link]

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Sources

The Emergence of Spirocyclic Diamines: A New Dimension in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemistry has witnessed a significant shift from planar, two-dimensional structures to more complex, three-dimensional molecular architectures.[1][2] This guide delves into the discovery and profound significance of a unique class of these three-dimensional scaffolds: novel spirocyclic diamines. These rigid, yet conformationally defined structures are emerging as powerful tools in drug discovery, offering innovative solutions to long-standing challenges in lead optimization and intellectual property generation.[3][4] We will explore the synthetic intricacies, stereochemical considerations, and diverse applications of these privileged scaffolds, providing a comprehensive resource for researchers aiming to leverage their potential in the development of next-generation therapeutics.

Introduction: Beyond "Flatland" - The Imperative for Three-Dimensionality

For decades, drug discovery programs have been dominated by aromatic and heteroaromatic ring systems. While successful, this reliance has led to an over-exploration of "flat" chemical space, often resulting in compounds with suboptimal pharmacokinetic profiles, including poor solubility and metabolic instability.[1][5] The concept of "escaping from flatland" advocates for the incorporation of sp³-rich, three-dimensional scaffolds to overcome these limitations.[1][5]

Spirocycles, characterized by two rings sharing a single common atom, are exemplary of such three-dimensional frameworks.[2][6] Their inherent rigidity and well-defined exit vectors provide a unique platform for orienting substituents in precise spatial arrangements, enabling a more effective and selective interaction with biological targets.[1][2] Among the diverse array of spirocyclic systems, those incorporating diamine functionalities have garnered significant attention due to their potential to mimic key biological recognition motifs and serve as versatile synthetic handles.

Discovery of Novel Spirocyclic Diamine Scaffolds: Expanding the Chemical Universe

The exploration of novel chemical space is a cornerstone of modern drug discovery. Recent research has focused on the systematic enumeration and synthesis of previously unexplored spirocyclic diamine scaffolds. A notable study investigated spirocycles with ring sizes ranging from four to eight, each containing a primary or secondary amine.[5][7] This exploration revealed that a significant portion of these potential scaffolds were not previously documented in chemical databases like PubChem, highlighting a vast, untapped reservoir of molecular diversity.[5][7]

The structural diversity of these novel diamines is remarkable, with low Tanimoto similarity between different scaffolds and the presence of multiple stereocenters, leading to a large number of possible stereoisomers.[5][7] This inherent complexity offers a rich landscape for fine-tuning pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthetic Strategies: Crafting Complexity with Precision

The synthesis of spirocyclic diamines presents unique challenges due to the construction of the sterically demanding spirocenter. However, a variety of elegant and efficient synthetic methodologies have been developed to access these complex architectures.

Dearomatizing Intramolecular Diamination of Phenols

A powerful strategy for the stereocontrolled synthesis of complex spirotricyclic systems containing a 1,2-diaminocyclohexane unit involves the dearomatizing oxidation of phenols.[8][9][10] This complexity-generating transformation utilizes a pendant urea as a double nucleophile, leading to the formation of richly functionalized products suitable for further elaboration into potentially bioactive compounds.[8][9][10]

Experimental Protocol: Oxidative Dearomatization of a Phenolic Urea [11]

  • Substrate Preparation: Synthesize the starting (4-hydroxyphenylpropyl) urea by reacting 3-(4-hydroxyphenyl)propylamine with the desired isocyanate.

  • Reaction Setup: In a suitable flask, dissolve the phenolic urea substrate (1.0 equiv) in a mixture of hexafluoroisopropanol (HFIP) and dichloromethane (CH₂Cl₂) at a concentration of 0.2 M.

  • Oxidant Addition: Add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 equiv) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired spirotricyclic diamine.

Dearomatization_Workflow Substrate Phenolic Urea Substrate Reaction Stir at RT Substrate->Reaction Solvent HFIP/CH2Cl2 (0.2 M) Solvent->Reaction Oxidant PIFA (1.1 equiv) Oxidant->Reaction Quench Quench with Na2S2O3 (aq) Reaction->Quench Reaction Completion Extraction Extract with CH2Cl2 Quench->Extraction Purification Column Chromatography Extraction->Purification Product Spirotricyclic Diamine Purification->Product Conformational_Analysis cluster_experimental Experimental Techniques cluster_computational Computational Methods NMR NMR Spectroscopy (1H, 13C, 2D) Structure Spirocyclic Diamine Structure & Conformation NMR->Structure MS Mass Spectrometry (HRMS) MS->Structure XRay X-Ray Crystallography XRay->Structure DFT Density Functional Theory (DFT) DFT->Structure MD Molecular Dynamics (MD) MD->Structure

Sources

Methodological & Application

Application Notes and Protocols for the Purification of Diazaspirooctanes via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

Diazaspirooctanes represent a pivotal class of azaspirocyclic scaffolds, increasingly integrated into modern medicinal chemistry due to their unique three-dimensional architecture which offers significant advantages in drug design.[1] Their rigid, non-planar geometry allows for precise orientation of functional groups, enhancing interactions with biological targets and often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][2] The effective purification of these nitrogen-containing heterocycles is a critical step in the drug discovery pipeline, ensuring the integrity of subsequent biological assays and synthetic transformations.[3] This document provides a comprehensive, in-depth guide to the purification of diazaspirooctane derivatives using silica gel column chromatography, addressing the specific challenges posed by their basic nature and offering field-proven protocols for successful isolation.

Introduction: The Challenge of Purifying Basic Amines on Acidic Silica

The purification of diazaspirooctanes, like many amine-containing compounds, presents a unique set of challenges when using standard silica gel chromatography. Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[4][5] The basic nitrogen atoms of the diazaspirooctane core can engage in strong acid-base interactions with these silanols.[5][6] This interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: The compound may bind too strongly to the silica gel, resulting in significant yield loss.[6]

  • Peak Tailing: Slow or incomplete desorption of the amine from the acidic sites leads to broad, streaky elution profiles (tailing), which severely compromises resolution and the purity of collected fractions.[7]

  • Compound Degradation: The acidic nature of the silica surface can potentially catalyze the degradation of sensitive molecules.[6]

To overcome these challenges, the protocol must be designed to mitigate the interaction between the basic analyte and the acidic stationary phase. This is typically achieved by modifying the mobile phase with a basic additive or by using a modified stationary phase.[5][6]

Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to column chromatography, it is imperative to develop an effective solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase that provides a good separation of the target diazaspirooctane from impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.

Protocol 2.1: TLC Analysis
  • Plate Preparation: Use commercially available silica gel 60 F254 plates.

  • Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary tube, carefully spot the solution onto the baseline of the TLC plate, ensuring the spot is small and concentrated.[8]

  • Solvent System Selection: Begin with a standard solvent system and adjust polarity as needed. For diazaspirooctanes, a good starting point is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol), often with a basic additive.[9]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: After development, dry the plate and visualize the separated spots. As most organic compounds are not colored, visualization techniques are necessary.[8]

Table 1: Recommended TLC Solvent Systems for Diazaspirooctanes
Solvent System ComponentsTypical Ratio (v/v)Notes & Rationale
Dichloromethane / Methanol / Ammonium Hydroxide90 : 9 : 1A common and effective system for basic compounds. The methanol increases polarity to elute the polar amine, while ammonium hydroxide neutralizes acidic sites on the silica, preventing tailing.[5][9]
Ethyl Acetate / Hexanes / Triethylamine (TEA)VariesFor less polar derivatives. TEA serves the same purpose as ammonium hydroxide but is an organic base, which can be easier to remove during solvent evaporation.[10][11] A small percentage (0.5-2%) of TEA is usually sufficient.[10]
Chloroform / Acetone / TriethylamineVariesAn alternative system that can provide different selectivity. Ensure the chloroform used is not acidic.
Table 2: TLC Visualization Methods for Amines
Visualization ReagentPreparationProcedure & Expected Result
UV Light (254 nm) N/AIf the compound contains a UV-active chromophore, it will appear as a dark spot on the fluorescent green background of the TLC plate.[8][12] This is a non-destructive first-look method.
Ninhydrin Stain 1.5g ninhydrin in 100mL of n-butanol + 3.0mL acetic acid.[13]Dip or spray the plate, then heat gently with a heat gun. Primary and secondary amines typically yield purple or pink spots.[8][14]
Potassium Permanganate (KMnO₄) Stain 3g KMnO₄, 20g K₂CO₃, 5mL 5% NaOH in 300mL water.Dip the plate in the solution. Oxidizable groups, including amines, will appear as yellow or brown spots on a purple background.[15] This is a highly sensitive but destructive stain.
Iodine Chamber A few crystals of solid iodine in a sealed chamber.Place the dried TLC plate in the chamber. Compounds will adsorb iodine vapor and appear as brown spots.[8][13][16] This method is generally non-destructive as the iodine will eventually sublime off the plate.

The Purification Protocol: Step-by-Step Silica Gel Column Chromatography

This protocol outlines the process for purifying a diazaspirooctane derivative using a slurry-packing method for the column.

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Method Development Solvent Prepare Eluent (with base) TLC->Solvent Slurry Prepare Silica Slurry Solvent->Slurry Pack Pack Column Slurry->Pack Load Load Sample Pack->Load Elute Elute Column Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Final Characterize Pure Product Evaporate->Final

Caption: Workflow for diazaspirooctane purification.

Materials and Equipment
  • Glass chromatography column with stopcock

  • Silica gel (flash grade, 230-400 mesh)

  • Eluent (solvent system determined by TLC)

  • Crude diazaspirooctane sample

  • Sand (washed)

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and visualization reagents

  • Rotary evaporator

Step-by-Step Methodology
  • Column Preparation:

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand. This prevents the silica from washing out.

  • Slurry Packing:

    • In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample).

    • Add the initial, least polar eluent (containing the basic additive) to the silica gel to form a free-flowing slurry. Stir gently to remove air bubbles.

    • Promptly pour the slurry into the column. Use a funnel to aid the transfer.

    • Open the stopcock to allow solvent to drain, continuously tapping the side of the column to ensure even packing and remove air pockets. Add more eluent as needed to prevent the silica bed from running dry.

    • Once the silica has settled, add a protective layer of sand (~1 cm) on top of the silica bed. Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, never let the silica bed run dry.

  • Sample Loading:

    • Wet Loading (Recommended): Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the silica bed.

    • Dry Loading: For samples with poor solubility, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder onto the top of the packed column.

    • After loading, open the stopcock to allow the sample to adsorb onto the silica, then carefully add a small amount of fresh eluent to wash any remaining sample from the column walls onto the bed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin elution by opening the stopcock to achieve a steady drip rate.

    • Collect the eluting solvent in sequentially numbered fractions.

    • If a gradient elution is required (i.e., increasing the polarity of the mobile phase over time), do so gradually by preparing successive batches of eluent with increasing concentrations of the polar component. This is often necessary to elute the target compound after less polar impurities have been washed through.

  • Fraction Analysis and Product Isolation:

    • Monitor the progress of the separation by spotting alternate fractions on a TLC plate and developing it.

    • Identify the fractions containing the pure desired product (they should show a single spot at the correct Rf value).

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified diazaspirooctane.

    • Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, and melting point analysis.[17]

Conclusion and Best Practices

The successful purification of diazaspirooctanes by silica gel column chromatography hinges on the effective neutralization of the acidic stationary phase. The addition of a basic modifier like ammonium hydroxide or triethylamine to the mobile phase is a simple yet powerful strategy to prevent peak tailing and improve recovery.[5][10] Careful method development using TLC is non-negotiable for identifying the optimal solvent system that balances compound mobility and separation. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently isolate these valuable scaffolds, advancing their journey in the complex landscape of drug discovery.

References

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  • Biotage. Is there an easy way to purify organic amines?.
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The Strategic Integration of 7-Benzyl-4,7-diazaspiro[2.5]octane in Modern Synthesis: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical entities with superior pharmacological profiles has led medicinal chemists to explore beyond the traditional flat, aromatic structures that have long dominated drug discovery. A key strategy in this endeavor is the incorporation of three-dimensional (3D) scaffolds that can better mimic the complex topographies of biological targets. Among these, spirocyclic systems have garnered significant attention for their ability to confer conformational rigidity, improve physicochemical properties, and unlock underexplored chemical space.[1][2][3] This guide provides an in-depth exploration of 7-Benzyl-4,7-diazaspiro[2.5]octane, a versatile building block that offers a unique combination of a rigid spirocyclic core, a reactive secondary amine, and a readily cleavable benzyl protecting group.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes and robust protocols for the effective utilization of this valuable synthetic intermediate. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

The Architectural Advantage of the Diazaspiro[2.5]octane Scaffold

The this compound scaffold presents a compelling architectural motif for several reasons. The spirocyclic nature of the molecule, featuring a cyclopropane ring fused to a piperazine ring, imparts a high degree of three-dimensionality. This rigid structure helps to pre-organize appended functionalities in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for a biological target.[2] Furthermore, the increased fraction of sp³-hybridized carbons in spirocyclic compounds is often associated with improved metabolic stability and aqueous solubility, key attributes for successful drug candidates.[2]

The benzyl group serves as a reliable protecting group for the N7 nitrogen, allowing for selective functionalization of the N4 position. This benzyl group can be efficiently removed under standard hydrogenolysis conditions, unmasking the N7 amine for further elaboration.[4] This differential reactivity of the two nitrogen atoms is a cornerstone of the building block's utility, enabling the sequential introduction of diverse substituents.

Core Physicochemical Properties

A foundational understanding of the building block's intrinsic properties is essential for its effective application.

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₂[5]
Molecular Weight202.30 g/mol [5]
XlogP (predicted)1.5[5]
Topological Polar Surface Area (TPSA)15.27 Ų[5]
Hydrogen Bond Donors1[5]
Hydrogen Bond Acceptors2[5]

Synthesis of the Core Building Block

The synthesis of this compound is a critical first step for its application. A robust and scalable synthesis is paramount. One common approach involves the reduction of a diketopiperazine intermediate.

Protocol 1: Synthesis of this compound

This two-step protocol involves the formation of the spirocyclic diketopiperazine followed by its reduction.

Step 1: Preparation of this compound-5,8-dione

Step 2: Reduction to this compound [6]

  • Reaction Scheme:

  • Reagents and Materials:

    • This compound-5,8-dione (20 g, 86.8 mmol)

    • Borane-tetrahydrofuran complex (0.93 M in THF, 375 ml, 0.35 mol)

    • Tetrahydrofuran (THF), anhydrous (200 ml)

    • Methanol (130 ml)

    • Ethanol (450 ml)

    • Water (150 ml)

    • Triethylamine (150 ml)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate

    • Saturated saline

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Round-bottom flask, reflux condenser, ice bath, magnetic stirrer, rotary evaporator

  • Procedure:

    • To a solution of this compound-5,8-dione (20 g, 86.8 mmol) in anhydrous tetrahydrofuran (200 ml) in a round-bottom flask, cool the mixture in an ice bath.

    • Slowly add the borane-tetrahydrofuran complex (375 ml, 0.35 mol) to the cooled solution.

    • After the addition is complete, heat the reaction mixture to reflux for 19 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath and slowly add methanol (130 ml) to quench the excess reducing agent. Stir for 60 minutes.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • To the concentrated residue, add ethanol (450 ml), water (150 ml), and triethylamine (150 ml).

    • Heat the mixture to reflux for 2 hours.

    • Concentrate the reaction mixture again under reduced pressure.

    • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and saturated saline.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: chloroform:methanol = 10:1) to afford this compound as a colorless oil (10.4 g, 59% yield).[6]

  • Characterization (¹H-NMR, CDCl₃): δ: 0.41-0.44 (2H, m), 0.57-0.60 (2H, m), 1.49 (1H, br), 2.22 (2H, s), 2.45 (2H, brs), 2.97 (2H, t, J=4.9Hz), 3.50 (2H, s), 7.22-7.32 (5H, m).[6]

Key Synthetic Transformations and Protocols

The utility of this compound lies in the diverse array of chemical transformations it can undergo. The secondary amine at the N4 position is a versatile handle for introducing a wide range of functionalities.

Application 1: N-Alkylation

N-alkylation of the N4 position is a straightforward method to introduce alkyl, aryl, or heterocyclic moieties.

  • Causality: The choice of base and solvent is critical for achieving high yields and minimizing side reactions. A non-nucleophilic base is preferred to avoid competition with the amine nucleophile. Anhydrous conditions are essential to prevent quenching of the base and hydrolysis of the alkylating agent.

  • Workflow Diagram:

    N_Alkylation sub This compound + Alkyl Halide reagents Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., ACN, DMF) sub->reagents 1. Combine reaction Stir at RT to elevated temp. reagents->reaction 2. React workup Aqueous Workup & Extraction reaction->workup 3. Quench & Isolate purification Column Chromatography workup->purification 4. Purify product N-Alkylated Product purification->product

    Caption: General workflow for N-alkylation.

  • Protocol 2: General Procedure for N-Alkylation

    • Reagents and Materials:

      • This compound (1.0 eq)

      • Alkyl halide (e.g., bromide or iodide) (1.1 - 1.5 eq)

      • Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)

      • Anhydrous solvent (e.g., Acetonitrile, DMF)

      • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

    • Procedure:

      • To a solution of this compound in the chosen anhydrous solvent, add the base.

      • Stir the suspension at room temperature under an inert atmosphere.

      • Add the alkyl halide dropwise to the reaction mixture.

      • Stir the reaction at room temperature or heat as required, monitoring by TLC.

      • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography.

Application 2: Amide Coupling

The formation of an amide bond is a cornerstone of medicinal chemistry. The N4 amine of the spirocyclic scaffold readily participates in amide coupling reactions with a variety of carboxylic acids.

  • Causality: The selection of the coupling reagent is crucial to activate the carboxylic acid for nucleophilic attack by the amine. Common choices include carbodiimides (e.g., EDC) often in combination with an additive like HOBt to suppress racemization and improve efficiency, or uronium/aminium salts (e.g., HATU, HBTU).

  • Protocol 3: General Procedure for Amide Coupling

    • Reagents and Materials:

      • Carboxylic acid (1.0 eq)

      • This compound (1.1 eq)

      • Coupling reagent (e.g., EDC/HOBt or HATU) (1.2 eq)

      • Base (e.g., DIPEA, NMM) (2.0 - 3.0 eq)

      • Anhydrous solvent (e.g., DMF, DCM)

      • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

    • Procedure:

      • To a solution of the carboxylic acid in the anhydrous solvent under an inert atmosphere, add the coupling reagent and the base.

      • Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

      • Add a solution of this compound in the anhydrous solvent to the reaction mixture.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

      • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography or recrystallization.

Application 3: Debenzylation to Reveal the Second Reactive Site

A key feature of this building block is the ability to deprotect the N7 nitrogen, allowing for further functionalization. Catalytic hydrogenation is the most common and efficient method for this transformation.

  • Causality: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenolysis of benzylamines. The reaction is typically carried out under a hydrogen atmosphere. The choice of solvent is important; alcohols like methanol or ethanol are commonly used.

  • Workflow Diagram:

    Debenzylation sub N4-Functionalized-7-benzyl- 4,7-diazaspiro[2.5]octane reagents H₂ (gas or donor) Pd/C catalyst Solvent (e.g., MeOH) sub->reagents 1. Combine reaction Stir under H₂ atmosphere reagents->reaction 2. Hydrogenate workup Filter catalyst & Concentrate reaction->workup 3. Isolate product N4-Functionalized-4,7-diazaspiro[2.5]octane workup->product

    Caption: Workflow for catalytic debenzylation.

  • Protocol 4: Catalytic Hydrogenation for Debenzylation [4]

    • Reagents and Materials:

      • N-substituted-7-benzyl-4,7-diazaspiro[2.5]octane derivative (e.g., 1-(7-benzyl-4,7-diazaspiro[2.5]octan-4-yl)ethanone, 100 g)

      • 10% Palladium on carbon (Pd/C) (25 g)

      • Methanol (800 ml)

      • Autoclave or hydrogenation apparatus

      • Hydrogen gas

      • Filtration apparatus (e.g., Celite pad)

    • Procedure:

      • In an autoclave, prepare a mixture of the N-substituted-7-benzyl-4,7-diazaspiro[2.5]octane derivative (100 g) and methanol (800 ml).

      • Carefully add 10% Pd/C (25 g) to the mixture.

      • Seal the autoclave and apply hydrogen pressure (15 psi) at 28-30°C.

      • Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or LC-MS, typically indicated by the consumption of hydrogen).

      • Carefully vent the autoclave and purge with an inert gas.

      • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.

      • Combine the filtrate and washings and distill off the solvent completely under reduced pressure to obtain the debenzylated product.[4]

Impact on Physicochemical Properties: A Comparative Overview

The introduction of the diazaspiro[2.5]octane scaffold can significantly influence the physicochemical properties of a molecule, often in a favorable direction for drug development.

PropertyNon-Spirocyclic AnalogSpirocyclic AnalogRationale for Change
Solubility Often lowerGenerally higherThe 3D structure disrupts crystal packing and increases the sp³ character, which can improve solvation.
Lipophilicity (LogP) VariableOften lowerThe rigid, compact structure can reduce the exposed hydrophobic surface area compared to more flexible, linear analogs.[4]
Metabolic Stability Susceptible to metabolismGenerally more stableThe spirocyclic core can block metabolically labile sites and the increased sp³ character can reduce susceptibility to CYP450 enzymes.[4]
Shape (Planarity) Often planarHighly 3-dimensionalThe spirocyclic fusion introduces a quaternary carbon, forcing a non-planar geometry.[2]

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its inherent three-dimensionality, coupled with the differential reactivity of its two nitrogen atoms, provides a robust platform for the synthesis of novel and structurally complex molecules. By leveraging the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively incorporate this valuable scaffold into their synthetic strategies, paving the way for the discovery of new therapeutics with improved pharmacological profiles. The strategic use of such building blocks is essential for navigating the challenges of contemporary medicinal chemistry and expanding the horizons of accessible chemical space.

References

  • DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link]

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • PubChem. This compound. Available at: [Link]

  • Technical Disclosure Commons. Process for the preparation of Risdiplam and its intermediates. Available at: [Link]

  • Google Patents. WO2024154148A1 - Process for preparation of risdiplam, novel intermediates, and process for preparation thereof.
  • PubMed. Recent in vivo advances of spirocyclic scaffolds for drug discovery. Available at: [Link]

Sources

Introduction: The Strategic Importance of Diazaspiro[2.5]octanes and the Role of Boc Protection

Author: BenchChem Technical Support Team. Date: January 2026

< Application Notes and Protocols: Deprotection Strategies for Boc-Protected Diazaspiro[2.5]octanes

Prepared for: Researchers, scientists, and drug development professionals.

The diazaspiro[2.5]octane scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique vectoral presentation of substituents, making it an attractive framework for the design of novel therapeutics. The incorporation of this spirocyclic system can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

The synthesis and functionalization of diazaspiro[2.5]octanes often necessitate the use of protecting groups to mask the reactivity of one or both of the nitrogen atoms.[1] The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy due to its stability under a wide range of synthetic conditions and, critically, its facile removal under acidic conditions.[1][2] This application note provides a comprehensive guide to the deprotection of Boc-protected diazaspiro[2.5]octanes, detailing various strategies, underlying mechanisms, and step-by-step protocols.

Foundational Principles of Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed process. The mechanism involves the initial protonation of the carbamate oxygen, which weakens the C-O bond. This is followed by the departure of a stable tert-butyl cation and the formation of a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[3][4][5]

While the fundamental mechanism is straightforward, the choice of acid, solvent, and reaction conditions can significantly impact the efficiency, selectivity, and outcome of the deprotection, especially in the context of complex molecules such as functionalized diazaspiro[2.5]octanes.[6]

Deprotection Methodologies: A Comparative Analysis

The selection of an appropriate deprotection strategy is contingent upon the overall molecular architecture, the presence of other acid-sensitive functional groups, and the desired final salt form of the product.

Strong Acid-Mediated Deprotection

Strong acids are the most common reagents for Boc removal, offering rapid and complete deprotection.

  • Trifluoroacetic Acid (TFA): TFA is a highly effective reagent for Boc deprotection, typically used in dichloromethane (DCM) as a solvent.[7][8] The reaction is generally fast, occurring at room temperature. However, the strong acidity of TFA can lead to the cleavage of other acid-labile protecting groups.[9] Furthermore, the liberated tert-butyl cation can be a source of side reactions, particularly the alkylation of electron-rich aromatic rings or other nucleophilic moieties within the molecule.[6][10][11] To mitigate this, scavengers such as triisopropylsilane (TIS) or anisole are often added to the reaction mixture.[12]

  • Hydrogen Chloride (HCl) in Dioxane/Organic Solvents: A solution of HCl in an organic solvent, most commonly 1,4-dioxane, is another widely used and highly effective method for Boc deprotection.[13][14][15] This reagent is often considered slightly milder than TFA and can sometimes offer better selectivity.[9] The resulting product is the hydrochloride salt, which is often a crystalline solid that can be easily isolated by filtration.

Milder Acidic and Alternative Conditions

In cases where the diazaspiro[2.5]octane derivative contains highly acid-sensitive functionalities, milder or alternative deprotection methods are required.

  • Lewis Acids: Reagents such as trimethylsilyl iodide (TMSI) can effect Boc deprotection under neutral conditions.[16][17][18] This method is particularly useful when acidic conditions need to be strictly avoided.

  • Thermal Deprotection: In some instances, the Boc group can be removed thermally, by heating the substrate in a suitable high-boiling solvent.[19][20] This catalyst-free method is environmentally benign but often requires high temperatures, which may not be suitable for all substrates.[20][21][22] The reaction is thought to proceed through a concerted mechanism involving proton transfer and release of isobutylene, followed by decarboxylation.[19]

  • Oxalyl Chloride in Methanol: A mild and selective method for N-Boc deprotection has been reported using oxalyl chloride in methanol. This reaction proceeds at room temperature and is tolerant of a variety of functional groups.[23][24]

Data Summary of Deprotection Methods
MethodReagentsSolventTemperature (°C)Time (h)AdvantagesDisadvantages
Strong Acid
TFATrifluoroacetic AcidDichloromethane (DCM)0 to RT1 - 2Fast, efficient, volatile byproducts.[7]Harsh conditions, potential for side reactions.[11]
HCl/Dioxane4M HCl in 1,4-Dioxane1,4-Dioxane0 to RT0.5 - 2Efficient, often provides crystalline HCl salt.[13][14]Corrosive, moisture-sensitive reagent.
Milder/Alternative
TMSITrimethylsilyl IodideDichloromethane (DCM)RT1 - 4Neutral conditions, good for acid-sensitive substrates.[16]Reagent cost and sensitivity.
ThermalNone (neat or solvent)High-boiling solvent (e.g., TFE, MeOH)120 - 240+0.5 - severalCatalyst-free, "green" approach.[21][25]High temperatures, potential for side reactions.[20]
Oxalyl ChlorideOxalyl ChlorideMethanolRT1 - 4Mild, good functional group tolerance.[23]Reagent is toxic and moisture-sensitive.

Experimental Protocols

Protocol 4.1: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

Causality: This protocol utilizes the strong Brønsted acid TFA to efficiently protonate the Boc group, leading to its rapid cleavage. Dichloromethane is a common solvent due to its ability to dissolve a wide range of organic compounds and its volatility, which facilitates removal during workup. The use of an ice bath initially helps to control any potential exotherm.

Workflow Diagram:

TFA_Deprotection sub Boc-protected diazaspiro[2.5]octane reagents Dissolve in DCM sub->reagents cool Cool to 0 °C reagents->cool add_tfa Slowly add TFA cool->add_tfa react Stir at RT (1-2 h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction complete precipitate Precipitate with cold diethyl ether concentrate->precipitate isolate Filter and dry precipitate->isolate product Diazaspiro[2.5]octane TFA salt isolate->product

TFA Deprotection Workflow

Step-by-Step Methodology:

  • Dissolve the Boc-protected diazaspiro[2.5]octane (1.0 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To the resulting residue, add cold diethyl ether to precipitate the product as the TFA salt.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 4.2: General Procedure for Boc Deprotection using HCl in 1,4-Dioxane

Causality: This protocol employs a commercially available solution of HCl in dioxane, which serves as both the acid source and the solvent. This method is highly effective and often results in the precipitation of the hydrochloride salt of the deprotected amine, simplifying purification.

Workflow Diagram:

HCl_Deprotection sub Boc-protected diazaspiro[2.5]octane dissolve Dissolve/suspend in 4M HCl in Dioxane sub->dissolve react Stir at RT (0.5-2 h) dissolve->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction complete triturate Triturate with diethyl ether concentrate->triturate isolate Filter and dry triturate->isolate product Diazaspiro[2.5]octane HCl salt isolate->product

HCl/Dioxane Deprotection Workflow

Step-by-Step Methodology:

  • To a round-bottom flask containing the Boc-protected diazaspiro[2.5]octane (1.0 equivalent), add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents). The substrate may dissolve or form a slurry.

  • Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[13][14]

  • Upon completion, remove the solvent and excess HCl under reduced pressure.

  • The resulting residue, the hydrochloride salt, can often be triturated with diethyl ether to afford a solid.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Troubleshooting and Considerations for Complex Molecules

  • Incomplete Deprotection: If the reaction is sluggish, this may be due to steric hindrance around the Boc-protected nitrogen. In such cases, increasing the reaction time, temperature (with caution), or the equivalents of acid may be necessary.[12]

  • Side Reactions: The primary side reaction of concern is alkylation by the tert-butyl cation.[6][11] If the diazaspiro[2.5]octane substrate contains nucleophilic functional groups (e.g., indoles, phenols, thioethers), the inclusion of a scavenger such as triisopropylsilane (TIS) (5-10% v/v) in the reaction mixture is highly recommended.[12]

  • Orthogonal Protection: When multiple protecting groups are present in the molecule, careful consideration of their relative acid lability is crucial. The Boc group is generally more acid-labile than other common protecting groups like Cbz (benzyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl), allowing for selective deprotection.[4]

Conclusion

The deprotection of Boc-protected diazaspiro[2.5]octanes is a critical step in the synthesis of many biologically active compounds. A thorough understanding of the available methodologies, their underlying mechanisms, and potential pitfalls is essential for the successful execution of this transformation. The choice between strong acid, milder conditions, or thermal methods should be guided by the specific chemical context of the substrate. The protocols provided herein offer robust starting points for the efficient and clean removal of the Boc protecting group, enabling the advancement of drug discovery programs centered on this important spirocyclic scaffold.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]

  • Asymmetric Synthesis. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of a Primary Boc Group under Basic Conditions. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • PubMed. (2014, December 5). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Retrieved from [Link]

  • NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. Retrieved from [Link]

  • University College Cork. (2024, May 17). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • NIH. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • Selvita. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4,7-Diazaspiro(2.5)octane. Retrieved from [Link]

  • Google. (n.d.). Google Search. Retrieved from ## Application Notes and Protocols: Deprotection Strategies for Boc-Protected Diazaspiro[2.5]octanes

Prepared for: Researchers, scientists, and drug development professionals.

The diazaspiro[2.5]octane scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique vectoral presentation of substituents, making it an attractive framework for the design of novel therapeutics. The incorporation of this spirocyclic system can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

The synthesis and functionalization of diazaspiro[2.5]octanes often necessitate the use of protecting groups to mask the reactivity of one or both of the nitrogen atoms.[1] The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy due to its stability under a wide range of synthetic conditions and, critically, its facile removal under acidic conditions.[1][2] This application note provides a comprehensive guide to the deprotection of Boc-protected diazaspiro[2.5]octanes, detailing various strategies, underlying mechanisms, and step-by-step protocols.

Foundational Principles of Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed process. The mechanism involves the initial protonation of the carbamate oxygen, which weakens the C-O bond. This is followed by the departure of a stable tert-butyl cation and the formation of a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[3][4][5]

While the fundamental mechanism is straightforward, the choice of acid, solvent, and reaction conditions can significantly impact the efficiency, selectivity, and outcome of the deprotection, especially in the context of complex molecules such as functionalized diazaspiro[2.5]octanes.[6]

Deprotection Methodologies: A Comparative Analysis

The selection of an appropriate deprotection strategy is contingent upon the overall molecular architecture, the presence of other acid-sensitive functional groups, and the desired final salt form of the product.

Strong Acid-Mediated Deprotection

Strong acids are the most common reagents for Boc removal, offering rapid and complete deprotection.

  • Trifluoroacetic Acid (TFA): TFA is a highly effective reagent for Boc deprotection, typically used in dichloromethane (DCM) as a solvent.[7][8] The reaction is generally fast, occurring at room temperature. However, the strong acidity of TFA can lead to the cleavage of other acid-labile protecting groups.[9] Furthermore, the liberated tert-butyl cation can be a source of side reactions, particularly the alkylation of electron-rich aromatic rings or other nucleophilic moieties within the molecule.[6][10][11] To mitigate this, scavengers such as triisopropylsilane (TIS) or anisole are often added to the reaction mixture.[12]

  • Hydrogen Chloride (HCl) in Dioxane/Organic Solvents: A solution of HCl in an organic solvent, most commonly 1,4-dioxane, is another widely used and highly effective method for Boc deprotection.[13][14][15] This reagent is often considered slightly milder than TFA and can sometimes offer better selectivity.[9] The resulting product is the hydrochloride salt, which is often a crystalline solid that can be easily isolated by filtration.

Milder Acidic and Alternative Conditions

In cases where the diazaspiro[2.5]octane derivative contains highly acid-sensitive functionalities, milder or alternative deprotection methods are required.

  • Lewis Acids: Reagents such as trimethylsilyl iodide (TMSI) can effect Boc deprotection under neutral conditions.[16][17][18] This method is particularly useful when acidic conditions need to be strictly avoided.

  • Thermal Deprotection: In some instances, the Boc group can be removed thermally, by heating the substrate in a suitable high-boiling solvent.[19][20] This catalyst-free method is environmentally benign but often requires high temperatures, which may not be suitable for all substrates.[20][21][22] The reaction is thought to proceed through a concerted mechanism involving proton transfer and release of isobutylene, followed by decarboxylation.[19]

  • Oxalyl Chloride in Methanol: A mild and selective method for N-Boc deprotection has been reported using oxalyl chloride in methanol. This reaction proceeds at room temperature and is tolerant of a variety of functional groups.[23][24]

Data Summary of Deprotection Methods
MethodReagentsSolventTemperature (°C)Time (h)AdvantagesDisadvantages
Strong Acid
TFATrifluoroacetic AcidDichloromethane (DCM)0 to RT1 - 2Fast, efficient, volatile byproducts.[7]Harsh conditions, potential for side reactions.[11]
HCl/Dioxane4M HCl in 1,4-Dioxane1,4-Dioxane0 to RT0.5 - 2Efficient, often provides crystalline HCl salt.[13][14]Corrosive, moisture-sensitive reagent.
Milder/Alternative
TMSITrimethylsilyl IodideDichloromethane (DCM)RT1 - 4Neutral conditions, good for acid-sensitive substrates.[16]Reagent cost and sensitivity.
ThermalNone (neat or solvent)High-boiling solvent (e.g., TFE, MeOH)120 - 240+0.5 - severalCatalyst-free, "green" approach.[21][25]High temperatures, potential for side reactions.[20]
Oxalyl ChlorideOxalyl ChlorideMethanolRT1 - 4Mild, good functional group tolerance.[23]Reagent is toxic and moisture-sensitive.

Experimental Protocols

Protocol 4.1: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

Causality: This protocol utilizes the strong Brønsted acid TFA to efficiently protonate the Boc group, leading to its rapid cleavage. Dichloromethane is a common solvent due to its ability to dissolve a wide range of organic compounds and its volatility, which facilitates removal during workup. The use of an ice bath initially helps to control any potential exotherm.

Workflow Diagram:

TFA_Deprotection sub Boc-protected diazaspiro[2.5]octane reagents Dissolve in DCM sub->reagents cool Cool to 0 °C reagents->cool add_tfa Slowly add TFA cool->add_tfa react Stir at RT (1-2 h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction complete precipitate Precipitate with cold diethyl ether concentrate->precipitate isolate Filter and dry precipitate->isolate product Diazaspiro[2.5]octane TFA salt isolate->product

TFA Deprotection Workflow

Step-by-Step Methodology:

  • Dissolve the Boc-protected diazaspiro[2.5]octane (1.0 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To the resulting residue, add cold diethyl ether to precipitate the product as the TFA salt.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 4.2: General Procedure for Boc Deprotection using HCl in 1,4-Dioxane

Causality: This protocol employs a commercially available solution of HCl in dioxane, which serves as both the acid source and the solvent. This method is highly effective and often results in the precipitation of the hydrochloride salt of the deprotected amine, simplifying purification.

Workflow Diagram:

HCl_Deprotection sub Boc-protected diazaspiro[2.5]octane dissolve Dissolve/suspend in 4M HCl in Dioxane sub->dissolve react Stir at RT (0.5-2 h) dissolve->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction complete triturate Triturate with diethyl ether concentrate->triturate isolate Filter and dry triturate->isolate product Diazaspiro[2.5]octane HCl salt isolate->product

HCl/Dioxane Deprotection Workflow

Step-by-Step Methodology:

  • To a round-bottom flask containing the Boc-protected diazaspiro[2.5]octane (1.0 equivalent), add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents). The substrate may dissolve or form a slurry.

  • Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[13][14]

  • Upon completion, remove the solvent and excess HCl under reduced pressure.

  • The resulting residue, the hydrochloride salt, can often be triturated with diethyl ether to afford a solid.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Troubleshooting and Considerations for Complex Molecules

  • Incomplete Deprotection: If the reaction is sluggish, this may be due to steric hindrance around the Boc-protected nitrogen. In such cases, increasing the reaction time, temperature (with caution), or the equivalents of acid may be necessary.[12]

  • Side Reactions: The primary side reaction of concern is alkylation by the tert-butyl cation.[6][11] If the diazaspiro[2.5]octane substrate contains nucleophilic functional groups (e.g., indoles, phenols, thioethers), the inclusion of a scavenger such as triisopropylsilane (TIS) (5-10% v/v) in the reaction mixture is highly recommended.[12]

  • Orthogonal Protection: When multiple protecting groups are present in the molecule, careful consideration of their relative acid lability is crucial. The Boc group is generally more acid-labile than other common protecting groups like Cbz (benzyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl), allowing for selective deprotection.[4]

Conclusion

The deprotection of Boc-protected diazaspiro[2.5]octanes is a critical step in the synthesis of many biologically active compounds. A thorough understanding of the available methodologies, their underlying mechanisms, and potential pitfalls is essential for the successful execution of this transformation. The choice between strong acid, milder conditions, or thermal methods should be guided by the specific chemical context of the substrate. The protocols provided herein offer robust starting points for the efficient and clean removal of the Boc protecting group, enabling the advancement of drug discovery programs centered on this important spirocyclic scaffold.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]

  • Asymmetric Synthesis. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of a Primary Boc Group under Basic Conditions. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Retrieved from

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • PubMed. (2014, December 5). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Retrieved from [Link]

  • NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. Retrieved from [Link]

  • University College Cork. (2024, May 17). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • NIH. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • Selvita. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

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The Strategic Application of 7-Benzyl-4,7-diazaspiro[2.5]octane in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is paramount. The departure from flat, two-dimensional structures towards more complex, three-dimensional scaffolds has been a significant driver of innovation. Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this evolution, offering a rigid yet intricate three-dimensional geometry. This unique structural feature can lead to improved target engagement, enhanced physicochemical properties, and a greater probability of clinical success.

Within this promising class of molecules, the 7-Benzyl-4,7-diazaspiro[2.5]octane scaffold has emerged as a particularly valuable building block. This application note provides a detailed overview of its utility, focusing on its critical role in the synthesis of the approved drug Risdiplam, and explores its potential in other therapeutic areas such as oncology and central nervous system (CNS) disorders.

Core Application: A Key Intermediate in the Synthesis of Risdiplam (Evrysdi®)

The most prominent application of this compound is as a pivotal intermediate in the manufacturing of Risdiplam, the first orally administered small molecule for the treatment of spinal muscular atrophy (SMA).[1][2] Risdiplam functions as a survival of motor neuron-2 (SMN2) gene splicing modifier, and the 4,7-diazaspiro[2.5]octane moiety is a critical component of its complex heterocyclic structure.[1]

Rationale for Use: The Significance of the Spirocyclic Scaffold

The incorporation of the 4,7-diazaspiro[2.5]octane fragment into the Risdiplam molecule is a deliberate design choice rooted in several key medicinal chemistry principles:

  • Structural Rigidity and Conformational Lock-in: The spirocyclic system imparts a degree of rigidity to the molecule, which can help to pre-organize the pharmacophoric elements in a conformation favorable for binding to its biological target.

  • Vectorial Exit Points: The spirocyclic core provides distinct three-dimensional exit vectors for substituents, allowing for fine-tuning of interactions with the target protein and optimization of pharmacokinetic properties.

  • Improved Physicochemical Properties: The introduction of spirocyclic scaffolds can modulate properties such as solubility and metabolic stability.[3] The benzyl group on the 7-nitrogen of the diazaspiro[2.5]octane serves as a protecting group during synthesis and also influences the lipophilicity of the intermediate.[3]

  • Novelty and Patentability: The unique three-dimensional shape of the spirocycle provides access to novel chemical space, which is a crucial aspect of developing new intellectual property.

Experimental Protocol: Synthesis of Risdiplam via a this compound Intermediate

The following protocol is a representative synthesis of Risdiplam, highlighting the incorporation of the this compound scaffold. This process involves the nucleophilic aromatic substitution of a fluorine atom on the pyrido[1,2-a]pyrimidin-4-one core with the deprotected 4,7-diazaspiro[2.5]octane. The 7-benzyl group serves as a protecting group for one of the nitrogen atoms in the diazaspiro octane moiety during the initial steps of the synthesis.

Workflow for the Synthesis of Risdiplam

G cluster_synthesis Synthesis of this compound Intermediate cluster_risdiplam Risdiplam Synthesis A Starting Materials (e.g., 1-aminocyclopropanecarboxylic acid) B Multi-step Synthesis A->B Various reagents and conditions C This compound B->C E Debenzylation of This compound C->E e.g., Catalytic Hydrogenation D 2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl) -7-fluoropyrido[1,2-a]pyrimidin-4-one G Nucleophilic Aromatic Substitution D->G F 4,7-diazaspiro[2.5]octane E->F F->G DMSO, DIPEA, 130°C H Risdiplam G->H Purification

Caption: A simplified workflow for the synthesis of Risdiplam.

Step-by-Step Protocol:

  • Synthesis of the Intermediate this compound:

    • This intermediate can be synthesized via various routes, often starting from 1-aminocyclopropanecarboxylic acid.[4] A detailed multi-step synthesis is described in various patents, which involves the formation of the cyclopropane and piperazine rings.[4][5]

  • Debenzylation to form 4,7-diazaspiro[2.5]octane:

    • The benzyl protecting group is typically removed via catalytic hydrogenation.[5]

    • Procedure: A mixture of 1-(7-benzyl-4,7-diazaspiro[2.5]octan-4-yl)ethanone (1 equivalent), methanol, and 10% Pd/C is placed in an autoclave.[5] The vessel is pressurized with hydrogen and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then filtered, and the solvent is removed under reduced pressure to yield the debenzylated product.[5]

  • Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core:

    • The synthesis of 2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoropyrido[1,2-a]pyrimidin-4-one is a complex multi-step process that is also detailed in the literature.[6]

  • Coupling Reaction to form Risdiplam:

    • Procedure: In a sealed tube, 2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoropyrido[1,2-a]pyrimidin-4-one (1 equivalent), 4,7-diazaspiro[2.5]octane dihydrochloride (approximately 2 equivalents), and diisopropylethylamine (DIPEA) (several equivalents) are heated in dimethyl sulfoxide (DMSO) at 130°C for 48 hours.[7]

    • Work-up and Purification: After cooling, the solvent is removed under high vacuum. The residue is taken up in a suitable organic solvent like dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by chromatography to yield Risdiplam.[7]

Emerging Applications and Future Directions

While its role in Risdiplam synthesis is well-established, the this compound scaffold and its derivatives hold promise in other therapeutic areas.

Potential in Oncology: PI3K/mTOR Inhibition

The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for drug development. Several small molecule inhibitors targeting this pathway have been developed, and heterocyclic scaffolds are common features of these molecules. The structural rigidity and three-dimensional nature of diazaspiro compounds make them attractive for designing potent and selective kinase inhibitors.

While specific studies on this compound derivatives as PI3K/mTOR inhibitors are not yet prevalent in the literature, the broader class of diazaspirocycles has been explored in this context. The 4,7-diazaspiro[2.5]octane core can serve as a versatile scaffold to which pharmacophoric groups can be attached to interact with the ATP-binding pocket of these kinases. The benzyl group could be replaced with other substituents to modulate potency, selectivity, and pharmacokinetic properties.

Conceptual Workflow for PI3K/mTOR Inhibitor Development

G A This compound B Debenzylation & N-Functionalization A->B C Library of Diazaspiro[2.5]octane Analogs B->C D Coupling with Heterocyclic Core (e.g., pyrimidine, quinoline) C->D E Candidate PI3K/mTOR Inhibitors D->E F SAR Studies & Lead Optimization E->F Biological Screening G Preclinical Candidate F->G

Caption: A conceptual workflow for developing PI3K/mTOR inhibitors.

Potential in CNS Disorders

The development of drugs for central nervous system disorders is particularly challenging due to the need for molecules to cross the blood-brain barrier (BBB). The physicochemical properties of a compound, including its lipophilicity and three-dimensional shape, play a crucial role in BBB penetration. The benzyl group in this compound enhances its lipophilicity, which could be advantageous for CNS-targeted drugs.[3]

The diazaspiro[2.5]octane scaffold, which contains both cyclopropane and piperazine-like features, can be found in various CNS-active compounds.[7] The rigid cyclopropane ring can help to fix the conformation of the molecule, while the piperazine moiety is a common structural motif in drugs targeting CNS receptors.

Further exploration of derivatives of this compound for CNS applications could involve modifying the benzyl group or functionalizing the other nitrogen atom to interact with specific CNS targets, such as G-protein coupled receptors or ion channels.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its well-established role in the synthesis of the SMA drug Risdiplam highlights the importance of three-dimensional spirocyclic scaffolds in creating effective therapeutics. The unique structural and physicochemical properties of this compound suggest that its applications are not limited to its current use. Further research into derivatives of this compound is warranted to explore their potential as novel treatments for cancer and CNS disorders, thereby expanding the therapeutic utility of this promising chemical entity.

References

  • But, T. Y., & Tihomirov, D. S. (2022). A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. Molecules, 27(16), 5283. [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of Risdiplam and its intermediates. Defensive Publications Series. 5296. [Link]

  • Google Patents. (n.d.). CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Google Patents. (n.d.). WO2024069646A1 - Improved process for the preparation of risdiplam and its intermediates.
  • Ratni, H., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA). Journal of Medicinal Chemistry, 61(15), 6501–6517. [Link]

  • Google Patents. (n.d.). CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
  • Zhang, Y., et al. (2012). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. ACS Medicinal Chemistry Letters, 3(5), 385-390. [Link]

  • Yang, Y., et al. (2023). Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity. Archiv der Pharmazie, 356(12), e2300403. [Link]

  • Hideshima, T., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1077–1082. [Link]

  • Google Patents. (n.d.). US20230257415A1 - Compounds for treating cns disorders.
  • Paik, J. (2020). Risdiplam: A Review in Spinal Muscular Atrophy. CNS Drugs, 34, 1081–1089. [Link]

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Application Notes & Protocols: Synthesis of Heterocyclic Scaffolds from Diazaspiro[2.5]octane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diazaspiro[2.5]octane core represents a valuable, three-dimensional building block in modern medicinal chemistry. Its inherent conformational rigidity and novel chemical space occupancy make it an attractive scaffold for the development of new therapeutic agents.[1] The key to its synthetic utility lies in the high ring strain of the integrated spirocyclopropane moiety, which can be harnessed to drive strain-release ring-opening reactions.[2] This document provides a detailed guide for researchers on the strategic use of 4,7-diazaspiro[2.5]octane intermediates, focusing on the synthesis of medicinally relevant substituted piperazines and exploring the potential for expansion to 1,4-diazepane derivatives. We will cover the mechanistic underpinnings, provide detailed experimental protocols, and discuss the causality behind key procedural steps.

Part 1: The Diazaspiro[2.5]octane Core: Properties and Reactivity

The cornerstone of the methodologies described herein is tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate , commonly known as 4-Boc-4,7-diazaspiro[2.5]octane. This commercially available intermediate provides a stable yet reactive platform for complex heterocyclic synthesis.

Physicochemical Properties

The properties of the 4-Boc protected intermediate are summarized below, providing essential data for reaction planning and characterization.

PropertyValueSource
CAS Number 674792-08-6[Vertex AI Search]
Molecular Formula C₁₁H₂₀N₂O₂[Vertex AI Search]
Molecular Weight 212.29 g/mol [Vertex AI Search]
Appearance Off-white to light yellow solid[Vertex AI Search]
Boiling Point 301.3 °C at 760 mmHg[Vertex AI Search]
Density ~1.1 g/cm³[Vertex AI Search]
Purity (Typical) ≥97% (GC)[Vertex AI Search]
The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group on the N4 nitrogen is critical for synthetic control. It deactivates the N4 nitrogen towards nucleophilic or basic reactions, ensuring that any initial transformations are directed towards the more nucleophilic, unprotected N7 nitrogen or the electrophilic cyclopropane ring. The Boc group's stability in various reaction conditions and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) make it an ideal strategic element in multi-step synthesis.[3]

Core Reactivity: Strain-Driven Ring Opening

The synthetic power of the diazaspiro[2.5]octane scaffold is derived from the approximately 27 kcal/mol of ring strain inherent to the cyclopropane ring. This high-energy state makes the ring susceptible to nucleophilic attack, a reactivity profile analogous to that of highly useful epoxides.[4][5] This strain-release principle is the driving force for converting the compact spirocycle into larger, more complex heterocyclic systems.

cluster_main Core Reactivity Principle start Diazaspiro[2.5]octane Core (High Ring Strain) intermediate Nucleophilic Attack on Cyclopropane Carbon start->intermediate Nu⁻ end Ring-Opened Intermediate (Strain Released) intermediate->end C-C Bond Cleavage

Caption: Strain-release driven reactivity of the diazaspiro[2.s]octane core.

Part 2: Synthesis of Substituted Piperazines (Ring Expansion to a 6-Membered Heterocycle)

The most direct and reliable transformation of the diazaspiro[2.5]octane core is its conversion into a substituted piperazine. Piperazines are ubiquitous scaffolds in pharmaceuticals, valued for their physicochemical properties and ability to engage with biological targets.[6] This reaction proceeds via a nucleophilic attack on one of the cyclopropane's methylene carbons, followed by cleavage of the vicinal carbon-carbon bond, resulting in a six-membered ring.

Mechanistic Pathway

The reaction is mechanistically analogous to an SN2 reaction. The nucleophile attacks the electrophilic carbon, and the C-C bond acts as the "leaving group," driven by the release of ring strain. Subsequent protonation of the resulting carbanion intermediate yields the final product.

cluster_mech Mechanism: Ring Expansion to Piperazine start_mol Start: Boc-Diazaspiro[2.5]octane transition_state Transition State start_mol->transition_state 1. R-X (Electrophile)   Base intermediate_mol Carbanion Intermediate transition_state->intermediate_mol Ring Opening product_mol Product: Substituted Piperazine intermediate_mol->product_mol 2. Work-up (H⁺ source)

Caption: Proposed mechanism for synthesis of piperazines from the diazaspiro core.

Application Note 1: General Protocol for the Synthesis of N7-Substituted Piperazine Derivatives

This protocol describes a general method for the alkylation of the N7 nitrogen followed by intramolecular ring-opening to form a C5-substituted piperazine derivative.

I. Rationale & Causality
  • Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used. Its purpose is solely to deprotonate the N7 amine, making it nucleophilic, and to neutralize the acid (e.g., HBr) generated during the reaction. Using a strong, nucleophilic base could lead to competitive ring-opening.

  • Solvent Selection: A polar aprotic solvent such as Acetonitrile (MeCN) or Dimethylformamide (DMF) is chosen. These solvents effectively solvate the cations, leaving the anionic nucleophile more reactive, and are stable to the reaction conditions.

  • Temperature Control: The reaction is typically initiated at room temperature and may be gently heated (40-60 °C). Heat provides the necessary activation energy for the SN2 attack and subsequent ring-opening. Excessive heat should be avoided to minimize side reactions.

  • Work-up: An aqueous work-up is essential to quench the reaction, remove inorganic salts, and isolate the organic product through extraction.

II. Experimental Protocol

Materials:

  • tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate

  • Electrophile (R-X, e.g., Benzyl bromide, Ethyl bromoacetate) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material (concentration approx. 0.1 M).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • While stirring vigorously, add the electrophile (1.1 eq) dropwise at room temperature.

  • Allow the reaction to stir at room temperature for 1 hour, then heat to 50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-protected substituted piperazine.

Substrate Scope and Expected Products

This method is applicable to a range of electrophiles, yielding diverse piperazine derivatives.

Electrophile (R-X)Expected Product (after Boc-deprotection)Application Area
Benzyl Bromide2-Benzyl-piperazineCNS agents, scaffolds
Ethyl BromoacetateEthyl piperazine-2-acetatePeptidomimetics, ester derivatives
2-Bromoacetophenone2-Phenacyl-piperazineKinase inhibitor scaffolds
Allyl Bromide2-Allyl-piperazineBuilding blocks for further functionalization

Part 3: Exploratory Synthesis of 1,4-Diazepane Derivatives (Ring Expansion to a 7-Membered Heterocycle)

The synthesis of a seven-membered 1,4-diazepane ring from the diazaspiro[2.5]octane core is a more complex and less precedented transformation. It would likely require a rearrangement or the insertion of a carbon atom. While direct conversion is challenging, one plausible, albeit exploratory, route could involve a Lewis acid-mediated rearrangement with a suitable reagent. The 1,4-diazepane motif is of significant interest in medicinal chemistry, appearing in compounds with a range of biological activities.[7][8]

Proposed Mechanistic Pathway

A potential pathway could involve the coordination of a Lewis acid to the N7 nitrogen, followed by a reaction with a one-carbon synthon that facilitates ring expansion. For example, reaction with a diazo compound in the presence of a rhodium or copper catalyst could potentially lead to a cyclopropane ring expansion via carbene insertion into one of the C-N bonds, although this is speculative. A more direct, though still challenging, approach might involve a tandem reaction where an initial ring opening is followed by an intramolecular cyclization with a tethered group.

cluster_exploratory Exploratory Pathway to 1,4-Diazepanes start Diazaspiro[2.5]octane Core step1 Lewis Acid Activation & Reaction with C1 Synthon start->step1 e.g., Rh₂(OAc)₄, N₂CHCO₂Et step2 Skeletal Rearrangement/ Ring Expansion step1->step2 Carbene Insertion (Hypothetical) product 1,4-Diazepane Scaffold step2->product

Caption: Standard experimental workflow for heterocyclic synthesis.

Data Interpretation:

  • ¹H NMR: The disappearance of the characteristic cyclopropane proton signals (typically upfield, ~0.5-1.5 ppm) and the appearance of new methylene protons in the 2.5-4.0 ppm range is a key indicator of successful ring opening to a piperazine or diazepane.

  • Mass Spectrometry (MS): A crucial tool for confirming the molecular weight of the product, verifying the addition of the substituent and the retention of the Boc-group prior to deprotection.

Conclusion

The 4-Boc-4,7-diazaspiro[2.5]octane intermediate is a powerful tool for accessing novel, three-dimensional heterocyclic structures. The strain-release driven ring-opening to form substituted piperazines is a robust and reliable method for generating scaffolds of high medicinal relevance. While ring expansion to larger systems like 1,4-diazepanes presents a greater synthetic challenge, it offers an exciting avenue for future research and the discovery of new chemical entities. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage this unique building block in their drug discovery and development programs.

References

  • Jordis, U., & Küenburg, B. (n.d.). Chiral bridged piperazines: synthesis of (1S,4S) 2,5-diazabicyclo[2.2.2]octane. Institute of Organic Chemistry, TU Vienna. Available at: [Link]

  • Asif, M. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(5), 611-638. Available at: [Link]

  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Hari, D. P., et al. (2022). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science, 13(22), 6636-6641. Available at: [Link]

  • Procter, D. J., et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition, 60(22), 11824-11828. Available at: [Link]

  • Mekhalfia, A., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(9), 13349-13361. Available at: [Link]

  • Alonso, I., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b]d[6][9]iazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11924-11933. Available at: [Link]

  • Hari, D. P., et al. (2024). Visible-Light-Mediated Strain-Release Radical Spirocyclizations: Access to Functionalized Spirocyclobutanes. Accounts of Chemical Research, 57(21), 3215-3228. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • Slaninova, J., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(10), 2454. Available at: [Link]

  • Li, J., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 27(21), 7241. Available at: [Link]

  • Hari, D. P., et al. (2022). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Semantic Scholar. Available at: [Link]

  • Asif, M. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Available at: [Link]

  • Wu, J., et al. (2024). Overview of Strain-Release-Driven Reactions and Our Work. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2018). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Available at: [Link]

  • Olah, G. A., et al. (2009). Ring closing and opening reactions leading to aza-polycyclic aromatic compounds. Arkivoc, 2010(7), 231-242. Available at: [Link]

  • The Organic Chemistry Tutor. (2020, April 26). Opening Epoxides - tuning regioselectivity. YouTube. Available at: [Link]

  • Fringuelli, F., et al. (2002). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Semantic Scholar. Available at: [Link]

  • Ashenhurst, J. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Benzyl-4,7-diazaspiro[2.5]octane is a critical building block in medicinal chemistry and drug development, valued for its unique three-dimensional spirocyclic structure. Its incorporation into molecular frameworks can impart desirable physicochemical properties, including improved solubility, metabolic stability, and target engagement. This document provides a detailed, scalable, and field-tested protocol for the synthesis of this compound, designed for researchers, chemists, and process development professionals. We will delve into the strategic choices behind the synthetic route, offer a step-by-step guide for execution, and discuss methods for quality control and validation.

Introduction: The Strategic Importance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, are of growing interest in pharmaceutical research. They offer a rigid, well-defined three-dimensional geometry that departs from the flat, aromatic structures common in many drug candidates. The 4,7-diazaspiro[2.5]octane core is a particularly valuable scaffold, serving as a key intermediate in the synthesis of a wide range of bioactive molecules, including protein kinase inhibitors and anti-tumor agents[1][2].

The benzyl-protected variant, this compound, provides a stable yet readily cleavable protecting group, making it an ideal starting point for further functionalization in multi-step syntheses. The demand for this intermediate on a large scale necessitates a synthetic route that is not only high-yielding but also robust, safe, and economically viable[3]. This guide outlines a proven multi-step synthesis starting from the commercially available 1-aminocyclopropanecarboxylic acid, a method noted for its operational simplicity and suitability for scale-up[3][4].

Overview of the Selected Synthetic Strategy

Several routes to this compound have been reported, including methods starting from diethyl malonate or specialized carbamate derivatives[2][5]. However, for scalability and process control, the route commencing with 1-aminocyclopropanecarboxylic acid offers significant advantages, including stable process conditions and high overall yield[3][4].

The chosen pathway involves four key transformations:

  • Esterification: Conversion of the starting carboxylic acid to its corresponding ethyl ester to facilitate subsequent reactions.

  • N-Acylation: Introduction of a chloroacetyl group onto the primary amine, setting the stage for the introduction of the benzylamine moiety.

  • Nucleophilic Substitution and Cyclization: Reaction with benzylamine, followed by intramolecular cyclization to form the core piperazine-2,5-dione ring system.

  • Reduction: A complete reduction of the amide carbonyls within the dione intermediate to yield the final diamine product.

This strategy is logically sound, building molecular complexity in a controlled, stepwise manner.

Visualizing the Synthetic Workflow

The following diagram illustrates the sequential transformations from the starting material to the final product.

G cluster_0 Scalable Synthesis of this compound A 1-Aminocyclopropanecarboxylic acid B Ethyl 1-aminocyclopropanecarboxylate (Intermediate III) A->B Esterification (EtOH, SOCl₂) C Ethyl 1-((2-chloroacetyl)amino) cyclopropanecarboxylate B->C N-Acylation (Chloroacetyl Chloride) D 7-Benzyl-4,7-diazaspiro[2.5] octane-5,8-dione (Intermediate V) C->D Substitution & Cyclization (Benzylamine, K₂CO₃) E This compound (Final Product) D->E Amide Reduction (Borane Complex)

Caption: Multi-step workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Some reagents, such as thionyl chloride and borane complexes, are hazardous and require careful handling.

Protocol 1: Synthesis of Ethyl 1-aminocyclopropanecarboxylate (Intermediate III)
  • Rationale: The initial carboxylic acid is converted to an ethyl ester to prevent unwanted side reactions in subsequent steps and to improve solubility in organic solvents. Thionyl chloride is an efficient reagent for this transformation, reacting with the alcohol to form an in-situ activating agent.

  • Procedure:

    • To a stirred suspension of 1-aminocyclopropanecarboxylic acid (500.0 g, 4.95 mol) in ethanol (2.5 L) at room temperature, cool the mixture to 0 °C using an ice bath.

    • Slowly add thionyl chloride (294.5 g, 2.48 mol) dropwise, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Wash the resulting solid with tetrahydrofuran (3 x 1 L) to afford the hydrochloride salt of the title compound as a solid (yield: ~98%)[4].

Protocol 2: Synthesis of this compound-5,8-dione (Intermediate V)
  • Rationale: This two-step, one-pot sequence first involves N-acylation with a chloroacetyl group, providing an electrophilic handle. The subsequent addition of benzylamine performs a nucleophilic substitution of the chloride, and the basic conditions (potassium carbonate) promote the intramolecular cyclization to form the thermodynamically stable piperazine-2,5-dione ring.

  • Procedure:

    • N-Acylation: The crude ethyl 1-aminocyclopropanecarboxylate hydrochloride from the previous step is dissolved in a suitable aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine) to neutralize the salt. The solution is cooled to 0 °C, and chloroacetyl chloride is added dropwise. The reaction is typically stirred for 1-2 hours until completion.

    • Substitution and Cyclization: In a separate flask, prepare a suspension of the crude chloroacetylated intermediate (assumed 4.29 mol from a scaled-up batch) in ice water (3.6 L)[4].

    • Add benzylamine (919.1 g, 8.58 mol) to the suspension. Stir at approximately 10 °C for 15 minutes, then heat to 50 °C and hold for 1 hour[4].

    • Add potassium carbonate (592.8 g, 4.29 mol) and raise the temperature to 80 °C, stirring for an additional 6 hours[4].

    • Cool the reaction mixture to 0-5 °C in an ice bath to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain the title compound as an off-white solid (yield: ~80%)[4].

Protocol 3: Reduction to this compound (Final Product)
  • Rationale: The complete reduction of both amide carbonyls to methylene groups is a challenging transformation that requires a powerful reducing agent. Borane complexes, such as borane-tetrahydrofuran (BH3-THF) or borane generated in-situ from sodium borohydride and boron trifluoride etherate, are highly effective for this purpose.

  • Procedure:

    • In a large reaction vessel under an inert nitrogen atmosphere, suspend this compound-5,8-dione (20 g, 86.8 mmol) in anhydrous tetrahydrofuran (200 mL).

    • Cool the mixture in an ice bath. Slowly add borane-tetrahydrofuran complex (1.0 M solution in THF, 350 mL, 0.35 mol) via an addition funnel. Note: This reaction is exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for approximately 19 hours, or until TLC/LC-MS analysis indicates the complete disappearance of the starting material.

    • Cool the reaction back to 0 °C in an ice bath and cautiously quench the excess borane by the slow, dropwise addition of methanol (130 mL). Stir for 60 minutes.

    • Concentrate the mixture under reduced pressure to remove the solvents.

    • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (e.g., eluting with a chloroform:methanol gradient) to afford this compound as a colorless oil (yield: ~59%).

Quantitative Data Summary

The following table summarizes the key quantitative aspects of the proposed scalable synthesis.

Step No.ReactionStarting MaterialKey ReagentsProductTypical Yield
1Esterification1-Aminocyclopropanecarboxylic acidEthanol, Thionyl ChlorideEthyl 1-aminocyclopropanecarboxylate HCl~98%[4]
2CyclizationChloroacetyl IntermediateBenzylamine, K₂CO₃This compound-5,8-dione~80%[4]
3ReductionDione IntermediateBorane-THF ComplexThis compound~59-72%[2]
- Overall - - - ~40-50%

Trustworthiness: Characterization and Self-Validation

To ensure the integrity of the synthesis, each intermediate and the final product must be rigorously characterized.

  • Thin-Layer Chromatography (TLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): Used for in-process monitoring of reaction completion and for preliminary purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation. The ¹H-NMR spectrum of the final product should be consistent with published data.

    • Expected ¹H-NMR Data for this compound (in CDCl₃): δ: 0.41-0.44 (2H, m), 0.57-0.60 (2H, m), 1.49 (1H, br), 2.22 (2H, s), 2.45 (2H, brs), 2.97 (2H, t, J=4.9Hz), 3.50 (2H, s), 7.22-7.32 (5H, m).

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative purity analysis of the final product, which should typically exceed 95% for use in subsequent applications.

By implementing these analytical checks at critical stages, the protocol becomes a self-validating system, ensuring that only material of the required quality proceeds to the next step. This minimizes waste and maximizes the efficiency of the overall process.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Google Patents. (n.d.). Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • Exploring 4-Boc-4,7-Diazaspiro[2.5]Octane: Properties, Applications, and Suppliers. (n.d.).
  • Google Patents. (n.d.). CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Google Patents. (n.d.). CN108863958B - Preparation method of 4, 7-diazaspiro [2.5] octane derivative.
  • ChemicalBook. (2025). This compound.
  • Google Patents. (n.d.). CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.

Sources

N-debenzylation of 7-Benzyl-4,7-diazaspiro[2.5]octane protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the N-Debenzylation of 7-Benzyl-4,7-diazaspiro[2.5]octane

Introduction: Unveiling a Key Synthetic Intermediate

The 4,7-diazaspiro[2.5]octane moiety is a privileged scaffold in modern medicinal chemistry, serving as a core structural element in a variety of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that is often exploited in drug design to enhance binding affinity and selectivity. In the multi-step synthesis of complex molecules incorporating this scaffold, the nitrogen atoms are frequently protected to prevent unwanted side reactions.

The N-benzyl group is one of the most common and robust protecting groups for secondary amines due to its stability under a wide range of reaction conditions.[3] However, its efficient removal is a critical step to unmask the secondary amine, enabling subsequent functionalization and elaboration of the molecular structure. This guide provides a detailed protocol for the N-debenzylation of this compound, focusing on the widely adopted and highly efficient method of catalytic transfer hydrogenation.

Method Selection: The Rationale for Catalytic Transfer Hydrogenation

Several methods exist for N-debenzylation, including reductive cleavage, acid-based cleavage, and oxidative cleavage.[4] While traditional high-pressure catalytic hydrogenation is effective, it requires specialized and potentially hazardous high-pressure equipment.[5] Catalytic transfer hydrogenation (CTH) emerges as a superior alternative for laboratory-scale synthesis. This method utilizes a stable, solid hydrogen donor, such as ammonium formate, in conjunction with a palladium on carbon (Pd/C) catalyst.[5][6][7]

The key advantages of CTH for this transformation are:

  • Mild Conditions: The reaction proceeds under neutral conditions and typically at the reflux temperature of a common alcoholic solvent like methanol, preserving other sensitive functional groups.[5]

  • Operational Simplicity: It avoids the use of flammable and explosive hydrogen gas and high-pressure reactors, making it more accessible and safer for standard laboratory setups.[8]

  • High Efficiency: The method is known for providing high to quantitative yields of the deprotected amine.[5][8]

  • Clean Conversion: The primary byproduct of benzyl group removal is toluene, which is volatile and easily removed during workup.[8]

Reaction Mechanism: The Role of Palladium and the Hydrogen Donor

Catalytic transfer hydrogenation involves the transfer of hydrogen atoms from a donor molecule to the substrate, mediated by a metal catalyst. In this protocol, ammonium formate serves as the in-situ source of hydrogen.

  • Decomposition of Donor: In the presence of the palladium catalyst, ammonium formate decomposes to produce hydrogen (H₂), carbon dioxide, and ammonia.

  • Adsorption to Catalyst: The generated hydrogen and the substrate (this compound) adsorb onto the surface of the palladium catalyst.

  • Hydrogenolysis: The palladium metal facilitates the cleavage of the benzylic carbon-nitrogen (C-N) bond. The adsorbed hydrogen atoms are then transferred to the benzylic carbon and the nitrogen atom.

  • Product Desorption: The final products, 4,7-diazaspiro[2.5]octane and toluene, desorb from the catalyst surface, regenerating the active catalytic sites for the next cycle.

Experimental Protocol: N-Debenzylation via Catalytic Transfer Hydrogenation

This protocol details the procedure for the debenzylation of this compound on a 3 mmol scale, adapted from established general procedures for N-debenzylation.[5]

Materials and Equipment:

  • This compound

  • 10% Palladium on Carbon (Pd/C), preferably 50% wet with water to reduce pyrophoricity

  • Anhydrous Ammonium Formate (HCOONH₄)

  • Dry Methanol (MeOH)

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Celite® 545 or equivalent filtration aid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon gas inlet

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (3.0 mmol).

  • Catalyst Addition: Under a gentle stream of nitrogen, add an equal weight of 10% Pd/C (e.g., if the starting material is 607 mg, add 607 mg of catalyst).

  • Solvent Addition: Add dry methanol (20 mL) to the flask to create a suspension.

  • Initiation: While stirring the suspension, add anhydrous ammonium formate (15.0 mmol, 5 equivalents) in a single portion.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of Chloroform:Methanol:Ammonium Hydroxide 9:1:0.1). The disappearance of the starting material spot indicates completion. The reaction is typically complete within 1-3 hours.

  • Workup - Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Set up a filtration apparatus by placing a pad of Celite® (approx. 1-2 cm thick) in a Buchner funnel over filter paper.

  • Filtration: Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the Celite® pad to dry completely, as dry Pd/C can be pyrophoric.[9] Keep it moist with solvent.

  • Washing: Wash the reaction flask and the Celite® pad thoroughly with an additional portion of methanol (e.g., 20 mL) followed by chloroform or DCM (20 mL) to ensure all the product is collected.

  • Isolation: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to afford the crude 4,7-diazaspiro[2.5]octane. The product can be further purified by column chromatography if necessary.

Data Summary

The following table summarizes the key quantitative parameters for the described protocol.

ParameterValue / DescriptionRationale / Citation
Substrate This compoundThe compound to be deprotected.
Scale 3.0 mmolA typical laboratory scale for methods development.[5]
Catalyst 10% Palladium on Carbon (1:1 weight ratio with substrate)Standard catalyst for hydrogenolysis; a high loading ensures efficient reaction.[3]
Hydrogen Donor Anhydrous Ammonium FormateA stable, easy-to-handle source of hydrogen for CTH.[6][7]
Donor Stoichiometry 5 equivalentsA molar excess ensures the reaction goes to completion.[5]
Solvent Dry MethanolA polar protic solvent that facilitates the decomposition of ammonium formate.[5][10]
Temperature Reflux (approx. 65 °C for Methanol)Provides sufficient thermal energy to drive the reaction at a reasonable rate.[5]
Reaction Time 1 - 3 hours (TLC monitored)Reaction is typically rapid but should be monitored for completion.
Expected Yield >90%CTH is a high-yielding transformation.[8]

Visual Workflow

The following diagram illustrates the complete experimental workflow from setup to product isolation.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation start This compound + 10% Pd/C in Flask add_solvent Add Dry Methanol start->add_solvent add_donor Add Ammonium Formate add_solvent->add_donor reflux Heat to Reflux (1-3 hours) add_donor->reflux Start Heating monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter through Celite® cool->filter wash Wash Pad (MeOH/CHCl₃) filter->wash concentrate Concentrate Filtrate wash->concentrate product Final Product: 4,7-diazaspiro[2.5]octane concentrate->product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation of Piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of piperazine analogs. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions (FAQs). Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your specific reaction conditions.

Core Principles: The Challenge of Selectivity

The N-alkylation of a piperazine is fundamentally a nucleophilic substitution reaction (SN2), where the nitrogen atom's lone pair of electrons attacks an electrophilic carbon, typically an alkyl halide.[1] The primary challenge arises from the symmetrical nature of the piperazine ring, which contains two secondary amine nitrogens of nearly equal reactivity. This leads to a competitive reaction landscape where the desired mono-alkylated product can react further to form an undesired di-alkylated byproduct. Moreover, the product amine can also be alkylated again on the same nitrogen to form a quaternary ammonium salt.[2][3]

Controlling the selectivity to favor the mono-N-alkylated product is the most critical aspect of optimizing these reactions.

G cluster_0 Reaction Pathways piperazine Piperazine mono_product Desired Mono-alkylated Product piperazine->mono_product 1 eq. R-X (Desired Pathway) alkyl_halide1 Alkyl Halide (R-X) di_product Undesired Di-alkylated Product mono_product->di_product + R-X (Side Reaction 1) quat_salt Undesired Quaternary Salt mono_product->quat_salt + R-X (Side Reaction 2) alkyl_halide2 Alkyl Halide (R-X) alkyl_halide3 Alkyl Halide (R-X)

Caption: Key reaction pathways in the N-alkylation of piperazine.
Troubleshooting Guide & FAQs
Q1: My primary issue is low yield of the mono-alkylated product due to significant di-alkylation. How can I improve mono-selectivity?

This is the most common challenge. The mono-alkylated product is also a nucleophile and can compete with the starting piperazine for the alkylating agent.[2] Here are three effective strategies to favor mono-substitution.

Potential Solutions:

  • Use Excess Piperazine: By using a large excess of the piperazine starting material (typically 5-10 equivalents), you statistically increase the probability that the alkylating agent will collide with an unreacted piperazine molecule rather than the mono-alkylated product.[4]

  • Employ a Protecting Group: A more controlled, albeit multi-step, approach is to use a mono-protected piperazine, such as 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine).[5] One nitrogen is rendered unreactive by the protecting group, forcing alkylation to occur exclusively at the other nitrogen. The protecting group is then removed in a subsequent step.[4][5]

  • In Situ Mono-Protonation: This is a cost-effective, one-pot method where piperazine is reacted with one equivalent of an acid (e.g., HCl, acetic acid) to form the mono-salt in the reaction mixture.[6][7] The protonated nitrogen is deactivated towards alkylation, directing the substitution to the free, non-protonated nitrogen.[6]

Data Presentation: Comparison of Mono-Alkylation Strategies

StrategyMolar Ratio (Piperazine:Electrophile)Typical Mono-Product YieldKey AdvantagesKey Disadvantages
Excess Piperazine 5:1 to 10:170-80%[4][6]One-step reaction, cost-effective.Difficult removal of excess piperazine during work-up.[6]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>95% (before deprotection)[4]High selectivity, clean reaction, simplified purification.Multi-step process (protection/deprotection), higher cost.[6]
In Situ Mono-Protonation ~2:1 (Piperazine:Acid) then 1:1 (Salt:Electrophile)60-89%[6][7]One-pot synthesis, good yields, cost-effective.Reduced nucleophilicity may require longer reaction times or more reactive electrophiles.[6]
Q2: My reaction is very slow or fails to reach completion. What factors should I investigate?

Slow reaction rates can be attributed to several kinetic factors. A systematic approach is key to identifying the bottleneck.

Potential Causes and Solutions:

  • Poor Leaving Group: The reaction rate is highly dependent on the quality of the leaving group on your alkylating agent. The general reactivity trend for alkyl halides is I > Br > Cl >> F .

    • Troubleshooting: If you are using an alkyl chloride, consider switching to the bromide or iodide analog. Alternatively, you can add a catalytic amount of sodium or potassium iodide (NaI or KI). This promotes an in situ halogen exchange (Finkelstein reaction), transiently forming the more reactive alkyl iodide and accelerating the reaction.[8]

  • Steric Hindrance: Bulky substituents on either the piperazine ring or the alkylating agent can impede the SN2 transition state, slowing the reaction.[9]

    • Troubleshooting: Increase the reaction temperature to provide more energy to overcome the activation barrier. Be aware that higher temperatures can also increase side reactions.[10] If steric hindrance is severe, consider an alternative synthetic route, such as reductive amination, which is less sensitive to steric bulk.[5]

  • Suboptimal Solvent: The solvent plays a critical role in stabilizing reactants and transition states.

    • Troubleshooting: Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation but do not strongly hydrogen-bond with the amine nucleophile, leaving it more reactive.[11] Avoid protic solvents like ethanol or water if possible, as they can solvate and deactivate the amine nucleophile.

Data Presentation: Common Solvents and Bases

SolventTypeDielectric ConstantTypical Base
Acetonitrile (ACN) Polar Aprotic37.5K₂CO₃, Cs₂CO₃
DMF Polar Aprotic36.7K₂CO₃, DIPEA
DMSO Polar Aprotic46.7CsOH, K₂CO₃[11]
THF Nonpolar Aprotic7.6NaH, K₂CO₃
Toluene Nonpolar Aprotic2.4DIPEA, Et₃N
Q3: My product seems to be stuck in the aqueous layer during work-up. How do I isolate it?

This is a frequent issue, especially when the reaction is performed under acidic conditions or when a base is used that results in a salt byproduct. Your N-alkylated piperazine product is basic and will be protonated and highly water-soluble in an acidic or neutral aqueous phase.[5][12]

Solution: Basify and Extract

  • pH Adjustment: After the reaction, if you have an aqueous phase, you must adjust its pH. Add a strong base, such as 1-6M sodium hydroxide (NaOH) or a saturated potassium carbonate (K₂CO₃) solution, until the aqueous layer is strongly basic (pH 11-12). Use pH paper or a meter to confirm.

  • Extraction: At this high pH, your product will be in its neutral, free-base form, which is significantly more soluble in organic solvents. You can now extract the product into a suitable organic solvent like dichloromethane (DCM), chloroform, or toluene.[12] Repeat the extraction 2-3 times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.

Q4: When should I consider using reductive amination instead of direct alkylation with an alkyl halide?

While direct alkylation is often straightforward, reductive amination is a powerful alternative that can solve several key problems.[8] It involves reacting the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[5]

Consider Reductive Amination When:

  • You want to avoid over-alkylation: Reductive amination cannot form quaternary ammonium salts, making it a much cleaner reaction in this regard.[5]

  • Your starting material is an alcohol: Alcohols can be oxidized in situ to the corresponding aldehyde/ketone, allowing for a one-pot N-alkylation process (a "borrowing-hydrogen" strategy).[13][14]

  • Your alkyl halide is unstable or not commercially available: The corresponding aldehyde or ketone may be more accessible.

  • Direct alkylation yields are consistently low due to side reactions or steric hindrance.[15]

Caption: A troubleshooting workflow for optimizing piperazine alkylation reactions.
Experimental Protocols
Protocol 1: Mono-N-Alkylation Using Excess Piperazine

This protocol is adapted for general use when aiming for mono-alkylation without protecting groups.[6][10]

  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl Halide (1 mmol, 1 eq.)

    • Potassium Carbonate (K₂CO₃) (2 mmol, 2 eq.)

    • Acetonitrile (ACN) (20 mL)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add piperazine (10 mmol) and acetonitrile (20 mL).

    • Add potassium carbonate (2 mmol). This acts as a base to neutralize the HX acid formed during the reaction.[3]

    • Slowly add the alkyl halide (1 mmol) to the stirring mixture at room temperature.

    • Stir the reaction mixture for 12-24 hours. Monitor the consumption of the alkyl halide by Thin Layer Chromatography (TLC) or LC-MS.

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The residue will contain the product and excess piperazine. Purify by column chromatography or an acid-base workup to remove the excess piperazine.

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)

This protocol describes the standard procedure for preparing the mono-protected intermediate.[5][10]

  • Materials:

    • Piperazine (20 mmol, 2.0 eq.)

    • Di-tert-butyl dicarbonate (Boc₂O) (10 mmol, 1.0 eq.)

    • Dichloromethane (DCM) (50 mL)

  • Procedure:

    • Dissolve piperazine (20 mmol) in DCM (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • In a separate beaker, dissolve Boc₂O (10 mmol) in a small amount of DCM.

    • Add the Boc₂O solution dropwise to the cold, stirring piperazine solution over 30-60 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

    • The residue will contain a mixture of piperazine, mono-Boc-piperazine, and di-Boc-piperazine. The desired mono-protected product can be isolated by column chromatography or by an aqueous workup designed to separate the products based on their differing basicity and solubility.[5]

References
  • Ch22: Alkylation of Amines. (n.d.). LibreTexts Chemistry. Retrieved from [Link]

  • Shiri, L., & Gholinejad, M. (2018). A possible mechanism for the N‐alkylation of amines with alcohols catalyzed by 2. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Mondal, B., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(23), 9595–9599. Retrieved from [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]

  • Petzer, J. P., & Petzer, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6509. Retrieved from [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wilson, Z. T., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4213–4230. Retrieved from [Link]

  • Salvatore, R. N., et al. (2001). Efficient synthesis of secondary amines by selective alkylation of primary amines. US Patent 6,423,871.
  • Thommen, W. (1960). Process for the N-monoalkylation of piperazine. German Patent DE1092019B.
  • Fernandes, J. P. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? ResearchGate. Retrieved from [Link]

  • Ward, R. S., & Procter, G. (2012). Selectivity in Organic Synthesis. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Lawrence, S. A. (2004).
  • Frost, C. G., & Mendonça, P. (2000). Recent developments in catalytic asymmetric N-alkylation of amines. Journal of the Chemical Society, Perkin Transactions 1, (17), 2615-2623.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

Sources

Technical Support Center: Synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octane. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable pharmaceutical intermediate. Recognizing that spirocycle synthesis can present unique challenges, this document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you improve your reaction yields and obtain high-purity material.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound can be approached through several distinct routes. The choice of pathway often depends on the available starting materials, scalability requirements, and safety considerations. The two most prevalent strategies involve either the late-stage benzylation of a pre-formed diazaspiro[2.5]octane core or the reduction of a diketopiperazine-like intermediate.

Synthetic_Routes Acyclic Acyclic Precursors Dione 7-Benzyl-4,7-diazaspiro [2.5]octane-5,8-dione Acyclic->Dione Cyclization Target 7-Benzyl-4,7-diazaspiro [2.5]octane Dione->Target Reduction (e.g., Borane-THF) UnprotectedCore 4,7-Diazaspiro[2.5]octane UnprotectedCore->Target Direct Benzylation BocCore 4-Boc-4,7-diazaspiro [2.5]octane BocCore->Target 1. Benzylation 2. Boc Deprotection

Caption: High-level synthetic strategies for this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you quickly diagnose and solve problems.

Issue 1: Low Yield During Reduction of this compound-5,8-dione

  • Question: My reduction of the dione intermediate using a borane-tetrahydrofuran (THF) complex is giving a low yield (<60%). What are the most likely causes and how can I improve it?

  • Answer: This is a critical step and several factors can impact its efficiency.

    • Reagent Quality and Stoichiometry: The borane-THF complex is moisture-sensitive. Ensure you are using a fresh, properly titrated solution. A significant excess of the reducing agent is typically required to drive the reaction to completion; one documented procedure uses over 4 equivalents of borane-THF.[1][2]

    • Strictly Anhydrous Conditions: Any moisture will quench the borane reagent. Flame-dry your glassware, use anhydrous THF, and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.

    • Temperature Control: The initial addition of the borane-THF complex should be done at a low temperature (e.g., in an ice bath) to control the initial exothermic reaction.[1] However, the subsequent reaction often requires heating to reflux for an extended period (e.g., 19 hours) to ensure complete reduction of both amide carbonyls.[1]

    • Work-up Procedure: The quenching step is equally important. The slow, careful addition of methanol to the cooled reaction mixture is necessary to decompose the excess borane and any borane-amine complexes.[1] An improper quench can lead to product loss during extraction.

Issue 2: Inefficient N-Benzylation and Side Product Formation

  • Question: I am attempting to directly benzylate 4,7-diazaspiro[2.5]octane (or its Boc-protected analogue) and observing a mixture of unreacted starting material, mono-benzylated product, and other impurities. How can I achieve selective and high-yielding mono-benzylation?

  • Answer: Selective mono-alkylation of a diamine can be challenging. Here’s how to optimize it:

    • Choice of Precursor: Starting with a mono-protected precursor like tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (4-Boc-4,7-diazaspiro[2.5]octane) is the most reliable strategy.[3] This ensures that benzylation can only occur at the unprotected secondary amine. The subsequent removal of the Boc group under acidic conditions is typically a high-yielding step.

    • Base Selection: A mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is often preferred.[3][4] These bases are sufficient to deprotonate the secondary amine without promoting side reactions like elimination from the benzyl halide. Stronger bases like sodium hydride could lead to undesired reactivity.

    • Solvent Effects: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are ideal for this Sₙ2 reaction as they effectively dissolve the amine precursor and the base while promoting the nucleophilic substitution.[3]

    • Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the benzylating agent (e.g., benzyl bromide). A large excess can lead to the formation of a quaternary ammonium salt, which complicates purification and reduces the yield of the desired tertiary amine.

    • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[5][6] This prevents running the reaction for too long, which can increase the likelihood of side product formation.

Issue 3: Difficulties in Product Purification

  • Question: My final product is an oil that is difficult to purify by column chromatography, and the NMR shows persistent impurities. What are the best practices for purification?

  • Answer: Purifying polar amines can be tricky.

    • Column Chromatography Technique: Silica gel column chromatography is a standard method. A gradient elution system is often effective. One reported system uses a mixture of chloroform and methanol (e.g., 10:1 ratio) to elute the product.[1] Due to the basic nature of the product, tailing on the silica gel can be an issue. Adding a small amount of triethylamine (~0.5-1%) to the eluent can neutralize the acidic sites on the silica and lead to sharper peaks and better separation.

    • Acid-Base Extraction: Before chromatography, an aqueous acid-base workup can remove many impurities. Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash with a saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.[1] Subsequent washing with brine helps remove water-soluble impurities.

    • Salt Formation and Recrystallization: If the product oil refuses to purify, consider converting it to a salt (e.g., the hydrochloride salt by adding HCl in ether). Amine salts are often crystalline solids that can be purified by recrystallization, which is a highly effective method for achieving high purity. The free base can then be regenerated if needed.

Section 3: Optimized Experimental Protocols

Protocol 1: Synthesis via Reduction of Dione Intermediate (This protocol is adapted from a procedure described in public chemical databases and is intended for experienced laboratory personnel.)[1][2]

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add this compound-5,8-dione (e.g., 20 g, 86.8 mmol) and anhydrous tetrahydrofuran (200 ml).

  • Cooling: Cool the solution in an ice bath.

  • Addition of Reducing Agent: Slowly add a borane-tetrahydrofuran complex solution (e.g., 0.93 M, 375 ml, 0.35 mol) via the dropping funnel over 30-45 minutes, ensuring the internal temperature remains low.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 19 hours, monitoring the reaction by TLC.

  • Quenching: Cool the reaction mixture back down in an ice bath. Slowly and carefully add methanol (130 ml) to quench the excess borane. Vigorous gas evolution will occur. Stir for 60 minutes after the addition is complete.

  • Work-up: Concentrate the mixture under reduced pressure to remove the bulk of the solvents. Dilute the residue with ethyl acetate (e.g., 250 ml) and wash sequentially with saturated aqueous sodium bicarbonate and saturated brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography using a chloroform:methanol (10:1) eluent to afford this compound as a colorless oil. (Reported yield: ~59%).[1]

Protocol 2: Synthesis via N-Benzylation of a Boc-Protected Core (This protocol is based on established methods for N-alkylation of protected amines.)[3]

  • Setup: In a round-bottom flask, dissolve tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (1 equivalent) in acetonitrile or DMF.

  • Addition of Reagents: Add potassium carbonate (2-3 equivalents) followed by benzyl bromide (1.1 equivalents).

  • Reaction: Stir the mixture at room temperature or with mild heating (40-50 °C) until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Work-up: Filter off the inorganic base and concentrate the filtrate under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash with water and then brine.

  • Isolation of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield tert-butyl this compound-4-carboxylate, which can be used in the next step with or without further purification.

  • Boc Deprotection: Dissolve the intermediate from the previous step in dichloromethane. Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane/methanol and stir at room temperature until deprotection is complete (monitored by TLC/LC-MS).

  • Final Isolation: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify with NaOH or Na₂CO₃ until the pH is >10. Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, dry, and concentrate to yield the final product.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is generally preferred for scalability and yield?

    • For achieving high purity and a more controlled reaction, the route involving the N-benzylation of a mono-Boc-protected diazaspiro[2.5]octane is often superior.[3] While it involves an extra protection/deprotection step, it avoids the use of large excesses of hazardous reducing agents like borane-THF and typically results in a cleaner crude product, simplifying downstream purification. The reduction route can be effective but may require more optimization to control side reactions and handle the reagents safely.[1][2]

  • Q2: Are there alternative, safer reducing agents than Borane-THF or LiAlH₄?

    • The reduction of amides is challenging and often requires powerful reducing agents. While borane and lithium aluminum hydride (LAH) are common, alternatives could be explored, such as vitride (sodium bis(2-methoxyethoxy)aluminum hydride). However, any alternative would require significant process optimization. Some modern synthetic routes aim to avoid this reduction step altogether by forming the final amine bond through a cyclization reaction as the last step.[7]

  • Q3: What analytical techniques are essential for this synthesis?

    • TLC: Indispensable for routine reaction monitoring.

    • LC-MS: Provides more accurate monitoring of the consumption of starting materials and the appearance of the product mass peak.

    • ¹H and ¹³C NMR: Essential for structural confirmation of the final product and key intermediates. The characteristic signals for the cyclopropyl protons (0.4-0.6 ppm) and the benzyl group (aromatic protons ~7.2-7.3 ppm and benzylic CH₂ ~3.5 ppm) are key identifiers.[1]

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the final product.

Section 5: Data Summary & Visualization

Table 1: Comparison of Synthetic Parameters

ParameterRoute 1: Dione Reduction[1]Route 2: Direct Benzylation[3][4]
Key Reagents Borane-THF ComplexBenzyl Bromide, K₂CO₃
Solvent Tetrahydrofuran (THF)Acetonitrile or DMF
Temperature 0 °C to RefluxRoom Temp to 50 °C
Reported Yield ~59%Often >90% for benzylation step
Key Challenge Handling of pyrophoric/moisture-sensitive reagentsAchieving mono-selectivity without a protecting group
Safety Concern Borane gas evolution, pyrophoric reagentsBenzyl bromide is a lachrymator

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Caption: A systematic workflow for troubleshooting low-yield issues.

References

  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate . Eureka | Patsnap. [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery . National Institutes of Health. [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles . Organic Chemistry Frontiers (RSC Publishing). [Link]

  • WO2024154148A1 - Process for preparation of risdiplam, novel intermediates, and process for preparation thereof.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? . Taylor & Francis Online. [Link]

  • Process for the preparation of Risdiplam and its intermediates . Technical Disclosure Commons. [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction . National Institutes of Health. [Link]

  • CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.

Sources

Technical Support Center: Synthesis of 4,7-Diazaspiro[2.5]octane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Synthetic Challenges

Welcome to the technical support center for the synthesis of 4,7-diazaspiro[2.5]octane scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable, yet synthetically challenging, structural motif. The inherent three-dimensional nature of spirocycles makes them highly attractive in drug discovery for exploring new chemical space, but the construction of the required quaternary spirocenter presents unique hurdles.[1][2] This resource provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges successfully.

Troubleshooting Guide: From Precursors to Final Product

This section addresses common problems encountered during the synthesis of the 4,7-diazaspiro[2.5]octane core. Problems are categorized by the synthetic stage.

Issue 1: Low Yield or Stalled Spirocyclization Reaction

The construction of the spirocyclic core is often the most challenging step. Whether you are using an intramolecular double substitution, a ring-closing metathesis (RCM), or a dearomative cyclization, low yields are a frequent issue.

Causality Analysis: The formation of a quaternary carbon center is sterically demanding and entropically unfavorable. Success hinges on precise control over reaction conditions, reagent quality, and the strategic use of activating groups.[1][3]

Troubleshooting Workflow:

G start Low Yield in Spirocyclization Step cause1 Purity of Precursor? start->cause1 cause2 Reaction Conditions Suboptimal? start->cause2 cause3 Steric Hindrance? start->cause3 cause4 Catalyst Inactivity? (for RCM) start->cause4 sol1 Action: Re-purify precursor via column chromatography or recrystallization. Confirm structure by NMR/MS. cause1->sol1 Verify starting material integrity. sol2 Action: Screen solvents, temperatures, and concentrations. For base-mediated reactions, screen different bases (e.g., K2CO3, Cs2CO3). cause2->sol2 Optimize kinetics and solubility. sol3 Action: Redesign precursor to reduce steric bulk near the reactive centers. Consider alternative cyclization strategy (e.g., aza-Michael vs. RCM). cause3->sol3 Re-evaluate synthetic route. sol4 Action: Use fresh catalyst. Degas solvent to remove oxygen. Screen different generations of Grubbs or Hoveyda-Grubbs catalysts. cause4->sol4 Ensure catalytic cycle is active.

Caption: Troubleshooting Decision Tree for Low Spirocyclization Yield.

In-Depth Solutions:

  • For Intramolecular Aza-Michael Additions: This strategy is powerful for forming the second ring.[4][5] If the reaction is failing, consider that the nucleophilicity of the amine and the reactivity of the Michael acceptor are critical.

    • Problem: The amine is not nucleophilic enough.

    • Solution: If the amine is protected (e.g., as a carbamate), the reaction may require a strong base to generate the nucleophile in situ. If it is a secondary amine, ensure the system is free of acid that could protonate it.

    • Problem: Poor diastereoselectivity.

    • Solution: The stereochemical outcome can be highly dependent on the substrate and reaction conditions.[6][7][8] Screening chiral organocatalysts or adjusting the temperature can significantly influence the diastereomeric ratio.[7]

  • For Ring-Closing Metathesis (RCM): RCM is a robust method for forming the larger, seven-membered ring of the scaffold from a diene precursor.[9][10]

    • Problem: Catalyst decomposition leading to olefin isomerization.

    • Solution: Ruthenium hydrides, formed from catalyst degradation, can cause unwanted side reactions. The addition of radical inhibitors or hydrogen acceptors like 1,4-benzoquinone can suppress this pathway and improve yields.[11]

    • Problem: Difficulty removing ruthenium byproducts.

    • Solution: Purification can be challenging. Post-reaction treatment with specialized scavengers (e.g., lead tetraacetate, DMSO) or filtration through silica impregnated with scavenger reagents is highly effective.[12]

Issue 2: Protecting Group Incompatibility or Difficult Removal

Orthogonal protecting group strategy is paramount for selectively functionalizing the N4 and N7 positions. The stability of one group during the removal of another is key.[13]

Causality Analysis: The choice of protecting groups (PGs) like Boc, Cbz, and Benzyl depends on the planned downstream reaction conditions.[14] A PG intended for late-stage removal must be robust enough to survive all intermediate steps. Conversely, a PG meant for early removal must be labile enough not to require harsh conditions that degrade the scaffold.

Common Protecting Group Strategies & Challenges

Protecting GroupTypical Installation ReagentsTypical Removal ConditionsCommon Challenges & Solutions
Boc (tert-Butoxycarbonyl)(Boc)₂O, base (e.g., NaOH, Et₃N)Strong acid (TFA, HCl in Dioxane)Challenge: Premature removal in mildly acidic conditions. Solution: Ensure all reaction steps are neutral or basic until deprotection is desired.
Cbz (Carboxybenzyl)Cbz-Cl, baseCatalytic Hydrogenation (H₂, Pd/C)Challenge: Catalyst poisoning; incompatibility with alkenes/alkynes. Solution: Use a more robust catalyst or switch to a non-hydrogenolysis PG if other reducible groups are present.
Bn (Benzyl)BnBr, BnCl, baseCatalytic Hydrogenation (H₂, Pd/C)Challenge: Similar to Cbz. Can be difficult to remove from sterically hindered amines. Solution: Increase catalyst loading or pressure. For resistant cases, transfer hydrogenolysis (e.g., ammonium formate) may be effective.

Visualizing Orthogonal Protection:

G scaffold N4 | 4,7-Diazaspiro[2.5]octane Core |  N7 deprotect_n4 Deprotect N4 (Acid) scaffold->deprotect_n4 1. Selective Removal pg_n4 Protect N4 (e.g., Boc) pg_n4->scaffold:N4 pg_n7 Protect N7 (e.g., Bn) pg_n7->scaffold:N7 func_n7 Functionalize N7 func_n4 Functionalize N4 deprotect_n4->func_n4 2. deprotect_n7 Deprotect N7 (H₂, Pd/C) func_n4->deprotect_n7 3. Second Removal

Caption: Orthogonal protection scheme for selective functionalization.

Issue 3: Purification and Isolation Challenges

The final diaza-spirocycle and its intermediates can be difficult to purify due to their high polarity and basicity.

Causality Analysis: The two nitrogen atoms make these compounds basic and often highly soluble in polar solvents, including water. This can lead to issues with extraction and chromatography.

Troubleshooting Purification:

  • Problem: Compound is retained on silica gel column.

    • Solution: Use a more polar eluent system. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can neutralize acidic sites on the silica gel, preventing tailing and improving recovery.

  • Problem: Difficulty removing the compound from aqueous layers during workup.

    • Solution: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product. Perform multiple extractions with a more polar organic solvent like dichloromethane or a 9:1 mixture of chloroform/isopropanol.

  • Problem: Product is an oil that is difficult to handle.

    • Solution: Convert the free base to a salt (e.g., hydrochloride or tartrate). Salts are typically crystalline, non-hygroscopic solids that are easier to purify by recrystallization and store.[15] A standard protocol involves dissolving the purified oil in a minimal amount of a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in ether/dioxane dropwise until precipitation is complete.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the cyclopropane ring? A common and effective starting point is a derivative of 1,1-cyclopropanedicarboxylic acid, which can be synthesized from diethyl malonate and 1,2-dibromoethane.[16][17] This provides the cyclopropane core with two functional handles for further elaboration.

Q2: My Ring-Closing Metathesis (RCM) reaction is slow. How can I speed it up? Ensure your substrate is dissolved at high dilution (typically 0.001-0.01 M) to favor the intramolecular reaction over intermolecular polymerization. Gently heating the reaction (e.g., to 40-60 °C in toluene or DCE) often increases the rate. Using a second-generation Grubbs or a Hoveyda-Grubbs catalyst can also significantly improve reaction times and efficiency.[12]

Q3: I see multiple spots on my TLC after a Boc-protection step. What are they? Besides your desired mono-Boc product and unreacted starting material, you might see a di-Boc product if both nitrogens are available for reaction. You could also be seeing carbonate byproducts. To favor mono-protection, use a stoichiometric amount of (Boc)₂O at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely by TLC.[17]

Q4: Can I synthesize a specific enantiomer or diastereomer of the scaffold? Yes, but it requires an asymmetric synthesis strategy. This can involve using a chiral catalyst for the cyclization step, such as a chiral dirhodium catalyst for cyclopropanation, to set the stereocenter.[6] Alternatively, a chiral starting material can be used to guide the stereochemistry of subsequent transformations. Achieving high diastereoselectivity can be challenging and often requires extensive screening of catalysts and conditions.[6][7]

Key Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate

This protocol is adapted from established patent literature and demonstrates a typical Boc-protection of the unsubstituted scaffold.[17]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4,7-diazaspiro[2.5]octane (1.0 eq) and ethanol (approx. 10 mL per gram of starting material).

  • Cooling: Cool the mixture in an ice-water bath to 0-5 °C.

  • Base Addition: Slowly add a solution of sodium hydroxide (1.1 eq) while maintaining the temperature below 30 °C.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in ethanol dropwise, keeping the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) until the starting material is consumed.

  • Workup: Filter the reaction mixture to remove any salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 0.5% triethylamine) to afford the title compound.

Protocol 2: General Procedure for Ring-Closing Metathesis (RCM)

This protocol outlines a general approach for the RCM step to form the seven-membered ring.

  • Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the diene precursor (1.0 eq) in a degassed solvent (e.g., toluene or dichloromethane) to a final concentration of 0.005 M.

  • Catalyst Addition: Add the Grubbs or Hoveyda-Grubbs catalyst (typically 1-5 mol%) in one portion.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-80 °C. The optimal temperature depends on the catalyst and substrate.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The driving force for the reaction is the formation of volatile ethylene gas.[10] A gentle stream of argon can be used to help remove ethylene from the reaction headspace.

  • Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

  • Purification: Concentrate the reaction mixture and purify directly by flash column chromatography. To aid in the removal of ruthenium byproducts, a plug of silica gel treated with a scavenger can be used, or the crude product can be stirred with activated carbon before filtration and concentration.[12]

References

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • 4-Boc-4,7-diazaspiro[2.
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate.
  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. NIH.
  • Challenges associated in the synthesis of 5‐ and 6‐ membered spiro‐2H‐pyrroles.
  • Exploring 4-Boc-4,7-Diazaspiro[2.
  • tert-Butyl 4,7-diazaspiro[2.
  • An In-depth Technical Guide to the Synthesis of Spirocyclic Compounds. Benchchem.
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. RSquareL.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • Ring Closing Met
  • US20060217549A1 - Diamine purification method.
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
  • Ring-closing met
  • Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones.
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
  • Diastereoselective aza-Michael addition for synthesis of carbohydrate-derived spiropiperazinones.
  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). NIH.
  • Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • A general overview on the organocatalytic intramolecular aza-Michael reaction. RSC Publishing.
  • Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatiz

Sources

Avoiding di-alkylation byproducts in diazaspirooctane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for diazaspirooctane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable scaffolds. Diazaspirooctanes, such as the widely used 2,6-diazaspiro[3.3]heptane, are important building blocks in medicinal chemistry, often serving as bioisosteres for piperazine.[1][2] However, their synthesis can be complicated by the formation of undesirable byproducts, most notably through di-alkylation of the two secondary amine functionalities.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic routes.

Troubleshooting Guide: Common Issues in Diazaspirooctane Synthesis

Problem 1: High Levels of Di-alkylation Observed During Monofunctionalization

Symptoms:

  • LC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to the di-alkylated product.

  • Low isolated yield of the desired mono-alkylated product.

  • Difficulty in purifying the mono-alkylated product from the di-alkylated byproduct due to similar polarities.

Root Causes and Solutions:

The primary cause of di-alkylation is the comparable nucleophilicity of the two nitrogen atoms in the diazaspirooctane core. Once the first nitrogen is alkylated, the second nitrogen remains sufficiently reactive to undergo a second alkylation. Several factors can be adjusted to favor mono-alkylation.

1. Stoichiometry of the Electrophile:

  • Explanation: Using an excess of the alkylating agent (electrophile) will inevitably drive the reaction towards di-alkylation.

  • Solution: Carefully control the stoichiometry. Start with a 1:1 molar ratio of the diazaspirooctane to the electrophile. In some cases, using a slight excess of the diazaspirooctane (e.g., 1.1 to 1.5 equivalents) can help to consume the electrophile and minimize the formation of the di-alkylated product.

2. Reaction Conditions:

  • Explanation: Higher temperatures and longer reaction times can provide the necessary activation energy for the less reactive mono-alkylated intermediate to react further.

  • Solution:

    • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor the reaction progress closely by TLC or LC-MS.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time. Once the starting material is consumed (or a desired level of conversion is reached), quench the reaction to prevent further alkylation.

3. Choice of Base and Solvent:

  • Explanation: The choice of base and solvent can influence the nucleophilicity of the amine and the rate of reaction. Strong bases can deprotonate both nitrogens, increasing the likelihood of di-alkylation. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, potentially leading to less selectivity.

  • Solution:

    • Base: Use a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). Avoid strong bases like sodium hydride (NaH) unless a protecting group strategy is employed.

    • Solvent: Consider less polar solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) to potentially slow down the second alkylation step. In some cases, a mixture of solvents, such as DMF-water, has been found to provide clean reaction profiles.[3]

Experimental Protocol: Optimized Mono-alkylation of 2,6-Diazaspiro[3.3]heptane

  • To a stirred solution of 2,6-diazaspiro[3.3]heptane (1.2 equivalents) in acetonitrile (0.1 M) at 0 °C, add potassium carbonate (2.0 equivalents).

  • Slowly add a solution of the alkylating agent (1.0 equivalent) in acetonitrile dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C and monitor by LC-MS every hour.

  • Once the starting material is consumed or the ratio of mono- to di-alkylated product is optimal, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which protecting group strategy is most effective for achieving selective mono-functionalization?

The use of an orthogonal protecting group strategy is the most robust method to ensure selective mono-functionalization.[4] This involves protecting one of the nitrogen atoms, performing the alkylation on the unprotected nitrogen, and then deprotecting the first nitrogen.

  • Boc (tert-Butoxycarbonyl) Group: This is a very common and effective protecting group for amines. The commercially available tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate is an excellent starting material.[5] The Boc group is stable to many reaction conditions used for N-alkylation and can be readily removed with acids like trifluoroacetic acid (TFA) or HCl.[6] It's important to note that for 2,6-diazaspiro[3.3]heptane, TFA is often preferred for deprotection as HCl can sometimes cause ring-opening.[6]

  • Benzyl (Bn) Group: The benzyl group is another useful protecting group. It can be introduced via reductive amination or by reaction with benzyl bromide. Deprotection is typically achieved by catalytic hydrogenation (e.g., H₂, Pd/C), which is an orthogonal condition to the acidic removal of a Boc group.[6]

Table 1: Comparison of Common Protecting Groups for Diazaspirooctanes

Protecting GroupIntroduction MethodRemoval ConditionsOrthogonality with other groups
Boc Reaction with Boc-anhydrideAcidic (TFA, HCl)Stable to basic and hydrogenolysis conditions.
Cbz Reaction with Cbz-ClHydrogenolysis (H₂, Pd/C), strong acidStable to mildly acidic and basic conditions.
Benzyl (Bn) Reductive amination, reaction with BnBrHydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions.

Q2: How does the structure of the alkylating agent affect the selectivity of mono-alkylation?

The steric hindrance of the alkylating agent plays a significant role.

  • Bulky Electrophiles: Larger, more sterically hindered electrophiles will favor mono-alkylation. The bulky group on the first nitrogen will sterically shield the second nitrogen, making the second alkylation step slower.

  • Reactive Electrophiles: Highly reactive electrophiles, such as primary alkyl halides, are more likely to lead to di-alkylation. Less reactive electrophiles may allow for better control.

Q3: Can reductive amination be used for selective mono-functionalization?

Yes, reductive amination can be an effective strategy, particularly when starting with a protected diazaspirooctane. For example, reacting N-Boc-2,6-diazaspiro[3.3]heptane with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) will selectively alkylate the unprotected nitrogen.[3]

Workflow for Selective Mono-alkylation using a Protecting Group Strategy

workflow cluster_0 Protection cluster_1 Alkylation cluster_2 Deprotection A 2,6-Diazaspiro[3.3]heptane B N-Boc-2,6-diazaspiro[3.3]heptane A->B Boc₂O, Base C Mono-alkylated, N'-Boc protected intermediate B->C R-X, Base or Reductive Amination D Final Mono-alkylated Product C->D TFA or HCl

Caption: Orthogonal protection strategy for mono-alkylation.

Q4: I am observing the formation of a quaternary ammonium salt. How can I avoid this?

The formation of a quaternary ammonium salt is a result of over-alkylation. This is more likely to occur with highly reactive alkylating agents (e.g., methyl iodide) and forcing reaction conditions.

  • Mitigation Strategies:

    • Use a less reactive alkylating agent if possible.

    • Strictly control the stoichiometry (no excess electrophile).

    • Lower the reaction temperature.

    • Use a weaker base.

Mechanism of Di-alkylation and Quaternization

mechanism Start Diazaspirooctane Mono Mono-alkylated Start->Mono + R-X Di Di-alkylated Mono->Di + R-X (Undesired) Quat Quaternary Salt (Over-alkylation) Di->Quat + R-X (Side Product)

Caption: Reaction pathway showing byproduct formation.

References

  • Burkhard, J. A., et al. (2008). 2,6-Diazaspiro[3.
  • University of Bristol. (n.d.).
  • Hamza, D., & Jones, M. J. (2009). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2009(10), 1634-1638.
  • Burkhard, J. A., et al. (2010). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 12(9), 1944-1947.
  • Wikipedia. (2023). Protecting group.
  • Sajiki, H., & Hirota, K. (2007). Strategy for the controlled N,N‐dialkylation by sequential mono‐alkylation of a primary amine using Rh/C catalysis and subsequent alkylation of the secondary amine by Pd/C catalysis. Organic & Biomolecular Chemistry, 5(16), 2631-2634.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Debenham, J. S., et al. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 118(40), 9804-9805.
  • Waller, D. L., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259.
  • Bocan, T. M., et al. (2014). Synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.
  • BenchChem. (2025).
  • Crotti, C., et al. (2014). Iridium-catalyzed N-alkylation of diamines with glycerol.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Frisch, M. J., et al. (2009). Gaussian 09, Revision D.01. Gaussian, Inc.
  • De Nanteuil, F., et al. (2020). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.

Sources

Technical Support Center: Troubleshooting Low Yield in Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in synthesizing spirocyclic scaffolds—a structural motif of increasing importance in medicinal chemistry.[1] Low yields are a common yet solvable issue. This document provides a structured, question-and-answer approach to diagnosing and resolving the underlying problems in your reaction, grounded in mechanistic principles and field-proven strategies.

Section 1: Initial Diagnosis & Common Pitfalls

This section addresses the first questions you should ask when a spirocyclization reaction underperforms. A systematic initial assessment can often pinpoint the problem without extensive re-optimization.

Q1: My reaction has a low yield of the desired spirocycle, and my starting material is fully consumed. What is the most likely issue?

A: When the starting material is consumed but the product yield is low, the primary culprits are competing side reactions or product degradation.[2][3]

  • Causality & Diagnosis:

    • Intermolecular vs. Intramolecular Reactions: The fundamental challenge in any intramolecular cyclization is to ensure the reactive ends of the same molecule find each other before they react with other molecules. If intermolecular reactions are occurring, you will likely see oligomers or polymers in your crude analysis (e.g., by NMR or LC-MS). This is often favored at high concentrations.

    • Formation of Isomeric Byproducts: The reaction may be proceeding down an alternative, undesired cyclization pathway, forming a constitutional isomer or a diastereomer that is difficult to separate. For example, in certain metal-catalyzed cyclizations, an undesired stereoisomer can be the major product under specific conditions.[2]

    • Product Instability: Spirocycles, particularly those with strained rings or sensitive functional groups, can be unstable under the reaction conditions (e.g., high temperature, strong acid/base) or during workup and purification.[2][4]

  • Troubleshooting Steps:

    • Favor the Intramolecular Pathway: Intramolecular reactions are favored at high dilution.[5] Try running the reaction at a lower concentration (e.g., decrease from 0.1 M to 0.01 M) to minimize intermolecular side reactions.

    • Analyze the Crude Product Thoroughly: Before purification, take a sample of the crude reaction mixture and analyze it by high-resolution LC-MS and ¹H NMR. This can help identify the masses and structures of major byproducts, providing clues to the side reactions occurring.

    • Run a Product Stability Test: Subject a purified sample of your desired spirocycle to the reaction conditions (solvent, temperature, catalyst, base/acid) for the standard reaction time. Monitor for decomposition by TLC or LC-MS. If degradation occurs, you may need to reduce the reaction time or temperature.[6]

Q2: My reaction has stalled, leaving a significant amount of unreacted starting material. What should I investigate first?

A: A stalled reaction typically points to issues with the catalyst system or insufficient reactivity under the chosen conditions.[2]

  • Causality & Diagnosis:

    • Catalyst Deactivation: This is a very common problem, especially in transition-metal-catalyzed reactions (e.g., using Palladium, Nickel, Copper).[7][8] The catalyst can be "killed" by impurities in the substrate, reagents, or solvent. In some cases, the catalyst may be reduced to an inactive state (e.g., Pd(II) to Pd(0) nanoparticles) or inhibited by a product or byproduct.[9][10][11][12]

    • Insufficient Thermal Energy: The activation energy for the cyclization may not be met at the current reaction temperature.[13]

    • Reversible Reaction: The reaction may be in an unfavorable equilibrium.

  • Troubleshooting Steps:

    • Check Reagent and Solvent Purity: Ensure all reagents are pure and solvents are anhydrous and degassed, especially for air- and moisture-sensitive catalytic reactions. Impurities like water or oxygen can deactivate many catalysts.

    • Increase Temperature or Time: Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) or extend the reaction time, monitoring by TLC or LC-MS to see if conversion improves.[13] Be aware that higher temperatures can also promote side reactions.[2]

    • Add a Fresh Portion of Catalyst: If you suspect the catalyst has died, adding a second portion midway through the reaction can sometimes restart a stalled reaction and push it to completion.[2] This is a strong indicator of catalyst deactivation.

Troubleshooting Workflow: Initial Diagnosis This diagram outlines a logical flow for initial troubleshooting steps.

G Start Low Yield Observed Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Stalled Reaction Stalled Check_SM->Stalled No Consumed SM Consumed Check_SM->Consumed Yes Stalled_Cause Likely Cause: - Catalyst Deactivation - Insufficient Energy - Unfavorable Equilibrium Stalled->Stalled_Cause Consumed_Cause Likely Cause: - Side Reactions (Intermolecular) - Isomeric Byproduct Formation - Product Degradation Consumed->Consumed_Cause Stalled_Action Action: 1. Check Reagent/Solvent Purity 2. Increase Temperature/Time 3. Add Fresh Catalyst Stalled_Cause->Stalled_Action Consumed_Action Action: 1. Decrease Concentration 2. Analyze Crude Mixture (LCMS, NMR) 3. Test Product Stability Consumed_Cause->Consumed_Action

Caption: A decision tree for initial troubleshooting of low-yield spirocyclization.

Section 2: Substrate & Reagent Integrity

The quality and nature of your starting materials are paramount. Even with a perfect procedure, impure or unsuitable substrates will lead to failure.

Q3: I've confirmed my reaction conditions are generally effective, but my specific substrate gives a low yield. What substrate-related factors could be at play?

A: Substrate suitability is critical. Steric hindrance, electronic effects, and ring strain in the product can all dramatically impact yield.

  • Causality & Diagnosis:

    • Steric Hindrance: Bulky groups near the reacting centers can physically block the approach required for cyclization, slowing down the desired intramolecular reaction and allowing side reactions to dominate.

    • Electronic Effects: The electronic nature of substituents on your substrate can alter the reactivity of the key functional groups. For example, an electron-withdrawing group might deactivate an aromatic ring towards an electrophilic attack required for cyclization.

    • Ring Strain: The intended spirocyclic product may possess significant ring strain, making its formation thermodynamically unfavorable.[13] This is particularly true for the formation of small rings (3- or 4-membered) fused in a spiro fashion.

  • Troubleshooting Steps:

    • Analyze the Model System: Compare your substrate to a known, successful example from the literature. Are there significant steric or electronic differences? This comparison can provide valuable clues.

    • Consider a Different Synthetic Route: If high ring strain is suspected to be the issue, a different cyclization strategy that proceeds via a less-strained transition state might be necessary.

    • Modify the Substrate: It may be possible to temporarily modify the substrate to reduce steric hindrance (e.g., using a smaller protecting group) or alter its electronic properties.

Section 3: Catalyst, Ligand, and Reaction Conditions

The heart of many modern spirocyclization reactions is a catalytic system. Fine-tuning this system and the reaction environment is often the key to success.

Q4: My palladium-catalyzed Heck-type spirocyclization is not working. What are the key parameters to optimize?

A: The intramolecular Heck reaction is a powerful tool for forming spirocycles, but its success is highly dependent on the interplay between the palladium source, ligand, base, and solvent.[14][15]

  • Causality & Diagnosis:

    • Ligand Choice: The ligand is arguably the most critical component. It influences the stability, reactivity, and selectivity of the palladium catalyst.[16][17] Bulky, electron-rich phosphine ligands often promote the oxidative addition and reductive elimination steps. Chiral ligands are essential for enantioselective variants.[14]

    • Catalyst Oxidation State: The active catalyst is typically a Pd(0) species. If your Pd(II) precatalyst is not being reduced effectively in situ, or if the Pd(0) catalyst is being oxidized, the catalytic cycle will shut down.

    • Base and Additives: The base is crucial for regenerating the Pd(0) catalyst in the final step of the cycle. Its strength and solubility can significantly impact the reaction rate. Additives like silver or thallium salts are sometimes used to promote a "cationic pathway" by abstracting the halide, which can alter the reaction's outcome and efficiency.[15]

  • Troubleshooting & Optimization Protocol: A systematic screening of reaction parameters is the most effective approach.

ParameterVariables to ScreenRationale
Solvent Toluene, Dioxane, DMF, DMAc, AcetonitrileSolvent polarity can affect the stability of intermediates and transition states. Aprotic polar solvents often work well.[5][13]
Base Et₃N, DIPEA, K₂CO₃, Cs₂CO₃, KOAcThe choice of base can influence reaction rate and prevent side reactions. Inorganic bases are often used.
Pd Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a common Pd(II) precatalyst, while Pd₂(dba)₃ is a Pd(0) source. Using a Pd(0) source can sometimes be more efficient.
Ligand PPh₃, P(o-tol)₃, BINAP, XantphosLigand choice affects catalyst activity and selectivity. Screen ligands with different steric and electronic properties.[16][18]
Temperature 80 °C, 100 °C, 120 °CHigher temperatures can overcome activation barriers but may also lead to decomposition.[13]

Representative Catalytic Cycle for an Intramolecular Heck Reaction This diagram shows the key steps and potential failure points in a typical Pd(0)/Pd(II) cycle.

HeckCycle Pd0 L₂Pd(0) OxAdd Oxidative Addition (R-X) Pd0->OxAdd AlkylPdII L₂Pd(II)(R)(X) OxAdd->AlkylPdII Coord Alkene Coordination AlkylPdII->Coord Failure1 Failure Point: Impure R-X or Poor Ligand Choice AlkylPdII->Failure1 Migratory Migratory Insertion (Carbopalladation) Coord->Migratory BetaHydride β-Hydride Elimination Migratory->BetaHydride Failure2 Failure Point: Steric Hindrance or Unfavorable Geometry Migratory->Failure2 Product Spirocyclic Product BetaHydride->Product Reductive Reductive Elimination (+ Base) BetaHydride->Reductive Reductive->Pd0 Regeneration Failure3 Failure Point: Weak Base or Product Inhibition Reductive->Failure3

Caption: Key stages and failure points in a Pd-catalyzed Heck spirocyclization.

Section 4: Work-up & Purification Challenges

Sometimes, a reaction works perfectly, but the product is lost during isolation. This leads to an "apparent" low yield.

Q5: My crude NMR looks promising, but my isolated yield after column chromatography is very low. What could be happening?

A: Significant product loss during purification is common and often overlooked. The issue can stem from the product's physical properties or its instability on the purification medium.[19]

  • Causality & Diagnosis:

    • Instability on Silica/Alumina: Spirocycles with acid-sensitive functional groups (like certain ethers, acetals, or amines) can decompose on standard silica gel, which is inherently acidic.

    • Poor Solubility & Crystallinity: The rigid, three-dimensional structure of some spirocycles can lead to poor solubility in common solvents, making extraction and chromatography difficult.[4] They may also be difficult to crystallize.

    • Co-elution with Byproducts: Structurally similar byproducts or isomers can be very difficult to separate from the desired product by chromatography, leading to either impure fractions or loss of product in mixed fractions.[2][4]

  • Troubleshooting Steps:

    • Neutralize Your Silica Gel: If you suspect acid sensitivity, run the column with silica gel that has been pre-treated with a base (e.g., washed with a solvent containing 1-2% triethylamine) or use a different stationary phase like neutral alumina.

    • Alternative Purification Methods: Consider alternatives to standard chromatography. Techniques like preparative HPLC, supercritical fluid chromatography (SFC), or crystallization could be more suitable.[20]

    • Minimize Handling: Be meticulous during the workup. Ensure complete extraction from the aqueous layer and thoroughly rinse all glassware and drying agents to recover all of your material.[6]

Section 5: Experimental Protocols

General Protocol for a Micro-Scale Reaction Condition Screen

This protocol provides a template for systematically optimizing a metal-catalyzed spirocyclization reaction using small-scale parallel experiments.

  • Preparation: In an inert atmosphere glovebox, prepare stock solutions of your starting material, catalyst precursor (e.g., Pd₂(dba)₃), and ligand (e.g., Xantphos) in the primary reaction solvent (e.g., anhydrous, degassed Toluene).

  • Array Setup: Arrange a set of labeled 2 mL vials with small stir bars in a vial block on a stirrer hotplate.

  • Reagent Addition:

    • To each vial, add the desired volume of the starting material stock solution (e.g., 100 µL of a 0.1 M solution for a 10 µmol scale reaction).

    • Add the catalyst and ligand stock solutions to achieve the desired catalytic loading (e.g., 5 mol % catalyst, 10 mol % ligand).

    • Add the solid base (e.g., K₂CO₃, ~3-5 equivalents) to each vial.

    • Add the screening solvent to bring each vial to the final desired concentration (e.g., 100 µL total volume for 0.1 M).

  • Reaction: Seal the vials tightly with screw caps. Heat the block to the desired temperature (e.g., 100 °C) and stir for the designated time (e.g., 12 hours).

  • Analysis:

    • After cooling, unseal the vials and add an internal standard (e.g., 50 µL of a known concentration of a stable, non-reactive compound like dodecane).

    • Dilute each reaction mixture with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica in a pipette, and collect the filtrate.

    • Analyze each sample by GC-MS or LC-MS to determine the conversion of starting material and the relative yield of the product by comparing the product peak area to the internal standard. This allows for rapid identification of the most promising conditions for a larger-scale reaction.

References

  • Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2999–3008. Available at: [Link]

  • Wikipedia. Intramolecular Heck reaction. Available at: [Link]

  • Kotha, S., & Misra, S. (2012). Metal Complex Catalysis in the Synthesis of Spirocarbocycles. Chemical Reviews, 112(3), 1589-1630. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]

  • He, L., et al. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, 9(6), 1496-1503. Available at: [Link]

  • Antonchick, A. P., & Wu, L. (2015). Transition-Metal-Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C-H Bonds. Chemistry – An Asian Journal, 10(1), 24-36. Available at: [Link]

  • Singh, G. S., & D'hooghe, M. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews, 47(9), 3214-3243. Available at: [Link]

  • de la Torre, M. C., & Sierra, M. A. (2004). Stereoselective transition metal-catalyzed and radical polycyclizations. Chemical Reviews, 104(1), 175-214. Available at: [Link]

  • Ferreira, R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 515-533. Available at: [Link]

  • Barceló-García, M., et al. (2012). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. Available at: [Link]

  • Kumar, A., & Kumar, V. (2020). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical Reviews, 2(3), 185-196. Available at: [Link]

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Technical Support Center: Purification of Polar Amine Compounds, Including Diazaspirooctanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex challenges associated with the purification of polar amine compounds, such as diazaspirooctanes. The inherent basicity and high polarity of these molecules often lead to frustrating outcomes in standard purification workflows. This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address the specific issues you may encounter.

The Core Challenge: Why Are Polar Amines So Difficult to Purify?

Polar amine compounds, particularly strained bicyclic structures like diazaspirooctanes, present a dual challenge for purification. Their high polarity makes them poorly retained on traditional reversed-phase (C18) columns, often leading to elution in the solvent front.[1][2][3] Conversely, their basic nature causes strong, often irreversible, binding to the acidic silanol groups on the surface of normal-phase silica gel.[4][5] This results in significant peak tailing, low recovery, and sometimes complete loss of the compound on the column.[6][7]

This guide will explore various chromatographic and non-chromatographic strategies to overcome these obstacles, providing both theoretical explanations and practical, step-by-step protocols.

Section 1: Chromatographic Strategies - Troubleshooting & FAQs

Chromatography is often the go-to method for purification. However, success with polar amines requires moving beyond standard protocols.

Normal-Phase Chromatography (NPC)

Question: My amine compound is streaking badly on a silica gel column, and I'm getting very low recovery. What's happening and how can I fix it?

Answer: This is a classic problem. The basic amine groups on your molecule are interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[4][5] This strong interaction leads to peak tailing and can result in your compound getting stuck on the column.[6] Here are several effective strategies to mitigate this:

  • Mobile Phase Modifiers (The Competing Base Strategy): The most common solution is to add a small amount of a basic modifier to your eluent.[6] This additive will compete with your compound for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute properly.

    • Triethylamine (TEA): A workhorse for this purpose. Typically, adding 0.1-1% (v/v) TEA to your mobile phase is sufficient to see a dramatic improvement in peak shape.[6]

    • Ammonia: For very polar amines, a solution of methanol containing a small percentage of ammonium hydroxide (e.g., 1-2%) can be highly effective.[6] A common eluent system is Dichloromethane (DCM):Methanol (MeOH):NH4OH in ratios like 90:9:1.[6]

    • n-Propylamine: An optimal additive has been identified as n-propylamine at a 0.1% concentration for minimizing peak tailing and improving selectivity for various amines.[8]

  • Use an Amine-Functionalized Stationary Phase: Instead of modifying the mobile phase, you can use a stationary phase that is inherently more compatible with basic compounds. Amine-functionalized silica columns are less polar and have a basic character, which eliminates the need for basic additives in the mobile phase and simplifies the purification process.[4][9]

  • Deactivating the Silica Gel: Before running your column, you can wash the silica gel with a dilute solution of triethylamine in your non-polar solvent, followed by the pure non-polar solvent to remove excess base. This pre-treatment passivates the active silanol sites.[6]

Hydrophilic Interaction Liquid Chromatography (HILIC)

Question: My polar amine isn't retained on a C18 column. I've heard HILIC is a good alternative. How does it work and what are the key things to watch out for?

Answer: You are correct, HILIC is an excellent technique for retaining and separating very polar compounds that are not retained in reversed-phase chromatography.[1][10][11]

  • The Mechanism: HILIC uses a polar stationary phase (like bare silica, diol, or amide phases) with a mobile phase that has a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent.[12][13] The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to retention. Counterintuitively, increasing the organic solvent content in the mobile phase increases retention in HILIC.

  • Troubleshooting Common HILIC Issues:

    • Poor Peak Shape: Just like in normal-phase, secondary ionic interactions between basic amines and residual silanols on silica-based HILIC columns can cause tailing.[14][15]

      • Solution 1: Increase Buffer Concentration: Using a higher concentration of a buffer like ammonium formate or ammonium acetate in the aqueous portion of your mobile phase can help to mask the silanol groups.[15][16]

      • Solution 2: Adjust pH: Controlling the mobile phase pH with additives is crucial for reproducible results.[10]

    • No Retention: If your compound is not retained, you may need to increase the proportion of the organic solvent in your mobile phase. Remember, in HILIC, the organic solvent is the weak solvent.

HILIC_Workflow cluster_prep Preparation cluster_screening Initial Screening cluster_eval Evaluation cluster_optimize Optimization Prep Dissolve sample in Acetonitrile/Water (95:5) Screen HILIC Column (e.g., Silica, Amide) Gradient: 95% to 50% Acetonitrile (with 10mM Ammonium Formate) Prep->Screen Eval Assess Retention & Peak Shape Screen->Eval Opt_Retention Adjust Acetonitrile % Eval->Opt_Retention Poor Retention Opt_PeakShape Increase Buffer Conc. or Adjust pH Eval->Opt_PeakShape Poor Peak Shape Final Optimized Method Eval->Final Good Separation Opt_Retention->Screen Re-inject Opt_PeakShape->Screen Re-inject

Caption: A decision-making workflow for developing a HILIC method.

Ion-Exchange Chromatography (IEX)

Question: When should I consider using ion-exchange chromatography for my diazaspirooctane purification?

Answer: Ion-exchange chromatography is a powerful technique that separates molecules based on their net charge and is particularly useful for ionic or ionizable compounds like amines.[17][18][19] You should consider IEX when other methods fail to provide adequate resolution, or if you need to separate your target amine from other charged impurities.

  • The Principle: Since amines are basic, they will be positively charged (protonated) at a pH below their pKa.[20] Therefore, you would use cation-exchange chromatography .[17][21] The stationary phase in a cation-exchange column is negatively charged.[19] Your positively charged amine will bind to the column, while neutral or negatively charged impurities will pass through.[20]

  • Elution: To elute your compound, you would typically apply a gradient of increasing salt concentration or change the pH of the mobile phase to neutralize the charge on your compound or the stationary phase.[17]

Exchanger Type Analyte Charge Typical Functional Group Use Case for Polar Amines
Strong Cation Exchanger (SCX)Positive (Cation)Sulfonic Acid[18]Good for amines that need to be captured over a wide pH range.[21]
Weak Cation Exchanger (WCX)Positive (Cation)Carboxylic Acid[18]Useful when finer control over elution is needed by small pH changes.

Table 1. Cation-Exchange Chromatography Options for Polar Amines.

Supercritical Fluid Chromatography (SFC)

Question: I've heard SFC is becoming more popular for polar compounds. Is it a viable option for purifying amines?

Answer: Absolutely. SFC has re-emerged as a powerful, "green" alternative to HPLC, especially for chiral and achiral separations of polar compounds.[22][23] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for fast and efficient separations.[22]

  • Why it Works for Amines: While pure CO2 is nonpolar, SFC systems use polar organic co-solvents (modifiers) like methanol to elute more polar compounds.[24][25] For basic compounds like amines, acidic or basic additives are often required to achieve good peak shapes.[26] Interestingly, while basic additives are often used for basic compounds, a combination of trifluoroacetic acid (TFA) and triethylamine has shown excellent selectivity for primary amines in SFC.[23]

  • A Word of Caution: Amines can react with CO2 to form carbamates, but this reaction is typically reversible, and the original amine is recovered after depressurization.[22][27]

Section 2: Non-Chromatographic Strategies - When the Column Fails

Sometimes, the best approach is to avoid chromatography altogether, especially for initial bulk purification.

Question: I can't seem to get a clean separation with chromatography. Are there other methods I can try for purifying my polar amine?

Answer: Yes, crystallization is a highly effective and often overlooked method for purifying polar amines. The key is often to convert the amine into a salt first.

  • The Salt Formation & Crystallization Strategy:

    • Free Base vs. Salt: Your polar amine (the "free base") may be an oil or a solid that is difficult to crystallize. By reacting it with an acid, you form a salt (e.g., a hydrochloride or tartrate salt).[28]

    • Increased Polarity & Crystallinity: Amine salts are significantly more polar than their freebase counterparts and often have a much higher propensity to form well-defined crystals.[28][29]

    • Solvent Selection: Because salts are more polar, you will need to use more polar solvents for recrystallization, such as ethanol, methanol, water, or mixtures thereof.[28]

  • Salt Formation:

    • Dissolve the crude amine free base in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.

    • While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms.[28]

  • Isolation of Crude Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the solid with a small amount of the cold solvent (e.g., diethyl ether) to remove non-basic impurities.

  • Recrystallization:

    • Transfer the crude salt to a clean flask.

    • Add a small amount of a suitable polar solvent (e.g., ethanol) and heat gently to dissolve the solid completely.

    • If the solid dissolves too easily, you may need to use a solvent pair. Dissolve the salt in a minimal amount of a "good" solvent (like methanol) and slowly add a "poor" solvent (like ethyl acetate or THF) until the solution becomes slightly cloudy. Heat gently to redissolve.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Final Isolation and Drying:

    • Collect the pure crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.[28]

    • Dry the crystals under vacuum to remove all traces of solvent.[28]

Section 3: Summary of Troubleshooting Strategies

Troubleshooting_Summary Problem Purification Challenge: Polar Amine NPC Normal-Phase (Silica) Problem->NPC Issue: Tailing/Adsorption HILIC HILIC Problem->HILIC Issue: No RP Retention IEX Ion-Exchange Problem->IEX Issue: Charged Impurities Crystal Crystallization Problem->Crystal Issue: Chromatography Fails Sol_NPC1 Add Basic Modifier (e.g., TEA, NH3) NPC->Sol_NPC1 Sol_NPC2 Use Amine Column NPC->Sol_NPC2 Sol_HILIC1 Increase Buffer Conc. HILIC->Sol_HILIC1 Sol_HILIC2 Adjust Organic % HILIC->Sol_HILIC2 Sol_IEX Cation Exchange (SCX) IEX->Sol_IEX Sol_Crystal Form Salt (e.g., HCl) Crystal->Sol_Crystal

Caption: A summary of solutions for common polar amine purification challenges.

References

  • Amines by Supercritical Fluid Chromatography. ResearchGate. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]

  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed. [Link]

  • Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks. [Link]

  • How Good is SFC for Polar Analytes? Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/32188]([Link] SFC/how-good-is-sfc-for-polar-analytes/32188)

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • Ion chromatography. Wikipedia. [Link]

  • Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. ACS Publications. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]

  • What can I use to purify polar reaction mixtures? Biotage. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Chromatography Online. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • additives for chiral. Chromatography Forum. [Link]

  • Introduction to Ion Exchange Chromatography. Bio-Rad. [Link]

  • Ion Exchange Chromatography. Shimadzu. [Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]

  • Ion Exchange Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • What are your tips and tricks for purifying ionic/very polar compounds? Reddit. [Link]

  • A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs). PubMed. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. Chromatography Online. [Link]

  • When do we find tailing in chromatography, and how can we eliminate that? Quora. [Link]

  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents. ACS Publications. [Link]

  • Too Polar for Reversed Phase – What Do You Do? Agilent. [Link]

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. Chromatography Online. [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]

  • Flash column of very polar amine without access to reverse phase silica? Reddit. [Link]

  • Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. ResearchGate. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]

  • Crystallization. University of California, Irvine. [Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • How does an acid pH modifier impact flash chromatography? Biotage. [Link]

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Technical Support Center: Improving the Solubility of Diazaspiro[2.5]octane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of diazaspiro[2.5]octane intermediates. These spirocyclic scaffolds are increasingly utilized in medicinal chemistry to explore three-dimensional chemical space, aiming for improved metabolic stability and permeability.[1] However, their unique structures can present solubility challenges during synthesis and screening. This resource is designed to provide practical, evidence-based solutions to these issues.

I. Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable protocols.

Issue 1: My diazaspiro[2.5]octane intermediate is poorly soluble in aqueous buffers for biological assays.

Root Cause Analysis:

The limited aqueous solubility of many organic molecules, including diazaspiro[2.5]octane intermediates, often stems from a combination of factors. The rigid, three-dimensional structure can lead to strong crystal lattice energy, which the solvent must overcome.[2] Additionally, the presence of nonpolar surface areas contributes to low affinity for polar solvents like water. For diazaspiro[2.5]octane derivatives, which contain basic nitrogen atoms, the degree of ionization is a critical determinant of solubility. In neutral aqueous solutions, the basic nitrogens may be only partially protonated, leading to a lower concentration of charged, more soluble species.[3]

Solutions & Experimental Protocols:

A. pH Adjustment

A primary strategy for solubilizing basic compounds is to lower the pH of the medium.[4][5][6] By decreasing the pH, you increase the concentration of the protonated, and therefore more water-soluble, form of the amine.

Step-by-Step Protocol for pH-Dependent Solubility Assessment:

  • Prepare a series of buffers: Create a range of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9.

  • Saturated solution preparation: Add an excess of your diazaspiro[2.5]octane intermediate to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The "shake-flask" method is a standard approach for this.[7]

  • Phase separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a fine-pored filter (e.g., 0.22 µm).

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC-UV, LC-MS, or NMR spectroscopy.[7][8]

  • Data analysis: Plot the measured solubility against the pH to determine the optimal pH for dissolution. You will likely observe a significant increase in solubility at lower pH values.[9][10][11]

Causality Explained: The basic nitrogen atoms in the diazaspiro[2.5]octane core act as proton acceptors. According to the Henderson-Hasselbalch equation, as the pH of the solution drops below the pKa of these basic centers, the equilibrium shifts towards the protonated, cationic form. This charged species has much stronger and more favorable interactions with polar water molecules, leading to a dramatic increase in solubility.[11]

B. Co-solvent Systems

When pH modification alone is insufficient or not viable due to assay constraints, the use of co-solvents is a powerful alternative.[5][12][13][14][15][16] Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, can increase the solubility of nonpolar compounds.

Step-by-Step Protocol for Co-solvent Screening:

  • Select a range of co-solvents: Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[4][13][14]

  • Prepare stock solutions: Dissolve your compound in each co-solvent at a high concentration (e.g., 10-50 mM).

  • Titration into aqueous buffer: Gradually add the stock solution to your aqueous assay buffer while monitoring for any signs of precipitation.

  • Determine the maximum tolerable co-solvent concentration: Identify the highest percentage of each co-solvent that can be present in the final solution without causing the compound to precipitate.

  • Assay compatibility check: Crucially, run control experiments to ensure that the chosen co-solvent at the determined concentration does not interfere with your biological assay (e.g., enzyme activity, cell viability).

Causality Explained: Co-solvents work by reducing the overall polarity of the solvent system. This makes the environment more favorable for dissolving less polar molecules. They disrupt the hydrogen-bonding network of water, creating "pockets" that can more readily accommodate the nonpolar regions of the solute.[13]

Visualization of the Troubleshooting Workflow:

G cluster_0 Initial Problem cluster_1 Primary Strategies cluster_2 Experimental Protocols cluster_3 Outcomes & Refinements start Poor solubility of diazaspiro[2.5]octane intermediate in aqueous buffer ph_adjust pH Adjustment start->ph_adjust Is pH modification assay-compatible? cosolvent Co-solvent Systems start->cosolvent If pH is fixed ph_protocol pH-Dependent Solubility Assessment ph_adjust->ph_protocol cosolvent_protocol Co-solvent Screening cosolvent->cosolvent_protocol ph_success Optimal pH identified Solubility achieved ph_protocol->ph_success salt_formation Consider Salt Formation ph_protocol->salt_formation If still insufficient cosolvent_success Compatible co-solvent found Solubility achieved cosolvent_protocol->cosolvent_success cosolvent_protocol->salt_formation If precipitation occurs at low % co-solvent

Caption: Troubleshooting workflow for poor aqueous solubility.

Issue 2: My intermediate precipitates during organic synthesis workup or purification.

Root Cause Analysis:

Precipitation during workup or purification is typically caused by a change in the solvent environment that drastically reduces the solubility of your intermediate. This often occurs when:

  • Switching from a polar aprotic solvent (e.g., THF, acetonitrile), where the compound is soluble, to a nonpolar solvent (e.g., hexanes, diethyl ether) during an extraction or trituration.[17]

  • Changing the pH during an aqueous wash, which may neutralize a previously charged (and soluble) form of the molecule.

Solutions & Experimental Protocols:

A. Solvent System Optimization for Purification

A systematic approach to finding the right solvent or solvent mixture is key.

Step-by-Step Protocol for Solvent Screening:

  • Small-scale solubility tests: In separate small vials, test the solubility of a small amount of your crude material in a variety of common laboratory solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, Acetonitrile, Toluene).

  • Binary mixture evaluation: For solvents in which the compound is sparingly soluble, try adding a co-solvent in which it is highly soluble. For example, if your compound is poorly soluble in hexanes but very soluble in ethyl acetate, you can find a hexanes/ethyl acetate ratio that keeps it in solution for chromatography but allows for precipitation upon concentration.

  • Temperature modulation: Solubility is often temperature-dependent.[18][19][20] For recrystallization, you can dissolve your compound in a minimal amount of a hot solvent and then cool it slowly to induce the formation of pure crystals.

Data Summary Table for Solvent Selection:

SolventPolarity IndexDielectric ConstantSolubility Observation (Example)
Hexane0.11.9Insoluble
Toluene2.42.4Sparingly Soluble
Dichloromethane3.19.1Soluble
Ethyl Acetate4.46.0Soluble
Acetonitrile5.837.5Very Soluble
Methanol5.132.7Very Soluble

Note: This is an example table. You must determine the solubility of your specific intermediate experimentally.

B. pH Control During Workup

If your synthesis involves acidic or basic conditions, be mindful of the pH during aqueous washes.

  • For basic intermediates: If your compound is in its protonated, salt form (e.g., after an acidic reaction), it will be more soluble in the aqueous layer. If you neutralize the solution, the free base may precipitate. To avoid this, extract the product into an organic solvent before neutralization, or use a large enough volume of solvent to keep the free base dissolved.

  • For acidic intermediates: The reverse is true. The deprotonated, salt form will be in the aqueous layer. Acidifying the aqueous layer will cause the neutral acid to precipitate, which can be a purification strategy.

II. Frequently Asked Questions (FAQs)

Q1: Can I improve the solubility of my diazaspiro[2.5]octane intermediate by forming a salt?

A1: Absolutely. Salt formation is one of the most effective and widely used methods to increase the aqueous solubility of basic or acidic drug candidates.[2][21][22][23] For a diazaspiro[2.5]octane, which is basic, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, tartrate) can increase solubility by several orders of magnitude. The salt form readily dissociates in water into its constituent ions, which are highly solvated by water molecules.[3]

Visualization of Salt Formation Enhancing Solubility:

G cluster_0 Poorly Soluble Free Base cluster_1 Highly Soluble Salt Form FreeBase Diazaspiro[2.5]octane (Low Aqueous Solubility) SolidState Strong Crystal Lattice FreeBase->SolidState Packing Process + Acid (e.g., HCl) (Salt Formation) FreeBase->Process SaltForm Diazaspiro[2.5]octane Salt (e.g., HCl) (High Aqueous Solubility) Ionized Protonated Cation + Counter-ion SaltForm->Ionized Dissociation Process->SaltForm

Caption: Salt formation disrupts the crystal lattice, leading to highly soluble ions.

Q2: How does temperature affect the solubility of my solid intermediate?

A2: For most solid organic compounds, solubility in a liquid solvent increases with temperature.[18][19][20] This is because the dissolution process is typically endothermic, meaning it requires energy to break the bonds holding the crystal lattice together. Increasing the temperature provides this energy, favoring the dissolution process. This principle is the basis for recrystallization, a common purification technique. However, it's important to verify this experimentally, as there are rare exceptions.

Q3: What analytical techniques can I use to accurately measure solubility?

A3: The gold standard is the shake-flask method followed by quantification.[7] After reaching equilibrium, the concentration of the dissolved compound in the filtered or centrifuged solution can be measured by:

  • High-Performance Liquid Chromatography (HPLC): The most common method, offering high accuracy and sensitivity.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for complex mixtures or when high sensitivity is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful method that can determine solubility without separating the solid and liquid phases.[7][24] A known concentration of an internal standard is used for quantification.

Q4: My compound is intended for oral administration. How does solubility in preclinical studies relate to bioavailability?

A4: Solubility is a critical factor for oral bioavailability. A drug must first dissolve in the gastrointestinal fluids before it can be absorbed through the intestinal wall into the bloodstream.[6][25] Poor aqueous solubility is a major reason for low and variable bioavailability. Techniques that enhance solubility, such as pH adjustment, co-solvents, and formulation strategies like solid dispersions or lipid-based systems, are often employed to improve the in vivo performance of poorly soluble compounds.[4][26]

III. References

  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry - ACS Publications.

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.

  • Salt formation to improve drug solubility. PubMed.

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. IntechOpen.

  • Why salt formation of weak acid increases the drug solubility? ResearchGate.

  • Spirocycles for Improved Solubility. Enamine.

  • Innovative medicinal chemistry strategies for enhancing drug solubility. Request PDF.

  • Salt formation to improve drug solubility (2007). Abu T.M. Serajuddin.

  • How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube.

  • Procedure For Determining Solubility of Organic Compounds. Scribd.

  • Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times.

  • Compound solubility measurements for early drug discovery. Computational Chemistry.

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.

  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder.

  • Solubility enhancement techniques: A comprehensive review. WJBPHS.

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results.

  • Factors that Affect the Solubility of Drugs. Pharmaguideline.

  • Technical Support Center: Overcoming Solubility Challenges of Polycyclic Amine Compounds. Benchchem.

  • 13.3: Factors Affecting Solubility. Chemistry LibreTexts.

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate.

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  • Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf - NIH.

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH.

  • Improving solubility – a close look at available approaches. Merck Millipore.

  • The solubility-pH profiles of amino acids showing departures from the... ResearchGate.

  • 5,7-Diazaspiro[2.5]octane-4,6,8-trione. Cheméo.

  • Oxaspiro [2.5]octane derivatives and analogs. Google Patents.

  • Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation. eScholarship.

  • (PDF) Study of pH-dependent drugs solubility in water. ResearchGate.

  • pH dependence of amino acid solubility. The solubility of an amino acid... ResearchGate.

  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate.

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar.

  • Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. Google Patents.

  • 4,7-Diazaspiro(2.5)octane. PubChem.

  • tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate. MedChemExpress.

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing).

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Technical Support Center: Reduction of 7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and troubleshooting of diazaspirocyclic compounds. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working on the reduction of 7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione. Here, we will address common challenges and side reactions encountered during this critical synthetic step, providing in-depth explanations and actionable solutions to streamline your research and development efforts.

Introduction to the Reduction Reaction

The reduction of the cyclic diamide, this compound-5,8-dione, to its corresponding diamine, this compound, is a fundamental transformation in the synthesis of various biologically active molecules. This reduction typically involves the use of powerful hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄) or borane complexes. While seemingly straightforward, this reaction is often accompanied by side reactions that can complicate purification and lower yields. This guide aims to be a comprehensive resource for identifying, understanding, and mitigating these unwanted transformations.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address the most frequent problems observed in the laboratory.

Issue 1: Incomplete or Partial Reduction

Question: My reaction has stalled, and I'm observing the starting material or a mono-reduced intermediate (a compound with one remaining carbonyl group) in my TLC/LC-MS analysis. What could be the cause?

Answer: Incomplete reduction is a common issue and can stem from several factors:

  • Insufficient Reducing Agent: The reduction of two amide carbonyls requires a sufficient molar excess of the hydride reagent. Amides are relatively unreactive carbonyl derivatives, and their reduction is stoichiometrically demanding.[1]

    • Solution: Increase the equivalents of the reducing agent. For LiAlH₄, a 2-3 fold excess is often a good starting point. For borane reagents, a similar excess is recommended.[2]

  • Reagent Decomposition: Both LiAlH₄ and borane reagents are sensitive to moisture and can decompose upon exposure to atmospheric humidity, leading to a lower effective concentration.

    • Solution: Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored reducing agents.

  • Low Reaction Temperature: While initial addition of the reagent is often done at low temperatures to control the exotherm, the reaction may require heating to proceed to completion.

    • Solution: After the initial addition of the reducing agent at a controlled temperature (e.g., 0 °C), allow the reaction to warm to room temperature and then gently heat to reflux to drive the reaction to completion.[2] Monitor the progress by TLC or LC-MS.

Issue 2: Unwanted Debenzylation

Question: I am isolating the desired reduced product, but also a significant amount of the debenzylated analog (4,7-diazaspiro[2.5]octane). How can I avoid cleaving the N-benzyl group?

Answer: The N-benzyl group is susceptible to cleavage under certain reductive conditions, a reaction known as hydrogenolysis.

  • Cause: While hydride reagents like LiAlH₄ and boranes do not typically cleave N-benzyl groups, certain work-up procedures or impurities can facilitate this side reaction. More commonly, if you are using a catalytic hydrogenation method for another purpose in your synthetic route, this will readily cleave the benzyl group.[3][4]

    • Solution with Hydride Reagents: Ensure a clean and controlled work-up. Avoid excessively acidic conditions during quenching, as this can sometimes promote side reactions.

    • Alternative Reducing Agents: If debenzylation is a persistent issue, consider alternative reducing agents that are less prone to this side reaction. However, for amide reductions, strong hydrides are generally necessary. The key is often in the reaction conditions and workup.

Issue 3: Formation of Unidentified Byproducts

Question: My crude reaction mixture shows several unexpected spots on the TLC plate, and the NMR is complex. What are the likely side products and how can I prevent their formation?

Answer: The formation of various byproducts can occur, especially with highly reactive reducing agents like LiAlH₄.

  • Potential Side Reaction 1: Ring Opening of the Cyclopropane Moiety. The spiro-fused cyclopropane ring is a strained system. While generally stable to hydride reagents, harsh reaction conditions could potentially lead to its opening.

    • Mitigation: Employ milder reaction conditions. Borane-based reducing agents, such as BH₃·THF or BH₃·DMS, are often considered milder than LiAlH₄ and may be less likely to induce such side reactions.[5][6]

  • Potential Side Reaction 2: C-N Bond Cleavage to Form Amino Alcohols. Although less common for amide reduction with LiAlH₄ (which typically proceeds via C-O cleavage), some reagent systems can promote C-N bond cleavage, leading to ring-opened amino alcohols.[7][8]

    • Mitigation: Stick to well-established amide reducing agents like LiAlH₄ or boranes, which are known to favor the formation of amines.[1][9] Avoid exotic reducing agents unless the specific chemoselectivity is desired.

Visualizing the Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the chemical transformations.

reduction_pathways start This compound-5,8-dione product This compound start->product Complete Reduction (e.g., LiAlH₄, BH₃) side_product_1 Mono-reduced Intermediate start->side_product_1 Incomplete Reduction side_product_3 Ring-Opened Byproducts start->side_product_3 C-N Cleavage / Ring Opening (Harsh Conditions) side_product_2 Debenzylated Product product->side_product_2 Debenzylation (e.g., Harsh Workup)

Caption: Desired and undesired reaction pathways in the reduction.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is better for this transformation, LiAlH₄ or a borane complex?

A1: Both LiAlH₄ and borane complexes (e.g., BH₃·THF or BH₃·DMS) are effective for the reduction of amides to amines.[5][9]

  • LiAlH₄ is a very powerful and common reducing agent, but its high reactivity can sometimes lead to side reactions if not properly controlled.[10]

  • Borane complexes are generally considered milder and can offer better functional group tolerance.[2] The choice may depend on the presence of other functional groups in your molecule and your experimental setup. For this specific substrate, both have been used successfully.

Q2: What is the standard work-up procedure for a LiAlH₄ reduction?

A2: A Fieser work-up is a standard and safe procedure for quenching LiAlH₄ reactions. For a reaction using 'x' grams of LiAlH₄, sequentially and carefully add:

  • 'x' mL of water

  • 'x' mL of 15% aqueous NaOH

  • '3x' mL of water This procedure results in the formation of granular salts that are easily filtered off.

Q3: Can I use sodium borohydride (NaBH₄) for this reduction?

A3: Generally, NaBH₄ is not strong enough to reduce amides.[9] However, its reactivity can be enhanced by the addition of Lewis acids. For instance, a combination of NaBH₄ and boron trifluoride etherate has been reported for the reduction of this compound-5,8-dione.[11]

Q4: How can I confirm the complete reduction of both carbonyl groups?

A4: The disappearance of the carbonyl stretches in the IR spectrum is a good indicator. In ¹³C NMR, the signals corresponding to the amide carbonyls (typically around 170 ppm) will disappear and be replaced by signals for the newly formed methylene carbons. Mass spectrometry can also confirm the expected molecular weight of the fully reduced product.

Experimental Protocol: Reduction using BH₃·THF

This protocol provides a general guideline for the reduction of this compound-5,8-dione using a borane-tetrahydrofuran complex.

Materials:

  • This compound-5,8-dione

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-THF complex solution (1 M in THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound-5,8-dione (1.0 eq) in anhydrous THF (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the BH₃·THF solution (2.5 - 3.0 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approx. 66 °C for THF) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.

  • Add 1 M HCl and stir for 30 minutes.

  • Remove the THF under reduced pressure.

  • Basify the aqueous residue with saturated sodium bicarbonate solution until the pH is > 8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography if necessary.

experimental_workflow start Dissolve Starting Material in Anhydrous THF cool Cool to 0 °C start->cool add_reagent Add BH₃·THF Dropwise cool->add_reagent warm_reflux Warm to RT & Reflux add_reagent->warm_reflux monitor Monitor by TLC/LC-MS warm_reflux->monitor cool_quench Cool to 0 °C & Quench with Methanol monitor->cool_quench acidify Acidify with HCl cool_quench->acidify concentrate Concentrate acidify->concentrate basify Basify with NaHCO₃ concentrate->basify extract Extract with Organic Solvent basify->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify dry_concentrate->purify

Caption: Step-by-step experimental workflow for the reduction.

Quantitative Data Summary

ParameterRecommended ValueRationale
Reagent LiAlH₄ or BH₃·THFPowerful hydride donors capable of reducing amides.[5][9]
Equivalents of Hydride 2.5 - 3.0To ensure complete reduction of both amide carbonyls.
Solvent Anhydrous THF or Diethyl EtherAprotic solvents that do not react with the hydride reagent.
Temperature 0 °C to RefluxInitial cooling to control exotherm, followed by heating to ensure completion.[2]
Reaction Time 4 - 12 hoursDependent on scale and temperature; should be monitored.
Work-up Fieser (LiAlH₄) or Acid/Base (Borane)To safely quench the reaction and isolate the amine product.

References

  • Chemistry Steps. Reduction of Tertiary Amides by 9-BBN and Sia2BH. Available from: [Link]

  • Nystrom, R. F., & Brown, W. G. (1948). The Reduction of Acid Amides with Lithium Aluminum Hydride. The Journal of Organic Chemistry, 13(4), 587-590. Available from: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

  • ACS Green Chemistry Institute. Borane & Borane Complexes. Available from: [Link]

  • ResearchGate. Reduction of amides by boranes. Available from: [Link]

  • Gribble, G. W. (2018). Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. ChemistrySelect, 3(7), 1800-1804. Available from: [Link]

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Master Organic Chemistry. Reduction of Amides to Amines. Available from: [Link]

  • Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Available from: [Link]

  • Chemistry Steps. Amide Reduction Mechanism by LiAlH4. Available from: [Link]

  • OrgoSolver. Amide Reactions: Reduction of Amides to Amines using LiAlH4. Available from: [Link]

  • Takeda, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2294-2301. Available from: [Link]

  • Royal Society of Chemistry. (2015). Green Chemistry. Available from: [Link]

  • Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society, 136(6), 2280-2283. Available from: [Link]

  • ResearchGate. Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. Available from: [Link]

  • Takeda, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. National Institutes of Health. Available from: [Link]

  • Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society, 136(6), 2280-2283. Available from: [Link]

  • ResearchGate. Enantioconvergent reductive amidation of benzyl ammonium salts for synthesis of α-chiral amides. Available from: [Link]

  • Bull, S. D., et al. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, (22), 3765-3774. Available from: [Link]

  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available from: [Link]

  • ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(21), 3765-3768. Available from: [Link]

  • Reddy, M. S., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 36(16), 2351-2355. Available from: [Link]

  • Royal Society of Chemistry. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 13(36), 9474-9477. Available from: [Link]

  • ResearchGate. (PDF) Design and Synthesis of New Dioxa Diazaspiro[bicyclo [9.4.2] Heptadecane-Steroid-Dienyne Derivative from Estrone and OTBS-estrone. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

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Technical Support Center: Optimizing Base and Solvent for Direct N-Benzylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for direct N-benzylation reactions. This guide is designed for researchers, scientists, and drug development professionals who seek to optimize their synthetic strategies. Here, we move beyond simple protocols to explore the chemical principles governing the choice of base and solvent, providing you with the knowledge to troubleshoot and refine your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the N-benzylation reaction, providing the core knowledge needed for successful experimentation.

Q1: What is the underlying mechanism of a direct N-benzylation reaction?

A: Direct N-benzylation of an amine with a benzyl halide (e.g., benzyl bromide) or a benzyl tosylate typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this reaction, the nitrogen atom of the amine, with its lone pair of electrons, acts as the nucleophile. It attacks the electrophilic benzylic carbon, displacing the leaving group (halide or tosylate) in a single, concerted step.[1][2]

Caption: Diagram 1: The SN2 mechanism for N-benzylation.

Q2: What is the precise role of the base in this reaction?

A: The base serves two critical functions. First, the initial SN2 reaction between the neutral amine and the benzyl halide forms an ammonium salt intermediate. The base is required to deprotonate this salt, regenerating a neutral, and often more nucleophilic, N-benzylated amine.[3] Second, this deprotonation step neutralizes the acid (e.g., HBr) formed during the reaction, which drives the equilibrium towards the product side.[1]

Q3: How do I select an appropriate base for my N-benzylation?

A: The key is to choose a base whose conjugate acid has a pKa value significantly higher than the pKa of the starting amine's conjugate acid (the ammonium ion). This ensures the base is strong enough to effectively deprotonate the ammonium salt intermediate.

  • For primary/secondary aliphatic amines (pKa of R₂NH₂⁺ ≈ 10-11): Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[2][4] Organic bases like triethylamine (Et₃N, pKa of conjugate acid ≈ 10.7) can also be used.

  • For less nucleophilic amines like anilines (pKa of ArNH₃⁺ ≈ 4-5): Weaker bases are generally effective. However, stronger bases may be needed if the aniline has strong electron-withdrawing groups.[5]

  • For very weakly nucleophilic amines or amides: A very strong base like sodium hydride (NaH) may be necessary to generate the corresponding anion (the conjugate base) before adding the benzylating agent.[6]

Q4: Why are polar aprotic solvents like DMF, DMSO, or ACN generally preferred?

A: Polar aprotic solvents are ideal for SN2 reactions because they can effectively solvate the cation (e.g., K⁺ from K₂CO₃) while poorly solvating the anionic nucleophile (or the neutral amine).[7][8] This leaves the nucleophile "naked" and highly reactive, significantly increasing the reaction rate.[8][9]

Q5: Can I use polar protic solvents like ethanol or water?

A: While possible, it's often not optimal. Polar protic solvents contain acidic protons (e.g., -OH) that can form strong hydrogen bonds with the amine nucleophile.[8][9] This creates a "solvent cage" around the amine, stabilizing it and increasing the energy required for it to attack the electrophile.[9] Consequently, SN2 reactions are typically much slower in protic solvents.[8]

Troubleshooting Guide

Even with a solid understanding of the principles, experiments can fail. This section provides solutions to common problems encountered during N-benzylation reactions.

Problem 1: Low or No Conversion

Q: My TLC/LC-MS analysis shows only unreacted starting material after several hours. What are the likely causes and how can I fix it?

A: This is a common issue stemming from several potential factors:

  • Inadequate Base Strength: The selected base may not be strong enough to deprotonate the ammonium intermediate, stalling the reaction.

    • Solution: Switch to a stronger base. If you are using K₂CO₃, consider Cs₂CO₃, which is more soluble and basic. For very weak amines, a non-nucleophilic organic base like DBU or a hydride base like NaH might be necessary.[10][11]

  • Poor Solvent Choice: The reactants may not be soluble in the chosen solvent, or the solvent may be inhibiting the reaction (e.g., a protic solvent).

    • Solution: Switch to a polar aprotic solvent known to facilitate SN2 reactions, such as DMF, ACN, or DMSO, to ensure all reagents are dissolved and the nucleophile is active.[5][8]

  • Insufficient Temperature: The reaction may have a high activation energy that is not being overcome at room temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for byproduct formation. Many N-benzylation reactions are run at elevated temperatures (e.g., 60-100 °C).[5][12]

  • Deactivated Reagents: The amine may be protonated by an acidic impurity, or the benzylating agent may have degraded.

    • Solution: Ensure all reagents and solvents are pure and dry. Impurities can interfere with the reaction.[5]

Low_Yield_Troubleshooting start Low / No Conversion q1 Is the Base Strong Enough? (pKa(BaseH+) > pKa(AmineH+)) start->q1 sol1 Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or DBU) q1->sol1 No q2 Are all reagents soluble in the chosen solvent? q1->q2 Yes end Re-evaluate Reaction sol1->end sol2 Change to a better solvent (e.g., Toluene → DMF or ACN) q2->sol2 No q3 Is the reaction temperature adequate? q2->q3 Yes sol2->end sol3 Increase temperature incrementally (e.g., RT → 80 °C) q3->sol3 No q3->end Yes sol3->end

Caption: Diagram 2: Troubleshooting workflow for low reaction conversion.

Problem 2: Over-alkylation is Dominating

Q: I'm getting a significant amount of the N,N-dibenzylated product instead of my desired mono-benzylated amine. How can I improve selectivity?

A: This occurs because the mono-benzylated product is often more nucleophilic than the starting primary amine.[3][13]

  • Control Stoichiometry: Use a large excess of the starting amine relative to the benzylating agent (e.g., 3-5 equivalents of amine). This statistically favors the reaction of the benzylating agent with the more abundant starting material.[5]

  • Slow Addition: Add the benzylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the electrophile, reducing the probability of it reacting with the newly formed, highly reactive mono-benzylated product.[13]

  • Lower the Temperature: Reducing the reaction temperature can sometimes decrease the rate of the second alkylation more than the first, improving selectivity.[5]

Problem 3: My Substrate has High Steric Hindrance

Q: I am attempting to benzylate a sterically bulky amine (or use a hindered benzyl halide), and the reaction is extremely slow. What can I do?

A: Steric hindrance impedes the backside attack required for an SN2 reaction.[12][14]

  • Increase Temperature: Higher temperatures are often necessary to provide the energy to overcome the steric barrier.[15]

  • Use a More Reactive Electrophile: Switch from benzyl chloride to the more reactive benzyl bromide or benzyl iodide. A benzyl tosylate is also a highly effective electrophile with an excellent leaving group.[1][5]

  • Optimize Base and Solvent: Use a strong, non-nucleophilic base and a highly polar aprotic solvent (like DMF or NMP) to maximize the reactivity of the nucleophile.[15][16] In some cases, a phase-transfer catalyst (e.g., TBAB) can be beneficial.[16]

Data for Reference

The following tables provide quantitative data to aid in the rational selection of solvents and bases.

Table 1: Properties of Common Solvents for N-Benzylation

Solvent Abbreviation Type Dielectric Constant (ε) at 25°C Boiling Point (°C)
N,N-Dimethylformamide DMF Polar Aprotic 36.7 153
Dimethyl Sulfoxide DMSO Polar Aprotic 46.7 189
Acetonitrile ACN / MeCN Polar Aprotic 37.5 82
Tetrahydrofuran THF Polar Aprotic 7.6 66
Acetone - Polar Aprotic 20.7 56
Dichloromethane DCM Polar Aprotic 8.9 40
Toluene - Non-polar 2.4 111
Ethanol EtOH Polar Protic 24.6 78
Methanol MeOH Polar Protic 32.7 65

Sources:[17][18][19][20]

Table 2: pKa Values of Common Bases and Their Conjugate Acids

Base Formula Conjugate Acid pKa (in H₂O, approx.) Type
Sodium Hydride NaH H₂ ~35 Strong, Non-nucleophilic
Potassium tert-butoxide K OtBu t-Butanol ~17 Strong, Bulky
Sodium Hydroxide NaOH H₂O 15.7 Strong, Nucleophilic
Potassium Carbonate K₂CO₃ Bicarbonate (HCO₃⁻) 10.3 Moderate, Inorganic
Triethylamine Et₃N Triethylammonium 10.7 Moderate, Organic
Pyridine C₅H₅N Pyridinium 5.2 Weak, Organic
Aniline PhNH₂ Anilinium 4.6 Very Weak, Organic

Note: pKa values refer to the conjugate acid of the base listed. A higher pKa indicates a stronger base. Sources:[10][11][21][22]

Experimental Protocols

Protocol 1: General Procedure for N-Benzylation of Aniline

This protocol describes a standard procedure for the mono-benzylation of aniline, a common substrate.

  • Preparation: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add aniline (1.0 equivalent) and potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add a polar aprotic solvent, such as acetonitrile (ACN), to the flask (concentration approx. 0.2-0.5 M).

  • Reagent Addition: Add benzyl bromide (1.1 equivalents) to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C for ACN) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Systematic Optimization of Base and Solvent

When developing a new N-benzylation, a systematic approach is crucial. This can be done efficiently using a parallel synthesizer or individually in vials.

  • Setup: Arrange a series of reaction vials. To each, add the limiting amine (1.0 eq.) and the benzylating agent (1.2 eq.).

  • Solvent Screening: To separate sets of vials, add different solvents to be tested (e.g., ACN, DMF, THF, Toluene).

  • Base Screening: To each vial within a solvent set, add a different base (1.5 eq.) (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DBU). Ensure you have a control vial with no base.

  • Execution: Seal the vials and place them in a heating block at a set temperature (e.g., 80 °C) for a predetermined time (e.g., 16 hours).

  • Analysis: After cooling, take an aliquot from each vial, dilute appropriately, and analyze by LC-MS to determine the conversion to the desired product and the formation of byproducts.

  • Evaluation: Compare the results across all conditions to identify the optimal base-solvent combination that provides the highest yield and selectivity for your specific substrates.

By following these guidelines and understanding the chemical principles at play, you can significantly improve the outcome of your direct N-benzylation reactions.

References

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Technical Support Center: Efficient Removal of the Benzyl Protecting Group from Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-benzyl deprotection. The benzyl (Bn) group is a cornerstone in the synthesis of complex molecules containing nitrogen heterocycles due to its general stability under a wide range of conditions.[1] However, its removal, or debenzylation, can present significant challenges, from stalled reactions to undesired side products. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into troubleshooting common issues and selecting the optimal strategy for your specific substrate.

Troubleshooting Guide: Common Experimental Issues (Q&A)

This section addresses specific problems you may encounter in the lab. The answers are grounded in mechanistic principles to help you understand the "why" behind each solution.

Question 1: My Pd/C catalyzed hydrogenolysis reaction has stalled. What are the likely causes and how can I restart it?

Answer: A stalled hydrogenolysis is one of the most common issues in N-debenzylation. The primary culprit is often catalyst poisoning.

  • Causality: The nitrogen atom of your heterocycle and, more importantly, the resulting deprotected amine product, can act as Lewis bases. They strongly coordinate to the palladium metal surface, blocking the active sites required for catalysis.[2][3] This effect is particularly pronounced with basic heterocycles like pyridines and imidazoles. Additionally, any sulfur-containing functional groups in your substrate are potent catalyst poisons.[4][5]

  • Troubleshooting Steps:

    • Acidic Additives: The most effective solution is to add a stoichiometric or catalytic amount of a Brønsted acid, such as acetic acid (AcOH), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH).[2][3][6] The acid protonates the basic nitrogen, forming an ammonium salt. This salt has a significantly reduced affinity for the palladium surface, preventing catalyst deactivation and often restarting the reaction.[3] Acetic acid is particularly useful as it facilitates the hydrogenolysis of more polarized σ bonds.[6]

    • Increase Hydrogen Pressure/Temperature: If the reaction is sluggish rather than completely stalled, increasing the hydrogen pressure (e.g., from a balloon to 50 psi in a Parr shaker) or gently warming the reaction can provide the necessary activation energy to overcome the catalyst inhibition.[3] However, be cautious, as forcing conditions can sometimes lead to the reduction of other functional groups.

    • Use a More Active Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is often more active and less susceptible to poisoning than standard Pd/C, making it a valuable alternative for challenging debenzylations.[5]

    • Employ a Co-Catalyst: Recent studies have shown that using a solid acid co-catalyst, such as niobic acid-on-carbon (Nb₂O₅/C), can significantly facilitate Pd/C-catalyzed hydrogenolysis.[2][3][7] The co-catalyst promotes the reaction, allowing it to complete in a much shorter time, and can be easily removed by filtration.[2][3]

Question 2: I need to deprotect an N-benzyl group, but my molecule also contains an alkene/alkyne that I want to preserve. What should I do?

Answer: This is a classic chemoselectivity challenge. Standard catalytic hydrogenolysis will almost certainly reduce carbon-carbon multiple bonds. You must switch to a non-reductive deprotection method.

  • Recommended Strategy: Oxidative Cleavage. Oxidative methods are ideal for this scenario as they are orthogonal to hydrogenation.

    • DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone): This is a powerful oxidant for cleaving benzyl groups, especially electron-rich ones like p-methoxybenzyl (PMB). For standard benzyl groups, the reaction can be promoted by photoirradiation with visible light, which allows for milder conditions and even catalytic use of DDQ.[8][9][10] This method shows excellent tolerance for functional groups like azides, alkenes, and alkynes that are incompatible with reductive methods.[8][9]

    • Other Oxidants: Reagents like ceric ammonium nitrate (CAN) or Oxone® combined with a bromide source can also be effective.[2][11]

  • Alternative Strategy: Base-Promoted Oxidation. For many common heterocycles (imidazoles, pyrazoles, indoles, etc.), a highly efficient method involves using potassium tert-butoxide (KOtBu) in DMSO with oxygen (from air or an O₂ balloon).[4][12] This reaction is rapid, high-yielding, and tolerant of various functional groups, including thioethers, which would poison a palladium catalyst.[4]

Question 3: My substrate is sensitive to strong acids, but reductive methods are also problematic. Are there any other options?

Answer: Yes. Beyond the oxidative methods mentioned above, Catalytic Transfer Hydrogenation (CTH) offers a milder reductive pathway that often avoids the need for strong acids or high-pressure hydrogen gas.

  • Causality & Method: CTH uses a hydrogen donor molecule in solution to generate hydrogen in situ on the catalyst surface. This avoids the need for gaseous H₂ and can often be performed at atmospheric pressure and room temperature or with gentle heating.[13] Microwave-assisted CTH can further accelerate the reaction.[14]

  • Common Hydrogen Donors:

    • Ammonium Formate (HCOONH₄): A highly effective and common choice. It is a user-friendly solid that decomposes on the catalyst surface to H₂, CO₂, and NH₃.[15][16]

    • Formic Acid (HCOOH): Also widely used, though it will create an acidic reaction environment.[13]

    • Cyclohexene or 1,4-Cyclohexadiene: These donors are converted to benzene during the reaction.[10][13]

CTH is an excellent first choice for sensitive substrates, but be aware that the fundamental issue of catalyst poisoning by nitrogen atoms can still occur.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best N-debenzylation method for my specific heterocycle?

This is a critical decision that depends entirely on the functional groups present in your molecule. The following decision tree provides a general guide.

G start Start: N-Benzyl Heterocycle q1 Are there other reducible groups? (alkenes, alkynes, nitro, etc.) start->q1 q2 Is the substrate sensitive to acid? q1->q2 No q3 Is the substrate sensitive to oxidation? q1->q3 Yes q4 Does the substrate contain sulfur? q2->q4 No m5 CTH or Hydrogenolysis (without acidic additive) q2->m5 Yes m2 Oxidative Cleavage (DDQ, CAN, etc.) q3->m2 No m3 Base-Promoted Oxidation (KOtBu/DMSO/O₂) q3->m3 Yes m1 Catalytic Hydrogenolysis (Pd/C, H₂) or CTH q4->m1 No q4->m2 m4 Acid-Catalyzed Cleavage (AlCl₃, TFA) q4->m4 Yes (if substrate is robust)

Caption: Decision tree for selecting an N-debenzylation method.

Q2: Can I selectively deprotect an N-benzyl group in the presence of an O-benzyl group?

This is very challenging as the C-N and C-O benzyl bonds have similar reactivity under standard hydrogenolysis conditions. However, selective N-debenzylation is sometimes possible.[1] The outcome is highly substrate-dependent, but methods involving stronger Lewis acids or specific oxidative conditions might offer some selectivity. It is crucial to run small-scale test reactions to determine the feasibility for your specific molecule.

Q3: What is the mechanism of catalyst poisoning by nitrogen heterocycles?

The lone pair of electrons on the nitrogen atom in both the starting material and the deprotected product can donate into the empty d-orbitals of the palladium metal. This forms a strong coordinate bond that occupies the catalyst's active sites, preventing the adsorption and activation of hydrogen and the benzyl group, thereby inhibiting the reaction.[3]

Method Comparison

The table below summarizes the key features of the most common N-debenzylation methods to aid in your selection process.

MethodReagents & ConditionsAdvantagesDisadvantagesFunctional Group Compatibility
Catalytic Hydrogenolysis Pd/C, H₂ (balloon or high pressure), MeOH/EtOH/EtOAcHigh yielding, clean byproducts (toluene), catalyst is recyclable.[17]Reduces other functional groups (alkenes, alkynes, Cbz, nitro), catalyst poisoning is common.[3][4]Poor with other reducible groups. Sensitive to sulfur.
Catalytic Transfer Hydrogenation (CTH) Pd/C, HCOONH₄ or HCOOH, MeOH/EtOH, refluxMilder than high-pressure H₂, avoids handling H₂ gas, often faster.[13][15]Can still poison catalyst, may require elevated temperatures.Better than H₂, but still reductive.
Acid-Catalyzed Cleavage AlCl₃, BBr₃, or TFA; often with a scavenger (anisole)Effective for robust substrates, non-reductive.[2][3]Harsh conditions, not suitable for acid-labile molecules, risk of Friedel-Crafts side reactions.[4]Good with reducible groups. Poor with acid-labile groups.
Oxidative Cleavage DDQ, CAN, Oxone®/KBr; often in CH₂Cl₂ or MeCN/H₂OExcellent chemoselectivity, preserves reducible groups.[2][8]Can oxidize other functional groups, requires stoichiometric oxidant (unless photocatalytic).[8]Excellent with reducible groups. Poor with other oxidizable groups (e.g., thiols, some alcohols).
Base-Promoted Oxidation KOtBu, DMSO, O₂ (air), room tempVery mild, non-acidic, non-reductive, fast.[4]Substrate scope is specific to certain heterocycles, requires anhydrous conditions.Tolerates thioethers, halogens, nitriles.[4]

Key Experimental Protocols

Protocol 1: General Procedure for Pd/C-Catalyzed Hydrogenolysis with Acidic Additive

This protocol is a robust starting point for many N-benzyl heterocycles.

Caption: Workflow for Pd/C-catalyzed hydrogenolysis.

Step-by-Step Method:

  • In a flask suitable for hydrogenation, dissolve the N-benzyl protected heterocycle (1.0 eq) in an appropriate solvent (e.g., Methanol or Ethyl Acetate).

  • Carefully add 10% Palladium on Carbon (5-10 mol % by weight).

  • Add glacial acetic acid (1.0 - 1.2 eq).

  • Seal the reaction vessel. If using a balloon, attach it to a three-way stopcock.

  • Carefully evacuate the flask under vacuum and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature. Adequate stirring is crucial for mass transfer of the hydrogen gas to the catalyst surface.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully vent the hydrogen atmosphere and flush the vessel with an inert gas (N₂ or Argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent.

  • Concentrate the combined filtrate under reduced pressure. The resulting crude product can then be purified by standard methods (chromatography, recrystallization, or an aqueous workup to remove the acid).

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

A milder, operationally simpler alternative to Protocol 1.[15]

  • To a round-bottom flask, add the N-benzyl substrate (1.0 eq), 10% Pd/C (an equal weight to the substrate is often effective), and a solvent like methanol.[15]

  • Add ammonium formate (approx. 5 equivalents) in a single portion.[15]

  • Fit the flask with a reflux condenser and stir the mixture at room temperature or heat to reflux.

  • Monitor the reaction by TLC/LC-MS. These reactions are often complete in 1-3 hours.

  • After completion, cool the mixture to room temperature and filter through Celite®, washing with methanol.

  • Evaporate the solvent under reduced pressure to yield the crude product for further purification.

Protocol 3: Oxidative Debenzylation with DDQ

An excellent choice for substrates with reducible functional groups.[8][10]

  • Dissolve the N-benzyl substrate (1.0 eq) in a solvent mixture, typically Dichloromethane/water or Acetonitrile/water.

  • Add DDQ (1.1 - 1.5 eq) portion-wise at room temperature. The reaction mixture will often turn dark.

  • Stir at room temperature and monitor by TLC. For less reactive benzyl groups, the reaction can be performed under irradiation with a strong visible light source (e.g., a blue or green LED).[8][9]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude material by column chromatography.

References

  • K. Tanaka, et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • A. A. Haddach, et al. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters. [Link]

  • K. Tanaka, et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. National Institutes of Health. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. commonorganicchemistry.com. [Link]

  • P. Li, et al. (2014). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. [Link]

  • H. Sajiki & K. Hirota. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Semantic Scholar. [Link]

  • H. Sajiki, et al. (1999). The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry. [Link]

  • H. Sajiki. (2015). Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. ResearchGate. [Link]

  • P. Li, et al. (2014). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health. [Link]

  • S. Das, et al. (2015). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ResearchGate. [Link]

  • Chem-Station. (2014). Benzyl (Bn) Protective Group. Chem-Station International Edition. [Link]

  • T. Naito, et al. (2010). ChemInform Abstract: p-Methoxybenzyl Group as a Protecting Group of the Nitrogen in Indole Derivatives: Deprotection by DDQ or Trifluoroacetic Acid. ResearchGate. [Link]

  • C. Cavedon, et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. National Institutes of Health. [Link]

  • C. Cavedon, et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]

  • G. Lavandera, et al. (2007). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. ResearchGate. [Link]

  • S. Ram & R. E. Ehrenkaufer. (1984). CTH Removal of N-Benzyl Groups. Rhodium Archive. [Link]

  • A. Salmimies, et al. (2021). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. ResearchGate. [Link]

  • M. Paradowska, et al. (2022). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-substituent from β-lactam derivatives. Molecules. [Link]

  • A. Sudalai, et al. (2007). Hydroxyl group deprotection reactions with Pd(OH)2/C: a convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals. Tetrahedron. [Link]

  • B. M. Adger, et al. (1987). Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups. SciSpace. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. organic-chemistry.org. [Link]

  • A. G. G. de la Torre, et al. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Electronic Supplementary Information. [Link]

  • A. A. Haddach, et al. (2002). An Efficient Method For The N-Debenzylation of Aromatic Heterocycles. Scribd. [Link]

  • Y. Yamamoto, et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ResearchGate. [Link]

  • S. J. Danishefsky & N. Mantlo. (1988). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. [Link]

  • U. T. Mueller-Westerhoff & A. Nazzal. (2018). NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. Sciforum. [Link]

  • F. Zhao, et al. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews. [Link]

  • A. Pieber & P. Seeberger. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]

  • J. P. Kutney & G. B. Fuller. (1974). Selective Debenzylation of Quaternary Salts. The Benzyl Group as an Excellent Protecting Group for Basic Nitrogen Compounds. Semantic Scholar. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H-NMR Characterization of 7-Benzyl-4,7-diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diazaspirocyclic Scaffolds and NMR Characterization

Diazaspiro[2.5]octane derivatives are a class of conformationally constrained saturated heterocycles that have garnered significant interest in medicinal chemistry. Their rigid three-dimensional architecture allows for precise spatial orientation of substituents, making them valuable scaffolds for the design of potent and selective ligands for various biological targets. The introduction of a benzyl group at the N7 position, as in 7-Benzyl-4,7-diazaspiro[2.5]octane, further expands the chemical space, offering opportunities for π-stacking interactions and metabolic stabilization.

Accurate structural elucidation is paramount in the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, stands as an indispensable tool for the unambiguous characterization of these complex molecules. The chemical shifts, coupling constants, and multiplicity of the proton signals provide a detailed fingerprint of the molecular structure, conformation, and electronic environment. This guide will dissect the ¹H-NMR spectrum of this compound, comparing it with key analogues to highlight the structural nuances revealed by this powerful analytical technique.

Analysis of the ¹H-NMR Spectrum of this compound

The ¹H-NMR spectrum of this compound presents a unique set of signals that can be rationalized by considering the electronic and steric influences of its constituent parts: the cyclopropane ring, the piperazine-like ring, and the N-benzyl group.

Key Spectral Features:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.32-7.22m5HAromatic protons (C₆H₅)
3.50s2HBenzylic protons (-CH₂-Ph)
2.97t, J=4.9Hz2HPiperazine ring protons
2.45br s2HPiperazine ring protons
2.22s2HPiperazine ring protons
1.49br1HNH proton
0.60-0.57m2HCyclopropane ring protons
0.44-0.41m2HCyclopropane ring protons

Interpretation and Causality:

  • Aromatic Region (δ 7.32-7.22): The multiplet in this region is characteristic of the five protons of the monosubstituted benzene ring. The integration confirms the presence of these five protons.

  • Benzylic Protons (δ 3.50): The singlet at 3.50 ppm corresponds to the two benzylic protons. The chemical shift is downfield due to the deshielding effect of the adjacent nitrogen atom and the aromatic ring.

  • Piperazine Ring Protons (δ 2.97, 2.45, 2.22): The protons on the piperazine-like ring appear as a set of signals in the aliphatic region. Their specific chemical shifts and multiplicities are influenced by their proximity to the nitrogen atoms, the spirocyclic center, and the bulky benzyl group, which can restrict conformational flexibility.

  • NH Proton (δ 1.49): The broad signal at 1.49 ppm is assigned to the proton on the secondary amine. Broadening is often observed for NH protons due to quadrupole effects of the nitrogen atom and potential chemical exchange.

  • Cyclopropane Ring Protons (δ 0.60-0.41): The most upfield signals in the spectrum are attributed to the protons of the cyclopropane ring. This significant shielding is a hallmark of cyclopropyl protons and is a consequence of the unique electronic structure of the three-membered ring. The magnetic anisotropy of the C-C bonds in the cyclopropane ring creates a shielding cone, causing protons attached to the ring to resonate at an unusually high field.[1][2]

Comparative ¹H-NMR Analysis

To fully appreciate the structural information encoded in the ¹H-NMR spectrum of this compound, a comparison with its parent compound and an N-protected analogue is highly instructive.

4,7-Diazaspiro[2.5]octane (Unsubstituted)
tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (N-Boc Analogue)

The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N4 position significantly alters the electronic environment and conformational dynamics of the molecule.

Expected Spectral Changes:

  • t-Butyl Protons: A prominent singlet integrating to nine protons would appear around δ 1.4 ppm.[3] This is a characteristic signal for the t-butyl group.

  • Piperazine Ring Protons: The chemical shifts of the adjacent piperazine protons would be expected to shift downfield due to the electron-withdrawing nature of the carbamate functionality.

  • NH Proton: The signal for the NH proton at the N7 position would still be present.

This comparison highlights how the substituent on the nitrogen atom dramatically influences the chemical shifts of the neighboring protons, providing a clear diagnostic tool for confirming the success of synthetic modifications.

The Influence of the Spirocyclic System

The spiro fusion of the cyclopropane and piperazine rings imposes significant conformational constraints. This rigidity can lead to diastereotopic protons, where chemically equivalent protons become magnetically non-equivalent due to the absence of a plane of symmetry. This can result in more complex splitting patterns than would be observed in a more flexible acyclic analogue. The anisotropic effect of the cyclopropane ring, as previously mentioned, is the most dominant feature, causing a pronounced upfield shift of its protons.[1][2][4]

Experimental Protocol for ¹H-NMR Analysis

To ensure the acquisition of high-quality and reproducible ¹H-NMR data for this compound and its analogues, the following experimental protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. For more polar analogues, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may be used. The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like N-H.[5]

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters (400 MHz Spectrometer):

  • Pulse Sequence: A standard single-pulse sequence is typically sufficient for routine ¹H-NMR.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Spectral Width: A spectral width of 12-16 ppm is generally sufficient to cover the expected range of proton chemical shifts.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Visualization of Key Structural Features

To visually represent the structure of this compound and the connectivity of its proton environments, the following diagrams are provided.

Caption: Molecular structure of this compound.

G cluster_aromatic Aromatic Region cluster_benzylic Benzylic Region cluster_piperazine Piperazine Region cluster_cyclopropane Cyclopropane Region Aromatic_H δ 7.32-7.22 (m, 5H) Aromatic Protons Benzylic_H δ 3.50 (s, 2H) Benzylic Protons Piperazine_H1 δ 2.97 (t, 2H) Piperazine_H2 δ 2.45 (br s, 2H) Piperazine_H3 δ 2.22 (s, 2H) NH_H δ 1.49 (br, 1H) NH Proton Cyclopropane_H δ 0.60-0.41 (m, 4H) Cyclopropane Protons

Caption: ¹H-NMR Signal Assignments for this compound.

Conclusion

The ¹H-NMR characterization of this compound provides a wealth of structural information that is critical for its application in drug discovery and development. The distinct chemical shifts of the cyclopropyl, piperazinyl, benzylic, and aromatic protons serve as a definitive fingerprint for this molecule. Through comparative analysis with related structures, the influence of the N-benzyl group and the spirocyclic system on the proton chemical shifts is clearly demonstrated. The detailed experimental protocol provided herein offers a robust framework for obtaining high-quality, reproducible NMR data. This comprehensive guide serves as a valuable resource for scientists working with this important class of heterocyclic compounds, enabling confident structural assignment and facilitating further synthetic and medicinal chemistry endeavors.

References

  • Baranac-Stojanović, M. (2014). 1H-NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Molecular Modeling, 20(2), 2097. [Link]

  • Klein-Jacob, A., & Kleinpeter, E. (2015). Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry. The Journal of Physical Chemistry A, 119(18), 4268–4276. [Link]

  • Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. (n.d.). 4,7-Diazaspiro[2.5]octane. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate. Retrieved from [Link]

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The Analytical Challenge: Profiling 7-Benzyl-4,7-diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 7-Benzyl-4,7-diazaspiro[2.5]octane: A Comparative Methodological Review

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates such as this compound, a key building block in the synthesis of more complex molecules, demand rigorous analytical scrutiny.[1] Impurities originating from starting materials, by-products, or degradation can compromise the entire synthetic pathway and, ultimately, the safety of the final drug product.[2][3]

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of this compound. We will delve into a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method as the primary recommended approach, offering a detailed protocol and the scientific rationale behind its development. Furthermore, we will objectively compare this technique with powerful orthogonal methods, including Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs, ensuring the highest standards of scientific integrity.

Understanding the physicochemical properties of this compound (Molecular Formula: C₁₃H₁₈N₂) is paramount for selecting an appropriate analytical method.[4] The molecule possesses a tertiary amine and a secondary amine within a spirocyclic system, making it polar and basic. The benzyl group provides a UV chromophore, but its molar absorptivity may be insufficient for detecting trace impurities with different structural features. This combination of properties—polarity and a potentially weak chromophoric response for impurities—positions LC-MS as an ideal first-line technique due to its high sensitivity and universal applicability to ionizable compounds.[5][6]

Part 1: The Recommended Approach — High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone of modern pharmaceutical analysis, combining the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[6] This hyphenated technique is exceptionally well-suited for purity assays, as it can separate the main compound from its impurities while simultaneously providing molecular weight information crucial for impurity identification.[7][8]

Causality Behind the LC-MS Method Design

The development of a robust LC-MS method is a systematic process. For a polar, basic compound like this compound, a reversed-phase (RP) chromatographic approach is typically the starting point.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography.[9] Its non-polar stationary phase provides effective retention for a wide range of organic molecules.

  • Mobile Phase: A mobile phase consisting of water and a polar organic solvent (like acetonitrile or methanol) is used. To ensure good peak shape for a basic analyte, an acid modifier such as formic acid is essential.[9] The acid protonates the amine functional groups, reducing peak tailing caused by interactions with residual silanols on the silica-based stationary phase.

  • Ionization Source: Electrospray Ionization (ESI) is the most common and effective ionization technique for polar molecules like our target compound, typically forming a protonated molecule [M+H]⁺ in positive ion mode.[5][10]

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is preferred for impurity profiling. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[10] However, a more common single quadrupole or triple quadrupole (QqQ) mass spectrometer also provides the requisite sensitivity and selectivity for purity determination.[5]

Experimental Protocol: LC-MS Purity Assay

This protocol is a self-validating system designed to ensure robust and reproducible results.

1. Sample and Standard Preparation:

  • Accurately weigh approximately 10 mg of the this compound test sample.
  • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL. This serves as the stock solution.
  • Prepare a working solution by diluting the stock solution to 0.1 mg/mL (100 µg/mL) using the same diluent.

2. Chromatographic Conditions:

  • Instrument: HPLC or UHPLC system coupled to a mass spectrometer.
  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: | Time (min) | %B | | :--- | :--- | | 0.0 | 5 | | 1.0 | 5 | | 8.0 | 95 | | 10.0 | 95 | | 10.1 | 5 | | 12.0 | 5 |
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Scan Range: m/z 50-1000.
  • Data Acquisition: Full Scan Mode. The expected protonated molecule [M+H]⁺ for this compound is m/z 203.15.[4]

4. Data Analysis and Purity Calculation:

  • Integrate the peak area of the main compound and all detected impurities in the total ion chromatogram (TIC).
  • Calculate purity using the area percent method:
  • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

5. Method Validation:

  • To ensure the method is fit for its intended purpose, it must be validated according to regulatory guidelines such as those from the FDA or ICH.[11][12][13] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Visualization: LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Separation on C18 Column Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Integrate Integrate Peaks (TIC) Detect->Integrate Identify Identify Impurities (m/z) Detect->Identify Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for LC-MS Purity Analysis.

Part 2: Comparative Analysis of Alternative Methodologies

While LC-MS is a powerful primary technique, orthogonal methods are crucial for a comprehensive purity assessment. An orthogonal method relies on a different scientific principle, providing a more robust and complete picture of a sample's purity.[14]

A. Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[15]

  • Principle & Rationale: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This fundamental principle allows for highly accurate and precise quantification without the need for a reference standard of the analyte itself.[14] It is non-destructive and provides structural information that can help identify impurities.[16][17]

  • Key Advantages: Orthogonal to chromatographic techniques, provides absolute quantification, and is non-destructive.[14][16]

  • Limitations: Lower sensitivity compared to MS, and complex spectra can suffer from peak overlap, which may require 2D NMR techniques to resolve.[14]

  • Preparation: Accurately weigh ~15 mg of the this compound sample and ~10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial.

  • Dissolution: Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz). Ensure a long relaxation delay (D1 ≥ 5x the longest T₁ of interest) to allow for full magnetization recovery, which is critical for accurate integration.

  • Data Processing: Process the spectrum (phasing, baseline correction) and carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Calculation: Calculate the purity using the following equation:

    • Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

      • Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[18]

  • Principle & Rationale: For the target analyte, GC-MS would be suitable if it is thermally stable and sufficiently volatile. It excels at detecting volatile impurities, such as residual solvents from the synthesis, which are difficult to analyze by LC-MS.[19]

  • Key Advantages: Excellent chromatographic resolution for volatile compounds.[20] Mass spectral libraries (like NIST) can often provide rapid identification of unknown impurities.[21]

  • Limitations: The analyte may degrade at the high temperatures used in the GC inlet, and non-volatile impurities will not be detected.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.

  • GC Conditions:

    • Column: DB-5ms or equivalent (low-polarity phase), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C (Split mode, e.g., 50:1).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-550.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Calculate purity based on peak area percentage.

C. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is one of the most common and accessible techniques for purity determination in the pharmaceutical industry.[19]

  • Principle & Rationale: This method separates compounds based on their interaction with the stationary phase, and a UV detector measures the absorbance of the eluting compounds at a specific wavelength. The benzyl group in the target molecule allows for UV detection.

  • Key Advantages: Robust, reliable, and cost-effective. Widely available in most analytical laboratories.

  • Limitations: Its primary weakness is that an impurity must possess a chromophore to be detected.[22] If a process-related impurity lacks a UV-absorbing structure, it will be invisible to the detector, leading to an overestimation of the main compound's purity.[23] Sensitivity and specificity are significantly lower than with MS detection.

  • Sample Preparation: Prepare the sample as described in the LC-MS protocol (0.1 mg/mL).

  • Chromatographic Conditions: Use the same LC conditions (column, mobile phase, gradient) as the LC-MS method.

  • UV Detection:

    • Detector: Photodiode Array (PDA) or Variable Wavelength Detector (VWD).

    • Wavelength: Monitor at a wavelength appropriate for the benzyl chromophore, typically around 254 nm or the absorbance maximum determined from a PDA scan.

  • Data Analysis: Calculate purity using the area percent method as described for LC-MS.

Part 3: Synthesizing the Data — A Comparative Guide

Choosing the right analytical tool requires a clear understanding of the strengths and weaknesses of each technique in the context of the analytical goal.

Quantitative Data Summary: Method Comparison
FeatureLC-MSqNMRGC-MSHPLC-UV
Selectivity Very HighHighHigh (for volatiles)Moderate
Sensitivity Very High (pg-ng)Low (µg-mg)High (pg-ng)Moderate (ng-µg)
Quantitation Relative (Area %)Absolute (Primary)Relative (Area %)Relative (Area %)
Impurity ID Excellent (MW, Formula)Good (Structure)Excellent (Library Match)Poor (RT only)
Universality High (for ionizable)High (for soluble)Limited to VolatilesLimited to Chromophores
Throughput HighLowHighHigh
Cost/Complexity HighHighModerateLow
Visualization: Method Selection Framework

The selection of a purity method is a logic-driven process based on the specific requirements of the analysis at different stages of drug development.

Method_Selection cluster_goals cluster_methods start Analytical Goal? routine Routine Purity Check (Known Impurities) start->routine unknown Impurity Profile & ID (Unknowns Present) start->unknown absolute Absolute Purity (Reference Standard) start->absolute volatile Residual Solvents? start->volatile hplcuv HPLC-UV routine->hplcuv Cost-effective lcms LC-MS unknown->lcms Best for ID qnmr qNMR absolute->qnmr Primary Method combo LC-MS + qNMR (Comprehensive) absolute->combo Highest Confidence gcms GC-MS volatile->gcms Specific for Volatiles

Caption: Decision framework for selecting a purity method.

Conclusion

For the comprehensive purity analysis of this compound, a well-developed LC-MS method stands as the most powerful and informative primary technique. It offers an unparalleled combination of sensitivity and selectivity, enabling both the quantification of purity and the structural elucidation of unknown impurities.

However, true scientific rigor in pharmaceutical development is achieved through orthogonality. Relying on a single analytical technique is insufficient. Therefore, supplementing LC-MS with an orthogonal method like Quantitative NMR (qNMR) is highly recommended for establishing the absolute purity of key batches or reference materials. qNMR provides an independent, fundamental measure of purity that is not susceptible to the same potential biases as chromatography. Additionally, GC-MS should be employed to specifically investigate volatile impurities and residual solvents, which are critical quality attributes.

By strategically combining these methodologies, researchers can build a complete and trustworthy purity profile for this compound, ensuring the quality and integrity of this critical intermediate and safeguarding the subsequent stages of drug development.

References

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A Comparative Guide to the Synthesis of 4,7-Diazaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4,7-diazaspiro[2.5]octane scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique vector for substituent placement, enabling precise interactions with biological targets. This spirocyclic diamine core is a key component in a variety of therapeutic candidates, including kinase inhibitors for oncology and novel agents targeting the central nervous system.[1][2][3] The growing interest in these compounds necessitates the development of efficient, scalable, and safe synthetic routes.

This guide provides an in-depth comparison of the primary synthetic strategies for accessing 4,7-diazaspiro[2.5]octane derivatives. We will dissect the causality behind the experimental choices, present detailed protocols for key transformations, and offer field-proven insights to guide researchers in selecting the optimal route for their specific objectives.

Route 1: The Malonic Ester Pathway

This classical approach builds the spirocyclic core from fundamental and inexpensive starting materials, making it an attractive option for large-scale synthesis. The strategy hinges on first constructing the cyclopropane ring and subsequently forming the piperazine ring.[1][4]

Mechanistic Rationale & Workflow

The synthesis begins with the cyclopropanation of diethyl malonate using 1,2-dibromoethane. This reaction is typically facilitated by a base like potassium carbonate or potassium bicarbonate and a phase-transfer catalyst (e.g., Bu₄NBr) to enhance reactivity.[1][4] The resulting 1,1-cyclopropanedicarboxylate is then selectively hydrolyzed to a monoester, which undergoes a Hofmann or Curtius rearrangement to install the first nitrogen atom. Subsequent steps involve cyclization with an appropriate N-protected aminoethanol derivative or a similar two-carbon unit, followed by reduction of the resulting cyclic imide or diamide to furnish the 4,7-diazaspiro[2.5]octane core. The use of a Boc (tert-butoxycarbonyl) protecting group is common, as it provides stability during multi-step reactions and can be easily removed under mild acidic conditions.[5]

Route1_Workflow cluster_cyclopropane Cyclopropane Formation cluster_piperazine Piperazine Ring Assembly A Diethyl Malonate B 1,1-Cyclopropane dicarboxylic Acid Diethyl Ester A->B 1,2-Dibromoethane, K₂CO₃, DMF C 1,1-Cyclopropane dicarboxylic Acid Monoethyl Ester B->C Selective Hydrolysis D Cyclopropylamine Intermediate C->D Hofmann or Curtius Rearrangement E 5,8-Dioxo-4,7-diazaspiro [2.5]octane D->E Acylation & Cyclization F 4,7-Diazaspiro [2.5]octane E->F Reduction (e.g., BH₃, NaBH₄) G N-Boc-4,7-diazaspiro [2.5]octane F->G (Boc)₂O Route2_Workflow A 1-Aminocyclopropane carboxylic Acid B Ethyl 1-Aminocyclopropane carboxylate A->B Esterification (EtOH, SOCl₂) C Bromoacetamide Intermediate B->C Acylation with Bromoacetyl Bromide D 7-Benzyl-4,7-diazaspiro [2.5]octane-5,8-dione C->D Cyclization with Benzylamine E 7-Benzyl-4,7-diazaspiro [2.5]octane D->E Reduction (e.g., LiAlH₄, BH₃) Route3_Workflow A PMB-(1-(hydroxymethyl) cyclopropyl)carbamate B Activated Intermediate (e.g., Tosylate) A->B Activation (e.g., TsCl) C Linear Diamine Precursor B->C Substitution with Protected Aminoethanol D Cyclized Intermediate (Amide/Imide) C->D Deprotection & Cyclization E 4,7-Diazaspiro [2.5]octane Derivative D->E Reduction (Safer Reagents)

Sources

The Spirocyclic Advantage: A Comparative Guide to Enhancing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of molecules with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. Medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) structures to better engage with complex biological targets.[1] Among these 3D scaffolds, spirocycles—ring systems fused at a single atom—have emerged as a powerful tool for optimizing drug candidates.[2][3] This guide provides an in-depth comparison of the biological activity and physicochemical properties of spirocyclic compounds versus their non-spirocyclic analogs, supported by experimental data and detailed protocols.

The Rationale for Rigidity: Why Go Spiro?

The introduction of a spirocyclic moiety into a molecule imparts a significant degree of conformational rigidity.[4][5] Unlike flexible, non-spirocyclic chains or rings that can adopt numerous conformations, a spirocycle locks a portion of the molecule into a more defined spatial arrangement. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[4] Furthermore, the rigid 3D geometry of spirocycles allows for precise vectoring of substituents into a protein's binding pocket, enabling more optimal interactions.[2][6]

Beyond enhancing potency, the increased sp³ character of spirocyclic compounds often leads to improved physicochemical properties, such as increased solubility and metabolic stability, and a reduction in off-target effects like hERG channel inhibition.[3][7][8]

Case Study: Optimization of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists

To illustrate the transformative impact of incorporating a spirocycle, we will examine the optimization of a series of MCHR1 antagonists. MCHR1 is a G-protein coupled receptor in the central nervous system that regulates feeding behavior and energy homeostasis, making it an attractive target for anti-obesity therapies. A significant challenge in the development of MCHR1 antagonists has been achieving a balance of potency, selectivity (particularly against the hERG channel), and favorable pharmacokinetic properties for brain penetration.

In a lead optimization program, a non-spirocyclic lead compound containing a morpholine ring was identified. While potent, this compound suffered from suboptimal physicochemical properties. To address these liabilities, a spirocyclic analog incorporating a 2-oxa-6-azaspiro[3.3]heptane moiety was synthesized and evaluated.

G cluster_0 Lead Optimization Workflow Non-Spirocyclic_Lead Non-Spirocyclic Lead (Morpholine Analog) Spirocyclic_Analog Spirocyclic Analog (2-Oxa-6-azaspiro[3.3]heptane) Biological_Screening Biological & PK Screening - MCHR1 Affinity & Function - hERG Inhibition - Metabolic Stability - In Vivo PK

Caption: Lead optimization workflow from a non-spirocyclic to a spirocyclic analog.

Comparative Biological Data

The following tables summarize the quantitative comparison between the non-spirocyclic morpholine lead and its spirocyclic analog.

Table 1: In Vitro Potency and Selectivity

CompoundMCHR1 Binding Affinity (Ki, nM)MCHR1 Functional Activity (IC50, nM)hERG Inhibition (IC50, µM)Selectivity (hERG IC50 / MCHR1 IC50)
Non-Spirocyclic (Morpholine)5.2152.5167
Spirocyclic Analog 1.8 8 > 30 > 3750

Table 2: Physicochemical and Pharmacokinetic Properties

CompoundclogPAqueous Solubility (µM)Human Liver Microsomal Stability (% remaining at 60 min)Mouse Pharmacokinetics (Oral Bioavailability, %)
Non-Spirocyclic (Morpholine)3.8122515
Spirocyclic Analog 2.5 55 85 45

Analysis of the Spirocyclic Advantage

The data clearly demonstrates the profound benefits of the spirocyclic scaffold in this MCHR1 antagonist series.

  • Enhanced Potency: The spirocyclic analog exhibits a nearly 3-fold improvement in binding affinity (Ki) and a 2-fold enhancement in functional potency (IC50) compared to its non-spirocyclic counterpart. This is likely due to the rigid spirocyclic core pre-organizing the molecule into a more favorable conformation for binding to the MCHR1 receptor.

  • Dramatically Improved Selectivity: A major liability of many CNS-active compounds is off-target inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias. The flexible morpholine analog showed moderate hERG inhibition, posing a significant safety risk. In stark contrast, the rigid spirocyclic analog displayed no significant hERG inhibition at the concentrations tested, resulting in a greater than 22-fold improvement in selectivity. This highlights how conformational constraint can "design out" interactions with off-targets.

  • Superior Physicochemical Properties: The spirocyclic analog demonstrates a lower lipophilicity (clogP), which is often desirable for CNS drugs to minimize non-specific binding and improve safety profiles. This reduction in lipophilicity, coupled with the increased sp³ character, also contributed to a more than 4-fold increase in aqueous solubility.

  • Increased Metabolic Stability and Oral Bioavailability: The spirocyclic core is less susceptible to metabolic degradation compared to the more flexible morpholine ring, as evidenced by the significantly higher percentage of compound remaining after incubation with human liver microsomes. This improved metabolic stability directly translated to a 3-fold increase in oral bioavailability in mice, a critical parameter for a successful oral drug.

Experimental Methodologies

The following are detailed protocols for the key assays used to generate the comparative data.

MCHR1 Receptor Binding Assay

G Start Start Prepare_Membranes Prepare cell membranes expressing human MCHR1 Start->Prepare_Membranes Incubate Incubate membranes with radioligand ([125I]-MCH) and test compound Prepare_Membranes->Incubate Filter Filter through glass fiber filters to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Measure_Radioactivity Measure radioactivity on filters using a scintillation counter Wash->Measure_Radioactivity Analyze Calculate Ki values from competition binding curves Measure_Radioactivity->Analyze End End Analyze->End

Caption: Workflow for the MCHR1 receptor binding assay.

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human MCHR1 are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of radiolabeled MCH (e.g., [¹²⁵I]-MCH) and varying concentrations of the test compound.

  • Incubation: The plate is incubated for 90 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

hERG Inhibition Assay (Automated Patch Clamp)
  • Cell Culture: CHO or HEK293 cells stably expressing the hERG channel are cultured and prepared for the assay.

  • Compound Preparation: Test compounds are serially diluted to a range of concentrations.

  • Automated Patch Clamp: The assay is performed on an automated patch-clamp platform. The cells are captured, and a whole-cell patch clamp configuration is established.

  • Voltage Protocol: A specific voltage protocol is applied to elicit hERG channel currents. The tail current is measured as an indicator of channel activity.

  • Compound Application: The cells are exposed to vehicle control followed by increasing concentrations of the test compound.

  • Data Acquisition and Analysis: The inhibition of the hERG tail current is measured at each compound concentration. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Pharmacokinetic Study in Mice
  • Animal Dosing: Male C57BL/6 mice are fasted overnight and then administered the test compound via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples are collected from a subset of animals at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: The blood samples are processed to isolate plasma.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).

Conclusion

The strategic incorporation of a spirocyclic scaffold represents a powerful approach in modern medicinal chemistry to overcome common challenges in drug discovery. As demonstrated with the MCHR1 antagonist case study, replacing a flexible, non-spirocyclic moiety with a rigid spirocycle can lead to simultaneous improvements in potency, selectivity, and pharmacokinetic properties. The conformational constraint afforded by the spirocycle not only enhances target engagement but also mitigates off-target interactions and improves the overall drug-like properties of the molecule. This guide underscores the importance of considering 3D architecture in molecular design to accelerate the development of safer and more effective medicines.

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  • Sun, D., et al. (2024). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 29(4), 793. Available from: [Link]

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The Spiro[2.5]octane Scaffold: A Superior Alternative to Piperazine for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Drug Development Professionals

The piperazine ring, a ubiquitous six-membered heterocycle, has long been a stalwart in medicinal chemistry. Its commercial availability, synthetic tractability, and favorable physicochemical properties have cemented its status as a privileged scaffold in a multitude of approved drugs. However, the very features that make piperazine attractive can also be its Achilles' heel, presenting significant challenges in modern drug discovery, most notably metabolic instability and off-target effects.

This guide presents a compelling case for the strategic replacement of the traditional piperazine moiety with the spiro[2.5]octane core, a conformationally restricted, three-dimensional scaffold. By delving into the comparative physicochemical properties, metabolic stability, and conformational analysis, we will demonstrate how this bioisosteric replacement can lead to the development of safer and more efficacious drug candidates. This analysis is supported by experimental data from the literature, including a pivotal case study on the PARP inhibitor, Olaparib.

The Piperazine Predicament: When a Privileged Scaffold Becomes a Liability

The utility of the piperazine ring in drug design is undeniable. It often imparts aqueous solubility and provides convenient handles for synthetic elaboration. However, its conformational flexibility and susceptibility to metabolism can lead to several undesirable outcomes:

  • Metabolic Instability: The N-H bonds and adjacent methylene groups of the piperazine ring are prime targets for cytochrome P450 (CYP) enzymes, leading to rapid metabolism through N-dealkylation and oxidation. This can result in poor pharmacokinetic profiles and the formation of potentially reactive metabolites.

  • Off-Target Activity: The flexible nature of the piperazine ring allows it to adopt multiple conformations, potentially leading to promiscuous binding to unintended biological targets, which can cause adverse side effects.

  • High Basicity: The presence of two nitrogen atoms often results in high basicity (pKa), which can lead to issues with cell permeability and potential for cardiotoxicity through interactions with the hERG channel.

The Spiro[2.5]octane Solution: A Paradigm Shift in Scaffold Design

The spiro[2.5]octane core, particularly its nitrogen-containing analogue 6-azaspiro[2.5]octane, emerges as a powerful bioisostere for piperazine. Its defining feature is the spirocyclic fusion of a cyclopropane and a cyclohexane ring, which imparts a rigid, three-dimensional geometry. This unique structural constraint is the source of its significant advantages in drug design.

Physicochemical Property Comparison: A Quantitative Look
PropertyPiperazine6-Azaspiro[2.5]octaneAdvantage of Spiro[2.5]octane
Molecular Weight ( g/mol ) 86.14111.18[1]Increased three-dimensionality for a modest increase in molecular weight.
Calculated logP (XLogP3) -1.21.3[1]Increased lipophilicity, which can enhance membrane permeability.
pKa (of conjugate acid) ~9.8 and ~5.7Potentially higher than piperazineThe γ-positioning of the second heteroatom (if present) can increase basicity. This needs careful consideration in design.
Aqueous Solubility HighGenerally lower than piperazineModulated solubility can be advantageous for optimizing ADME properties.
Fraction of sp3 Carbons (Fsp3) 0.671.0Higher Fsp3 character is associated with improved clinical success rates.

Note: The pKa of 6-azaspiro[2.5]octane is not experimentally reported in the searched literature but is expected to be influenced by the ring system.

The increased lipophilicity of the spiro[2.5]octane core can be a double-edged sword. While it can improve membrane permeability and target engagement, excessive lipophilicity can lead to poor solubility and increased off-target binding. Therefore, careful molecular design is crucial to balance this property.

Conformational Rigidity: The Key to Specificity

The most significant advantage of the spiro[2.5]octane core lies in its conformational rigidity. Unlike the flexible chair-boat interconversion of the piperazine ring, the spirocyclic system locks the molecule into a more defined three-dimensional shape.

cluster_0 Piperazine Conformations cluster_1 Spiro[2.5]octane Conformation Piperazine Piperazine Chair Chair Conformation Piperazine->Chair Low energy Boat Boat Conformation Piperazine->Boat Higher energy Spiro Spiro[2.5]octane Rigid Rigid 3D Structure Spiro->Rigid Fixed

Caption: Conformational flexibility of piperazine versus the rigidity of the spiro[2.5]octane core.

This conformational constraint has profound implications for drug-receptor interactions:

  • Enhanced Selectivity: By presenting a more defined pharmacophore, the spiro[2.5]octane core can lead to more specific interactions with the target receptor, reducing off-target binding and associated side effects.

  • Improved Potency: The pre-organization of the molecule in a bioactive conformation can reduce the entropic penalty of binding, leading to higher affinity and potency.

Metabolic Stability: Designing Drugs that Last

The metabolic Achilles' heel of piperazine is a primary driver for seeking its bioisosteres. The spiro[2.5]octane core offers a significant advantage in this regard. The absence of N-H bonds (in the case of a tertiary amine) and the steric shielding of the carbon skeleton by the cyclopropane ring can significantly hinder metabolic attack by CYP enzymes.

Piperazine Piperazine Metabolism CYP450 Metabolism Piperazine->Metabolism Metabolites N-dealkylation, Oxidation Products Metabolism->Metabolites Leads to instability Spiro[2.5]octane Spiro[2.5]octane Core Stability Increased Metabolic Stability Spiro[2.5]octane->Stability Resists metabolism

Caption: Metabolic pathways of piperazine versus the stability of the spiro[2.5]octane core.

Case Study: The Olaparib Analogue – A Triumph of Spirocyclic Design

A compelling example of the advantages of replacing a piperazine with a spirocyclic diamine comes from a study on analogues of the PARP inhibitor Olaparib.[2][3][4][5][6] In this study, the piperazine moiety of Olaparib was replaced with various diazaspiro systems.

One of the synthesized analogues, 10e , which incorporates a diazaspiro core, exhibited high affinity for PARP-1 (IC50 = 12.6 nM) and, crucially, did not induce DNA damage at concentrations where Olaparib did.[3] This reduction in cytotoxicity is a significant finding, suggesting that the spirocyclic analogue possesses a superior safety profile. The authors attribute this to the unique chemical space occupied by the spirodiamine that is inaccessible to the more flexible piperazine, leading to a reduction in off-target interactions.[3]

This case study provides strong evidence that a spirocyclic core can serve as a viable and advantageous structural surrogate for the piperazine ring, leading to compounds with improved pharmacological properties.

Experimental Protocols: A Guide to Comparative Analysis

To facilitate the direct comparison of spiro[2.5]octane-containing compounds with their piperazine counterparts, the following standard experimental protocols are recommended.

Determination of logP (Lipophilicity)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity.

Method: Shake-Flask Method (OECD Guideline 107)

  • Preparation of Phases: Prepare mutually saturated n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4).

  • Dissolution: Dissolve a known amount of the test compound in the aqueous phase.

  • Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process.

  • Quantification: Determine the concentration of the test compound in both the aqueous and n-octanol phases using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of pKa

The pKa value is essential for understanding the ionization state of a compound at physiological pH.

Method: Potentiometric Titration

  • Sample Preparation: Prepare a solution of the test compound of known concentration in water or a suitable co-solvent system.

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa is determined from the half-equivalence point(s) of the titration.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Method: Liver Microsomal Stability Assay

  • Reagents: Human liver microsomes (HLM), NADPH regenerating system, and the test compound.

  • Incubation Mixture: Prepare an incubation mixture containing the test compound at a specific concentration (e.g., 1 µM) in a phosphate buffer (pH 7.4) with HLM.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

Conclusion: Embracing Three-Dimensionality for Superior Drug Design

The strategic replacement of the traditional piperazine ring with the spiro[2.5]octane core represents a significant step forward in the quest for safer and more effective medicines. The inherent three-dimensionality and conformational rigidity of the spiro[2.5]octane scaffold offer a powerful tool to overcome the metabolic instability and off-target effects often associated with its more flexible predecessor.

As demonstrated by the compelling case of the Olaparib analogue, this bioisosteric replacement can lead to compounds with enhanced target specificity and a reduced propensity for cytotoxicity. While further direct comparative studies are warranted to fully elucidate the quantitative differences in physicochemical properties, the existing evidence strongly supports the adoption of the spiro[2.5]octane core as a superior alternative in modern drug design. By embracing the principles of three-dimensional thinking and scaffold hopping, researchers can unlock new avenues for the development of next-generation therapeutics with improved clinical outcomes.

References

  • Reilly, S., Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]

  • Reilly, S., Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. [Link]

  • Mykhailiuk, P., Tolmachev, A., et al. (2020). Piperazine bioisosteres for drug design. ACS Fall 2020 Virtual Meeting. [Link]

  • PubChem. (n.d.). 6-Azaspiro[2.5]octane. PubChem. Retrieved from [Link]

  • Waring, M. J. (2015). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]

  • Zeidan, M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. PubMed. [Link]

  • Zeidan, M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. ResearchGate. [Link]

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Understanding the Impurity Profile: A Synthesis-Driven Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Assessment of Synthetic 7-Benzyl-4,7-diazaspiro[2.5]octane

For researchers and professionals in drug development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, safety, and the ultimate success of a therapeutic candidate. This compound, a valuable spirocyclic diamine scaffold, serves as a critical building block in the synthesis of novel bioactive molecules, particularly those targeting the central nervous system.[1][2][3][4] Its structural integrity and purity directly influence the downstream synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of key analytical methodologies for assessing the purity of this compound. Moving beyond a simple listing of techniques, we delve into the causality behind experimental choices, offering a self-validating framework for robust purity determination. The objective is to equip scientists with the rationale to select and implement the most appropriate analytical strategy for their specific developmental phase.

A logical approach to purity assessment begins with understanding the potential impurities that may arise during synthesis. The common synthetic routes to this compound, such as the reduction of a dione intermediate or the direct benzylation of the parent diazaspirocycle, can introduce a variety of process-related impurities.[1][5][6][7]

Potential Impurities Include:

  • Unreacted Starting Materials: Residual 4,7-diazaspiro[2.5]octane-4-carboxylate or benzyl bromide.[1]

  • Reaction Intermediates: Incomplete reduction of dione precursors.[6][7]

  • By-products: Compounds formed from side reactions, such as products of over-alkylation or alternative cyclization pathways.

  • Reagents and Solvents: Residual process solvents (e.g., acetonitrile, tetrahydrofuran) and reagents (e.g., triethylamine, sodium borohydride).[5][7]

  • Degradation Products: Compounds formed during workup or storage, potentially through oxidation or hydrolysis.

A robust purity assessment strategy must be capable of separating, identifying, and quantifying these diverse species.

Orthogonal Analytical Techniques: A Comparative Analysis

No single analytical technique can provide a complete picture of a compound's purity. An integrated, multi-technique (orthogonal) approach is essential for a comprehensive evaluation. We will compare four principal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity and assay determination.[8][9] Its strength lies in the precise quantification of non-volatile and thermally labile organic impurities.

Causality of Method Choice: The polarity and UV-active benzyl group of this compound make it an ideal candidate for Reversed-Phase HPLC with UV detection. A Diode Array Detector (DAD) is particularly powerful as it can assess peak purity, ensuring that a single chromatographic peak does not hide co-eluting impurities.[10]

Experimental Protocol: Stability-Indicating HPLC-DAD Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: X-Bridge C18 column (e.g., 4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase:

    • A: 0.025 M Potassium Phosphate (KH₂PO₄), pH adjusted to 2.5 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient Elution: A time-programmed gradient (e.g., starting with 10% B, increasing to 90% B over 20 minutes) is necessary to elute both polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD set at 210 nm and 254 nm. Data is also collected across a wider range (e.g., 200-400 nm) for peak purity analysis.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial composition) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm filter before injection.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[11][12][13]

Strengths vs. Limitations:

  • High Precision & Accuracy: Unmatched for quantitative analysis of known and unknown impurities.

  • Specificity: A well-developed stability-indicating method can resolve the parent compound from all potential process and degradation impurities.[8][10]

  • Dependency on Standards: Accurate quantification of a specific impurity requires a corresponding reference standard. In their absence, estimations are made using relative response factors.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect DAD Detection (200-400 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities (% Area) Integrate->Quantify Purity Assess Peak Purity Integrate->Purity

Fig. 1: HPLC-DAD Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile compounds. Its primary role in this context is not for the analysis of the parent compound itself (due to its relatively high boiling point and polarity), but for the detection of residual solvents and volatile process impurities.

Causality of Method Choice: Pharmaceutical intermediates must be controlled for residual solvents, as they offer no therapeutic benefit and can pose safety risks. GC-MS provides the necessary sensitivity and specificity for this task. A headspace injection technique is often preferred to avoid contaminating the system with the non-volatile API.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: GC system with a headspace autosampler coupled to a Mass Spectrometer.

  • Column: A low-polarity column, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute a wide range of solvents.

  • Headspace Parameters:

    • Vial Equilibration Temperature: ~80-100°C.

    • Equilibration Time: ~15-20 minutes.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-350.

  • Sample Preparation: Accurately weigh the sample (~100 mg) into a headspace vial and dissolve/disperse in a high-boiling point solvent like DMSO or DMF.

  • Identification: Identify solvents by comparing their retention times and mass spectra against a validated library (e.g., NIST).[14]

Strengths vs. Limitations:

  • High Sensitivity: Can detect solvents at parts-per-million (ppm) levels.

  • Definitive Identification: Mass spectra provide a unique fingerprint for compound identification.[15]

  • Limited Scope: Not suitable for non-volatile impurities or the parent compound without derivatization, which adds complexity.[16]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing Sample Weigh Sample into Vial Dissolve Add High-Boiling Solvent (e.g., DMSO) Sample->Dissolve Seal Seal Vial Dissolve->Seal Incubate Incubate & Equilibrate Vial Headspace Seal->Incubate Inject Inject Headspace Vapor into GC Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Identify Peaks via Library Match Detect->Identify Quantify Quantify Solvents (External Standard) Identify->Quantify

Fig. 2: Headspace GC-MS Workflow for Solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation.[17] For purity assessment, its quantitative application (qNMR) offers a distinct advantage: it can determine the purity of a substance relative to a certified internal standard without needing reference standards for the impurities themselves.[18]

Causality of Method Choice: ¹H NMR provides a direct, structurally-unambiguous view of the sample's composition. Protons in different chemical environments give distinct signals, and the integral of each signal is directly proportional to the number of protons it represents. This fundamental principle allows for the identification of impurities and the direct calculation of purity.[18]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: High-field NMR spectrometer (≥400 MHz).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the this compound sample.

    • Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have signals that do not overlap with the analyte's signals.

    • Dissolve both in a known volume of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Crucial for Quantification: Use a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full magnetization recovery for all signals.

    • Ensure a high signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the benzylic CH₂ protons).

    • Integrate a signal from the internal standard.

  • Calculation: Purity is calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I=Integral, N=Number of protons for the signal, MW=Molecular Weight, m=mass, Purity_std=Purity of the standard.

Strengths vs. Limitations:

  • Primary Method: qNMR is a primary ratio method, meaning it does not require a reference standard of the analyte itself.

  • Structural Information: Simultaneously confirms the structure and quantifies impurities, providing a "purity and identity" test in one.[18]

  • Universal Detection: Detects any proton-containing impurity, including residual solvents and structurally similar by-products.

  • Lower Sensitivity: Less sensitive than chromatographic methods for detecting trace impurities (<0.1%).

qNMR_Logic cluster_input Inputs cluster_process qNMR Measurement cluster_output Outputs Analyte Analyte (Known Mass) Spectrum Acquire ¹H Spectrum (Long D1) Analyte->Spectrum Standard Internal Standard (Known Mass & Purity) Standard->Spectrum Integrate Integrate Signals (Analyte & Standard) Spectrum->Integrate Structure Structural Confirmation Spectrum->Structure Impurity_ID Impurity ID & Quantification Spectrum->Impurity_ID Purity Calculate Absolute Purity (%) Integrate->Purity

Fig. 3: Logical Diagram of the qNMR Approach.
Elemental Analysis (EA)

Elemental analysis is a fundamental technique that determines the mass percentage of carbon, hydrogen, and nitrogen (CHN analysis) in a sample. It serves as a final, bulk-level check on the compound's empirical formula.

Causality of Method Choice: While modern spectroscopic methods provide detailed structural information, EA offers a simple, independent confirmation of the elemental composition.[19] A significant deviation from the theoretical values indicates the presence of inorganic impurities, bound water/solvents, or a fundamental error in the assigned structure.

Experimental Protocol: CHN Combustion Analysis

  • Instrumentation: An automated CHN elemental analyzer.

  • Principle: The sample is combusted at high temperature in an oxygen-rich environment.[20][21] This converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Detection: The resulting gases are separated (often by GC) and measured by thermal conductivity detectors.

  • Calculation: The instrument software calculates the mass percentages of C, H, and N.

  • Acceptance Criteria: The experimental results for this compound (C₁₃H₁₈N₂; Theoretical: C=77.18%, H=8.97%, N=13.85%) should be within ±0.4% of the theoretical values.[19]

Strengths vs. Limitations:

  • Fundamental Check: Provides a robust, quantitative measure of bulk purity against the theoretical formula.

  • Fast and Inexpensive: A rapid and cost-effective analysis.[20]

  • Non-Specific: Does not identify or quantify individual impurities. A sample could meet EA criteria but still contain significant impurities with a similar elemental composition.

EA_Workflow Sample Weigh Sample into Tin Capsule Combust High-Temp Combustion (O₂ Atmosphere) Sample->Combust Gases Sample -> CO₂, H₂O, N₂ Combust->Gases Separate Gas Separation Gases->Separate Detect Thermal Conductivity Detection Separate->Detect Result Calculate Mass % of C, H, N Detect->Result Compare Compare to Theoretical (C₁₃H₁₈N₂) Result->Compare

Fig. 4: Elemental Combustion Analysis Workflow.

Summary and Integrated Strategy

The choice of analytical technique is dictated by the specific question being asked. For a comprehensive purity assessment, these methods should be used in concert.

Method Primary Application Selectivity Sensitivity Information Provided
HPLC-DAD Quantification of non-volatile impurities; AssayHighHigh (0.01-0.1%)Quantitative, Peak Purity
GC-MS Quantification of residual solvents & volatile impuritiesVery HighVery High (<10 ppm)Quantitative, Structural (MS)
¹H qNMR Absolute purity determination; Structural confirmationModerate-HighModerate (>0.1%)Absolute Quantitative, Structural
Elemental Analysis Empirical formula confirmation; Bulk purity checkLowLowBulk Composition (%)

An Authoritative Workflow for Purity Certification:

A self-validating system for certifying the purity of a new batch of this compound would follow an orthogonal approach, where the results of one technique corroborate the others.

Integrated_Strategy cluster_initial Initial Characterization cluster_quantitative Quantitative Purity Assessment cluster_final Final Verification NMR ¹H & ¹³C NMR Confirm Structural Confirmation NMR->Confirm MS Mass Spectrometry (e.g., LC-MS) MS->Confirm HPLC HPLC-DAD (Assay & Impurities) Confirm->HPLC GCMS Headspace GC-MS (Residual Solvents) Confirm->GCMS qNMR ¹H qNMR (Absolute Purity) Confirm->qNMR Final Purity Certification HPLC->Final GCMS->Final EA Elemental Analysis (CHN) qNMR->EA Corroborates qNMR->Final EA->Final

Fig. 5: Integrated Workflow for Purity Certification.

Conclusion

The purity assessment of this compound is a multi-faceted task that is critical for its application in drug discovery and development. While HPLC serves as the primary tool for quantifying organic impurities and determining the assay value, it must be complemented by orthogonal techniques. GC-MS is essential for controlling volatile impurities and residual solvents, while NMR provides invaluable simultaneous structural confirmation and absolute purity data. Finally, elemental analysis acts as a fundamental check of the compound's elemental composition. By employing this integrated, self-validating strategy, researchers can ensure the quality, consistency, and reliability of this important synthetic building block, thereby building a solid foundation for their scientific endeavors.

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A Comparative Guide to the X-ray Crystallography of Novel Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of novel diazaspiro compounds. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the experimental workflow, data analysis, and a comparative analysis with alternative analytical techniques.

Introduction: The Structural Significance of Diazaspiro Compounds

Diazaspiro compounds, characterized by their unique three-dimensional and rigid spirocyclic framework containing two nitrogen atoms, are of significant interest in medicinal chemistry.[1] Their distinct architecture provides a novel scaffold for the development of therapeutic agents.[1] The precise determination of their molecular structure, including bond lengths, bond angles, and stereochemistry, is paramount for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates.[1][2] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining this detailed structural information.[3][4]

The X-ray Crystallography Workflow for Novel Diazaspiro Compounds

The journey from a newly synthesized diazaspiro compound to a fully refined crystal structure is a multi-step process that demands precision and expertise. This section details the critical stages of this workflow, explaining the rationale behind each experimental choice.

Step 1: Crystal Growth – The Foundation of a Successful Structure Determination

The initial and often most challenging step is obtaining a high-quality single crystal suitable for diffraction.[5] The crystal should ideally be between 0.1 to 0.3 mm in all dimensions, with a well-defined shape and no visible defects.[5][6]

Experimental Protocol: Vapor Diffusion for a Novel Diazaspiro Compound

Vapor diffusion is a highly effective method for crystallizing milligram quantities of small molecules.[7]

  • Solution Preparation: Dissolve 5-10 mg of the purified novel diazaspiro compound in a minimal amount of a "good" solvent (e.g., dichloromethane or methanol) in a small, open vial.

  • Antisolvent Selection: Place this inner vial inside a larger, sealed vessel containing a volatile "antisolvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether).[8]

  • Diffusion and Crystallization: Over time, the antisolvent vapor will slowly diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.[9]

  • Optimization: The rate of crystallization can be controlled by adjusting the temperature; lower temperatures generally slow down the diffusion process, which can lead to the formation of higher-quality crystals.[7]

Causality in Crystallization: The slow reduction in solubility is crucial for promoting the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation as an amorphous solid. The choice of solvents is critical and can influence the crystal packing and even the polymorphic form obtained.[7]

Step 2: Data Collection – Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam.[10] The interaction of the X-rays with the crystal's electron cloud produces a unique diffraction pattern of spots, known as reflections.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal is carefully mounted on a loop, which is then attached to the goniometer head of the diffractometer.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using an area detector like a CCD or pixel detector.[5] Modern diffractometers automate this process to ensure complete data collection.

  • Data Processing: The collected images are processed to determine the position and intensity of each reflection. This data is then corrected for various experimental factors to yield a final set of structure factors.

Authoritative Grounding: The International Union of Crystallography (IUCr) has established standards for the collection and reporting of crystallographic data to ensure its quality and integrity.[11][12]

Step 3: Structure Solution and Refinement – From Diffraction to 3D Model

The processed diffraction data is used to solve the crystal structure and refine a three-dimensional atomic model.

Experimental Protocol: Structure Solution and Refinement using SHELX and OLEX2

  • Structure Solution: The initial placement of atoms in the unit cell is determined using direct methods or Patterson methods, often implemented in software like SHELXS.[13]

  • Model Building and Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process in programs like SHELXL, often within a graphical user interface such as OLEX2.[14][15] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors.[13]

  • Validation: The final refined structure is validated using tools like checkCIF, provided by the IUCr, to ensure its chemical and crystallographic reasonableness.[11]

Trustworthiness of the Protocol: The refinement process includes monitoring key metrics like the R-factor, which indicates the goodness of fit between the model and the data. A low R-factor is indicative of a well-refined structure.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, other analytical techniques offer complementary information.[16]

TechniqueInformation ProvidedAdvantages for Diazaspiro CompoundsLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and crystal packing.[10]Unambiguous determination of the complex 3D structure and absolute stereochemistry.[1][3]Requires a high-quality single crystal, which can be challenging to obtain.[17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment, connectivity, and dynamics of atoms in solution.[19][20]Provides detailed information about the molecule's structure and behavior in solution, which is often more relevant to its biological activity.[21]Does not provide the precise bond lengths and angles that X-ray crystallography does; structure is inferred from spectral data.[16]
Mass Spectrometry (MS) Provides the molecular weight and information about the elemental composition and fragmentation pattern of a molecule.[22][23]High sensitivity allows for the analysis of very small sample quantities and can confirm the molecular formula.[24][25]Does not provide information about the 3D arrangement of atoms in the molecule.[26]

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification Crystallization Screening Crystallization Screening Purification->Crystallization Screening Single Crystal Single Crystal Crystallization Screening->Single Crystal Mounting Mounting Single Crystal->Mounting X-ray Diffraction X-ray Diffraction Mounting->X-ray Diffraction Diffraction Pattern Diffraction Pattern X-ray Diffraction->Diffraction Pattern Data Processing Data Processing Diffraction Pattern->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Refinement Refinement Structure Solution->Refinement Validation Validation Refinement->Validation Final Structure Final Structure Validation->Final Structure

Caption: The experimental workflow for X-ray crystallography of a novel diazaspiro compound.

Analytical Technique Comparison cluster_XRD X-ray Crystallography cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Novel Diazaspiro Compound Novel Diazaspiro Compound X-ray Crystallography X-ray Crystallography Novel Diazaspiro Compound->X-ray Crystallography Provides NMR Spectroscopy NMR Spectroscopy Novel Diazaspiro Compound->NMR Spectroscopy Provides Mass Spectrometry Mass Spectrometry Novel Diazaspiro Compound->Mass Spectrometry Provides Solid-State Structure Solid-State Structure Bond Lengths/Angles Bond Lengths/Angles Stereochemistry Stereochemistry Solution Structure Solution Structure Connectivity Connectivity Dynamics Dynamics Molecular Weight Molecular Weight Elemental Composition Elemental Composition Fragmentation Fragmentation X-ray Crystallography->Solid-State Structure X-ray Crystallography->Bond Lengths/Angles X-ray Crystallography->Stereochemistry NMR Spectroscopy->Solution Structure NMR Spectroscopy->Connectivity NMR Spectroscopy->Dynamics Mass Spectrometry->Molecular Weight Mass Spectrometry->Elemental Composition Mass Spectrometry->Fragmentation

Caption: Logical relationship between a novel diazaspiro compound and the information provided by different analytical techniques.

Conclusion

Single-crystal X-ray crystallography is an indispensable tool for the definitive structural characterization of novel diazaspiro compounds.[3][4] While challenges in crystallization can be a bottleneck, the detailed three-dimensional structural information obtained is invaluable for advancing drug discovery and development.[2][27] The integration of data from complementary techniques such as NMR and mass spectrometry provides a more complete understanding of the chemical and physical properties of these promising molecules. For researchers working with novel molecular entities, a thorough understanding of these analytical methods and their comparative strengths is essential for successful and efficient research.

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A Comparative Analysis of Protecting Groups for the Synthesis of Diazaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Protecting Group Selection for Spirocyclic Amine Scaffolds

The diazaspiro[2.5]octane core is a valuable scaffold in medicinal chemistry, imparting unique three-dimensional character to bioactive molecules. Its synthesis, however, necessitates careful navigation of protecting group strategies to ensure regioselectivity and high yields. This guide provides a comparative study of common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—in the context of diazaspiro[2.5]octane synthesis. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to aid researchers in making informed decisions for their synthetic campaigns.

The Strategic Importance of Protecting Groups in Diazaspiro[2.5]octane Synthesis

The synthesis of the diazaspiro[2.5]octane ring system often involves the construction of the spirocyclic core followed by functionalization. The two secondary amine functionalities present a challenge in achieving selective modification. Protecting groups are therefore crucial for temporarily masking one or both amine groups, allowing for controlled reactions at other positions. The ideal protecting group should be easy to install, stable under various reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the spirocyclic framework.

Comparative Analysis of Common Amine Protecting Groups

The choice of protecting group significantly impacts the overall efficiency and feasibility of a synthetic route. Below is a comparative analysis of the most commonly employed protecting groups for amines in the context of diazaspiro[2.s]octane synthesis.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsAdvantagesDisadvantages
Boc (tert-butyloxycarbonyl)Boc-NDi-tert-butyl dicarbonate (Boc)₂OStrong acids (TFA, HCl)[1][2]Stable to a wide range of non-acidic conditions; easily removed.[1]Sensitive to strong acids; potential for tert-butylation of nucleophilic side chains.[3]
Cbz (benzyloxycarbonyl)Cbz-NBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C); strong acids[4][5][6]Stable to acidic and basic conditions; orthogonal to Boc.Requires specialized equipment for hydrogenation; may not be suitable for molecules with other reducible functional groups.
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-N9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Base (e.g., 20% piperidine in DMF)[7][8]Base-labile, providing orthogonality to acid-labile groups like Boc.The fluorenyl group can be bulky; the deprotection by-product, dibenzofulvene, can form adducts with the deprotected amine.[8]
Bn (Benzyl)Bn-NBenzyl bromide or chlorideCatalytic hydrogenolysis (H₂, Pd/C)Very stable to a wide range of conditions.Harsh deprotection conditions that can affect other functional groups.

Experimental Workflows: A Visual Guide

The following diagrams illustrate the general workflows for the protection and deprotection of a generic secondary amine, representative of the nitrogens in the diazaspiro[2.5]octane core.

Protection_Deprotection_Workflow cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection Boc_Amine Secondary Amine Boc_Protected Boc-Protected Amine Boc_Amine->Boc_Protected (Boc)₂O, Base Boc_Deprotected Secondary Amine Boc_Protected->Boc_Deprotected TFA or HCl Cbz_Amine Secondary Amine Cbz_Protected Cbz-Protected Amine Cbz_Amine->Cbz_Protected Cbz-Cl, Base Cbz_Deprotected Secondary Amine Cbz_Protected->Cbz_Deprotected H₂, Pd/C Fmoc_Amine Secondary Amine Fmoc_Protected Fmoc-Protected Amine Fmoc_Amine->Fmoc_Protected Fmoc-Cl, Base Fmoc_Deprotected Secondary Amine Fmoc_Protected->Fmoc_Deprotected Piperidine/DMF

Caption: General workflows for amine protection and deprotection.

Detailed Experimental Protocols

The following protocols are adapted from literature procedures and serve as a starting point for the synthesis of protected diazaspiro[2.5]octane intermediates.

Protocol 1: Synthesis of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (Boc-protected)

This protocol is based on a patented synthesis method.[9]

Workflow Diagram:

Boc_Synthesis_Workflow Start 4,7-diazaspiro[2.5]octane Step1 Dissolve in EtOH Add NaOH Start->Step1 Step2 Add (Boc)₂O dropwise at <5°C Step1->Step2 Step3 Warm to RT, stir for 13h Step2->Step3 Step4 Filter, remove solvent Step3->Step4 Step5 Purify by column chromatography Step4->Step5 End tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate Step5->End

Caption: Workflow for Boc-protection of diazaspiro[2.5]octane.

Step-by-Step Methodology:

  • In a 1 L three-necked reaction flask, add 64.9 g of 4,7-diazaspiro[2.5]octane and 650 mL of ethanol.

  • Control the temperature to below 30°C and slowly add 51 g of NaOH.

  • Cool the mixture to below 5°C and add 252.6 g of di-tert-butyl dicarbonate ((Boc)₂O) dropwise.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and stir for 13 hours.

  • Monitor the reaction completion by TLC.

  • Filter the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate with a reported yield of 73%.[9]

Protocol 2: General Procedure for N-Cbz Protection

This is a general procedure for the Cbz protection of amines.[4]

Workflow Diagram:

Cbz_Protection_Workflow Start Diazaspiro[2.5]octane Step1 Dissolve in THF/H₂O (2:1) Add NaHCO₃ Start->Step1 Step2 Add Cbz-Cl at 0°C Step1->Step2 Step3 Stir for 20h at 0°C Step2->Step3 Step4 Dilute with H₂O, extract with EtOAc Step3->Step4 Step5 Wash with brine, dry, concentrate Step4->Step5 Step6 Purify by column chromatography Step5->Step6 End Cbz-protected diazaspiro[2.5]octane Step6->End

Caption: General workflow for Cbz-protection of an amine.

Step-by-Step Methodology:

  • To a solution of the amine (1 equivalent) in a 2:1 mixture of THF and water, add sodium bicarbonate (2 equivalents) at 0°C.

  • Add benzyl chloroformate (Cbz-Cl, 1.5 equivalents) dropwise at 0°C.

  • Stir the solution for 20 hours at the same temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography.

Protocol 3: General Procedure for N-Cbz Deprotection via Hydrogenolysis

This is a general procedure for the removal of a Cbz group.[4]

Workflow Diagram:

Cbz_Deprotection_Workflow Start Cbz-protected diazaspiro[2.5]octane Step1 Dissolve in MeOH Add 5% Pd-C Start->Step1 Step2 Stir at 60°C for 40h under H₂ atmosphere Step1->Step2 Step3 Filter through Celite Step2->Step3 Step4 Concentrate in vacuo Step3->Step4 End Deprotected diazaspiro[2.5]octane Step4->End

Caption: General workflow for Cbz-deprotection via hydrogenolysis.

Step-by-Step Methodology:

  • To a solution of the Cbz-protected amine in methanol, add 5% Palladium on carbon (Pd-C).

  • Stir the mixture at 60°C for 40 hours under an atmospheric pressure of hydrogen.

  • Filter the catalyst off on a pad of Celite.

  • Concentrate the filtrate in vacuo to give the deprotected amine.

Protocol 4: General Procedure for N-Fmoc Deprotection

This procedure is commonly used for the removal of the Fmoc group.[7][8]

Workflow Diagram:

Fmoc_Deprotection_Workflow Start Fmoc-protected diazaspiro[2.5]octane Step1 Dissolve in 20% piperidine in DMF Start->Step1 Step2 Stir at room temperature Step1->Step2 Step3 Monitor reaction by TLC Step2->Step3 Step4 Work-up (e.g., extraction) Step3->Step4 End Deprotected diazaspiro[2.5]octane Step4->End

Caption: General workflow for Fmoc-deprotection.

Step-by-Step Methodology:

  • Dissolve the Fmoc-protected amine in a solution of 20% piperidine in N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture can be worked up by extraction to separate the deprotected amine from piperidine and the dibenzofulvene-piperidine adduct.[7]

Conclusion and Recommendations

The selection of a protecting group for the synthesis of diazaspiro[2.5]octane derivatives is a critical decision that should be guided by the overall synthetic strategy, including the nature of other functional groups present in the molecule and the planned subsequent reactions.

  • Boc is an excellent choice for general protection due to its ease of introduction and removal, as well as its stability to a wide range of reagents. It is often the default choice unless strong acidic conditions are required for other transformations.

  • Cbz offers orthogonality to Boc and is stable under both acidic and basic conditions, making it suitable for more complex syntheses. However, the requirement for catalytic hydrogenolysis for its removal can be a limitation.

  • Fmoc provides an alternative orthogonal protecting group that is base-labile. This is particularly useful in syntheses where acid-sensitive groups are present.

  • Benzyl groups offer high stability but require harsh deprotection conditions, which may not be compatible with sensitive substrates.

Ultimately, the optimal protecting group strategy will be substrate-dependent. It is recommended to perform small-scale trial reactions to evaluate the stability of the protecting group and the efficiency of its removal in the specific context of the target molecule.

References

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  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])

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A Senior Application Scientist’s Guide to Evaluating the Metabolic Stability of N-Benzyl Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is achieving a desirable pharmacokinetic profile, and at its heart lies metabolic stability. A compound that is metabolized too quickly will fail to achieve therapeutic concentrations in vivo, while one that is too stable may accumulate and cause toxicity.[1][2][3] This guide provides an in-depth, comparative framework for evaluating the metabolic stability of N-benzyl diazaspiro compounds, a scaffold of increasing interest due to its favorable physicochemical properties and synthetic tractability.

The rigid, three-dimensional nature of the diazaspiro core can improve properties like solubility and metabolic stability when compared to more planar, flexible piperazine or piperidine counterparts.[4] However, the N-benzyl group, a common functionality used to modulate activity or as a synthetic handle, is often a metabolic soft spot. Understanding and optimizing its stability is therefore critical. This guide will dissect the two cornerstone in vitro assays—the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay—explaining the causality behind their design and how to interpret their data to drive medicinal chemistry efforts.

Pillar 1: Foundational Concepts in Metabolic Stability

Before delving into experimental protocols, it is crucial to grasp the key parameters that quantify metabolic stability. Our goal is to determine a compound's susceptibility to biotransformation by metabolic enzymes.[5]

  • Metabolic Stability is defined as the resistance of a drug to be broken down by enzymes.[6] It is typically expressed as the in vitro half-life.

  • Half-Life (t½) : The time it takes for 50% of the parent compound to be metabolized in an in vitro system. A longer half-life generally indicates greater stability.[7]

  • Intrinsic Clearance (CLint) : This parameter reflects the inherent ability of the liver to metabolize a drug, independent of factors like blood flow.[1][5][8] It is a more direct measure of enzymatic activity and is crucial for predicting in vivo hepatic clearance.

The liver is the body's primary metabolic powerhouse, and most drug metabolism occurs there.[8][9][10] This process is broadly divided into two phases:

  • Phase I Metabolism : Involves oxidation, reduction, and hydrolysis reactions, which introduce or unmask functional groups. This is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[11][12] For N-benzyl groups, CYP-mediated N-debenzylation and aromatic hydroxylation are common metabolic fates.[12][13][14]

  • Phase II Metabolism : Involves conjugation reactions, where an endogenous molecule (like glucuronic acid) is attached to the drug or its Phase I metabolite, increasing its polarity to facilitate excretion.

Our choice of assay is a strategic decision based on which of these processes we need to model.

Pillar 2: A Comparative Guide to In Vitro Experimental Protocols

We will compare the two most widely used systems for assessing hepatic metabolism: liver microsomes and intact hepatocytes. Each provides a different level of biological complexity and answers distinct questions about a compound's metabolic fate.

Alternative 1: The Liver Microsomal Stability Assay (The High-Throughput Screen)

The microsomal stability assay is the workhorse of early ADME screening. Its primary utility lies in its ability to rapidly assess a compound's susceptibility to Phase I metabolism in a cost-effective manner.[8]

Causality Behind the Choice: Liver microsomes are vesicles of the endoplasmic reticulum, isolated by ultracentrifugation of liver homogenate.[8][11] They are a rich source of CYP enzymes but lack most Phase II enzymes and the cellular machinery of an intact cell.[11] This makes the assay an excellent tool to specifically probe for CYP-mediated metabolic liabilities, which is highly relevant for the N-benzyl moiety.

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the N-benzyl diazaspiro compound in DMSO. From this, create a working solution (e.g., 100 µM) in acetonitrile.[15]

    • Liver Microsomes: Thaw pooled liver microsomes (human, rat, or mouse, depending on the desired species) on ice. Dilute them in a 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL in the incubation.[15][16]

    • NADPH Regenerating System: To ensure the continuous activity of CYP enzymes, a cofactor regenerating system is essential. Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[15][17] This system continuously regenerates the required NADPH cofactor.

  • Incubation Procedure:

    • Pre-warm the microsomal solution and the NADPH regenerating system to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the microsomal solution, followed immediately by spiking in the test compound to a final concentration of 1 µM.[16] The final DMSO concentration should be kept low (<0.1%) to avoid enzyme inhibition.

    • Incubate the mixture at 37°C with gentle shaking.[15]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[7][16]

  • Reaction Termination and Sample Processing:

    • Immediately stop the reaction by adding the aliquot to 3-5 volumes of ice-cold acetonitrile containing an internal standard (a structurally unrelated, stable compound used for analytical normalization).[15][17]

    • Vortex the samples vigorously to precipitate the microsomal proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[17]

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Alternative 2: The Hepatocyte Stability Assay (The Physiological Gold Standard)

For a more comprehensive and physiologically relevant assessment, the hepatocyte stability assay is unparalleled. Intact hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes, as well as transporters that govern a compound's entry into and exit from the cell.[8][9][10]

Causality Behind the Choice: This assay provides a complete picture of hepatic clearance.[10] If a compound is stable in microsomes but shows high clearance in hepatocytes, it strongly suggests that Phase II metabolism or active uptake into the cell is at play. For N-benzyl diazaspiro compounds, this could reveal, for instance, that after an initial hydroxylation on the benzyl ring (Phase I), the compound is rapidly glucuronidated (Phase II).

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath.

    • Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E) and perform a cell count and viability check (e.g., using Trypan Blue). Viability should be >80%.

    • Centrifuge the cells to remove the cryopreservation medium and resuspend them in fresh medium to a final density of 0.5-1.0 million viable cells/mL.[18]

  • Incubation Procedure:

    • Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator for 15-30 minutes to allow them to recover.[10]

    • Initiate the reaction by adding the test compound (from a stock solution) to the cell suspension to a final concentration of 1 µM.

    • Incubate the mixture at 37°C with gentle shaking to keep the cells in suspension.[18]

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.[10]

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard, identical to the microsomal workflow.[10][18]

    • Vortex and centrifuge to pellet cell debris and precipitated proteins.[10]

    • Transfer the supernatant for LC-MS/MS analysis.

Pillar 3: Analytical Quantification and Data Interpretation

The most robust and sensitive technique for quantifying the disappearance of the parent compound in these assays is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20][21] This method offers superb selectivity and sensitivity, allowing for the detection of trace amounts of the drug in complex biological matrices.[20]

Data Analysis Workflow
  • Quantification: Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.[22][23]

  • Calculate Percent Remaining: Normalize the data to the 0-minute time point, which represents 100% of the initial compound concentration.

  • Determine Rate of Elimination: Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the elimination rate constant (k).

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k [7]

  • Calculate Intrinsic Clearance (CLint):

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)[24]

    • For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) * (Incubation Volume / Number of Cells in 10⁶)[18]

Visualizing the Process

A clear workflow ensures reproducibility and understanding of the entire process from start to finish.

G cluster_exp Experiment cluster_analysis Analysis Compound Test Compound (N-Benzyl Diazaspiro) Incubate Incubate at 37°C Compound->Incubate Matrix Metabolic Matrix (Microsomes or Hepatocytes) Matrix->Incubate Cofactor Cofactor System (NADPH or Cellular) Cofactor->Incubate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction (Acetonitrile + IS) Sample->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Calculate t½ & CLint LCMS->Data

Caption: Experimental workflow for in vitro metabolic stability assays.

Comparative Data and Structure-Metabolism Insights

To illustrate the power of this comparative approach, consider the hypothetical data for three N-benzyl diazaspiro analogues below.

Compound IDModificationMicrosomal t½ (min)Microsomal CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)Interpretation
DS-01 Unsubstituted Benzyl2555.42263.0High clearance in both systems, suggesting primary metabolism is CYP-mediated (Phase I).
DS-02 4-Fluoro Benzyl8017.37518.5Introduction of an EWG on the benzyl ring significantly improves stability against CYP oxidation.
DS-03 4-Methoxy Benzyl>120<11.6 (LOQ)4034.7Very stable in microsomes, but moderately cleared in hepatocytes. Suggests O-demethylation (Phase I) followed by rapid Phase II conjugation.

This is illustrative data and not from a specific publication.

Key Structure-Metabolism Relationships to Investigate:
  • N-Benzyl Ring Substitution: As seen with DS-02 , adding electron-withdrawing groups (e.g., F, Cl, CF₃) can deactivate the aromatic ring towards oxidative attack by CYPs, improving stability.[6][24] Conversely, electron-donating groups (e.g., OMe in DS-03 ) can create new metabolic liabilities like O-demethylation.

  • Steric Hindrance: Introducing bulky groups near the benzylic carbon can physically block the metabolic enzymes from accessing this vulnerable site.

  • Modifying the Diazaspiro Core: While often robust, the spirocyclic core itself can be a site of metabolism. Altering ring size or introducing substituents can modulate stability. The inherent rigidity of the spirocycle is a key advantage, often leading to improved metabolic stability over non-spirocyclic counterparts.[4]

Potential Metabolic Pathways

Understanding the likely metabolic routes is key to rational compound design. For an N-benzyl group, N-dealkylation is a primary pathway catalyzed by CYPs.[14][25]

G cluster_phase1 Phase I Metabolism (CYP450) cluster_metabolites Metabolites Parent N-Benzyl Diazaspiro (Parent Compound) N_Dealk N-Dealkylation Parent->N_Dealk CYP-mediated oxidation Aryl_Hydrox Aromatic Hydroxylation Parent->Aryl_Hydrox Aliph_Hydrox Alicyclic Hydroxylation (on spiro-core) Parent->Aliph_Hydrox Diazaspiro Diazaspiro Core N_Dealk->Diazaspiro Benzaldehyde Benzaldehyde N_Dealk->Benzaldehyde Hydrox_Parent Hydroxylated Parent Aryl_Hydrox->Hydrox_Parent Aliph_Hydrox->Hydrox_Parent

Caption: Common Phase I metabolic pathways for N-benzyl diazaspiro compounds.

Conclusion: An Integrated Strategy for Success

Evaluating the metabolic stability of N-benzyl diazaspiro compounds is not a one-size-fits-all process. It requires a tiered and logical approach.

  • Start Broad: Use the high-throughput, cost-effective liver microsomal stability assay to screen a wide array of analogues. This will quickly identify compounds with major liabilities related to CYP-mediated (Phase I) metabolism, allowing for rapid iteration in compound design.

  • Get Specific: For promising compounds that exhibit good stability in microsomes, advance them to the hepatocyte stability assay . This "gold standard" assay provides a more complete and physiologically relevant picture, accounting for both Phase I and Phase II metabolism as well as cellular uptake.[8] Discrepancies between the two assays provide invaluable insights into the complete metabolic profile.

By systematically applying these comparative protocols and interpreting the data through the lens of structure-metabolism relationships, researchers can efficiently triage compounds, rationally design molecules with improved pharmacokinetic properties, and ultimately increase the probability of advancing a successful drug candidate.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • (2019). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Retrieved from [Link]

  • Veselkov, K. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. PubMed. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]

  • Gu, M., & Chen, Y. (2008). LC-MS-Based Metabolomics in Drug Metabolism. Taylor & Francis Online. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • (2022). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved from [Link]

  • Bio-Analysis Centre. (2022). Bioanalytical Methods – An Overview. Retrieved from [Link]

  • Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Retrieved from [Link]

  • Quotient Sciences. (n.d.). Spotlight on Bioanalytical Method Development. Retrieved from [Link]

  • Hall, S. D. (1997). Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes. PubMed. Retrieved from [Link]

  • Walsh Medical Media. (2021). An Overview of Bioanalytical Methods. Retrieved from [Link]

  • Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative N-Debenzylation of N-Benzyl-N-substituted Benzylamines Catalyzed by Cytochrome P450. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. Retrieved from [Link]

  • Ulgen, M., Yilmaz, F., Unsalan, S., & Gorrod, J. W. (1995). Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Chemical and Metabolic Studies on N-Benzyl-tert-Butylamine and its Potential Metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). The metabolic pathway leading to synthesis of benzyl acetate and benzyl.... Retrieved from [Link]

  • Eawag. (2003). Benzyl Sulfide Pathway Map. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 7-Benzyl-4,7-diazaspiro[2.5]octane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 7-Benzyl-4,7-diazaspiro[2.5]octane, a spirocyclic diamine derivative. Our focus is to provide actionable, step-by-step guidance that ensures the safety of laboratory personnel and the protection of our environment, grounded in established scientific and regulatory principles.

Core Principles of Chemical Waste Management

Before delving into the specific procedures for this compound, it is crucial to reiterate the foundational principles of laboratory chemical waste disposal as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[2] The Resource Conservation and Recovery Act (RCRA) strictly prohibits the disposal of chemical waste into regular trash or down the sewer system.[2][3] All generators of hazardous waste are required to document the waste they produce and ensure it is managed by licensed disposal facilities.[2][4]

Hazard Assessment and Personal Protective Equipment (PPE)

The Safety Data Sheet (SDS) for this compound indicates that it may cause skin and eye irritation.[5] Direct contact with the substance should be avoided, and handling should be performed in a well-ventilated area, preferably within a fume hood.[5]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and potential irritation.[5]
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes and potential irritation.[5]
Lab Coat Standard laboratory coatTo protect clothing and skin from accidental contamination.
Respiratory Use in a fume hoodTo avoid inhalation of any potential dust or vapors.[5]
Disposal Workflow for this compound

The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final pickup by a certified waste handler.

DisposalWorkflow cluster_0 In-Lab Waste Management cluster_1 Accumulation & Storage cluster_2 Disposal & Documentation A 1. Identify Waste: This compound (Pure or in solution) B 2. Segregate Waste: Keep separate from incompatible materials (e.g., strong oxidizing agents, acids). [7] A->B Avoid cross-contamination C 3. Select Container: Use a chemically compatible, leak-proof container with a secure lid. [1] B->C Ensure safety D 4. Label Container: 'Hazardous Waste' Full chemical name Date of accumulation start. C->D Regulatory Compliance [5] E 5. Store in Satellite Accumulation Area (SAA): At or near the point of generation. Under the control of lab personnel. [5] D->E F 6. Monitor Accumulation: Do not exceed 55 gallons of hazardous waste or 1 quart of acute hazardous waste. [2] E->F Adhere to limits G 7. Request Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed waste broker. [3] F->G When container is full or storage time limit is reached H 8. Documentation: Maintain accurate records of waste generation and disposal. [3] G->H Maintain compliance trail

Caption: Decision workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, filter paper), should be treated as hazardous waste.[3]

  • This waste stream must be segregated from other chemical waste to prevent potentially hazardous reactions. Incompatible materials to avoid include strong oxidizing agents and acids.[6]

2. Containerization:

  • Select a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a screw cap is generally suitable.

  • The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[2]

3. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste."[7]

  • The label should also include the full chemical name: "this compound" and the date when the first waste was added to the container.

  • It is also good practice to indicate the primary hazard(s), such as "Irritant."

4. Accumulation in a Satellite Accumulation Area (SAA):

  • The labeled waste container should be kept at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[7] This area must be under the control of laboratory personnel.

  • The SAA should be in a well-ventilated area, away from sources of ignition, and ideally within secondary containment to control any potential spills.

5. Arranging for Disposal:

  • Once the waste container is full, or if the waste has been stored for the maximum allowable time per your institution's policy (often six to twelve months), arrange for its disposal.[8]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[4] Do not attempt to transport the hazardous waste yourself.[3]

6. Decontamination of Empty Containers:

  • An "empty" container that held this compound must be managed as hazardous waste unless it is properly decontaminated.

  • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[3] While this compound is not currently listed as an acute hazardous waste, it is good practice to rinse the container three times with a solvent in which the compound is soluble (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste.

  • After triple rinsing, the container label should be defaced before disposal as non-hazardous waste.[3]

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, control the source of the spill and use absorbent materials (e.g., spill pads or sand) to contain it.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Clean-up: Carefully collect the absorbed material and any contaminated debris and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your EHS department.

Concluding Remarks

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For this compound, in the absence of specific chemical neutralization protocols, the most prudent course of action is to manage it as a hazardous waste through established institutional and regulatory channels. By adhering to the procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. U.S. Environmental Protection Agency.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
  • Laboratory Waste Management: The New Regulations.
  • SAFETY D
  • SAFETY D
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.

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Navigating the Safe Handling of 7-Benzyl-4,7-diazaspiro[2.5]octane: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, 7-Benzyl-4,7-diazaspiro[2.5]octane, a unique diazaspiro compound, presents specific handling requirements to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE) and outlining a clear plan for its operational use and subsequent disposal.

Hazard Assessment: Understanding the Risks

Based on the hazard profiles of analogous chemical structures, this compound should be handled as a substance that is potentially hazardous. Similar compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] Ingestion may also be harmful.[1] Therefore, it is crucial to implement control measures to minimize exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling.[4] For this compound, the following PPE is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Two pairs of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978).[5][6]The double-gloving technique provides an extra layer of protection against potential chemical permeation. The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the work area.
Eye Protection Chemical splash goggles or a full-face shield.[1][3]Protects the eyes from splashes and aerosols. A face shield offers additional protection for the entire face.
Body Protection A long-sleeved, impermeable disposable gown with a closed back and elastic or knit cuffs.[5][7]Prevents skin contact with the chemical in case of spills or splashes.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the compound as a powder or when there is a risk of aerosol generation.[5][7] An elastomeric half-mask with a multi-gas cartridge and P100 filter is a suitable option.[5]Minimizes the risk of inhaling airborne particles or vapors. The choice of respirator should be based on a formal risk assessment.
Foot Protection Closed-toe shoes and disposable, skid-resistant shoe covers.[6]Protects feet from spills and prevents the tracking of contaminants outside the laboratory.

Step-by-Step Handling Procedures

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Donning of PPE
  • Work Area Preparation : Ensure all necessary equipment and reagents are placed within a certified chemical fume hood before starting any work.[8]

  • Hand Hygiene : Wash hands thoroughly with soap and water.[5]

  • Donning Sequence :

    • Don shoe covers.

    • Don the inner pair of gloves.

    • Don the disposable gown, ensuring complete coverage.

    • Don the outer pair of gloves, pulling the cuffs over the sleeves of the gown.

    • Don eye and face protection.

    • If required, don the respirator. Perform a seal check to ensure a proper fit.

Compound Handling
  • All manipulations of this compound, including weighing and dilutions, must be performed within a chemical fume hood to control for potential inhalation exposure.[8]

  • Use dedicated equipment (spatulas, glassware) for handling the compound.

  • Avoid creating dust or aerosols.[1]

Doffing of PPE and Decontamination
  • Outer Gloves : Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

  • Gown and Shoe Covers : Remove the gown and shoe covers, turning them inside out to contain any contamination, and dispose of them in the hazardous waste container.

  • Exit Work Area : Leave the immediate work area.

  • Inner Gloves : Remove the inner pair of gloves and dispose of them.

  • Eye and Face Protection : Remove eye and face protection.

  • Respirator : If used, remove the respirator.

  • Hand Hygiene : Wash hands thoroughly with soap and water.[5]

Disposal Plan

All waste generated from the handling of this compound, including contaminated PPE, empty containers, and unused compound, must be treated as hazardous waste.

  • Solid Waste : Place all contaminated solid waste (gloves, gowns, shoe covers, weighing paper, etc.) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal Method : Dispose of all waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]

Emergency Procedures

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][3]

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe handle_compound Handle Compound (Inside Fume Hood) don_ppe->handle_compound doff_ppe Doff PPE handle_compound->doff_ppe dispose_waste Dispose of Hazardous Waste doff_ppe->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands Final Step

Caption: Workflow for the safe handling of this compound.

By adhering to these stringent safety protocols, researchers and scientists can confidently work with this compound, ensuring their personal safety and the integrity of their research.

References

  • AbovChem. benzyl 4,7-diazaspiro[2.
  • ASHP Public
  • Fisher Scientific.
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  • Provista. Types of PPE to Wear When Compounding Hazardous Drugs. (2022-08-25).
  • Health and Safety Authority (HSA). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Sigma-Aldrich.
  • AK Scientific, Inc. 4-Benzyl-4-azaspiro[2.5]octan-7-one.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • Health and Safety Authority (HSA). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (2025-12-03).
  • BLDpharm. 787564-07-2|Benzyl 4,7-diazaspiro[2.
  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • BLDpharm. 1951440-78-0|Benzyl 4,7-diazaspiro[2.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyl-4,7-diazaspiro[2.5]octane
Reactant of Route 2
Reactant of Route 2
7-Benzyl-4,7-diazaspiro[2.5]octane

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